Product packaging for Angustmycin A(Cat. No.:)

Angustmycin A

Cat. No.: B11929288
M. Wt: 279.25 g/mol
InChI Key: UZSSGAOAYPICBZ-UHFFFAOYSA-N
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Description

Angustmycin A is a useful research compound. Its molecular formula is C11H13N5O4 and its molecular weight is 279.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N5O4 B11929288 Angustmycin A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSSGAOAYPICBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Angustmycin A: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleoside antibiotic Angustmycin A, focusing on its discovery, the producing Streptomyces strains, detailed experimental protocols for its isolation and purification, and an in-depth look at its biosynthetic pathway.

Introduction to this compound

This compound, also known as decoyinine, is a nucleoside antibiotic produced by certain strains of Streptomyces.[1] It is structurally composed of an adenine (B156593) base linked to an unusual C6 sugar featuring a C5′-C6′ dehydration.[2][3] This unique structure confers a range of biological activities, including antibiotic, antitumor, and cytokinin-like properties.[1][4] Its mode of action involves the inhibition of GMP synthase, a critical enzyme in nucleotide metabolism.[4] The intriguing structure and significant biological activities of this compound have made it a subject of considerable interest in natural product chemistry and drug development.

Discovery and Producing Organisms

The Angustmycin family of compounds, which includes this compound and C (psicofuranine), are natural products synthesized by Streptomyces.[5] The two primary strains identified and confirmed as producers of Angustmycins are Streptomyces angustmyceticus and Streptomyces decoyicus.[2][3] The discovery of these compounds stemmed from systematic screening programs of soil microorganisms, a common practice that led to the identification of many clinically important antibiotics from the Streptomyces genus.[6][7]

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is fundamental for its detection, characterization, and purification.

Property Value Reference
Molecular Formula C₁₁H₁₃N₅O₃[Calculated]
Molecular Weight 263.25 g/mol [Calculated]
Biological Activity Antibiotic, Antitumor, Cytokinin[1][4]
Spectrum of Activity Anti-mycobacterial[2][3]
Target GMP Synthase[4]

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process starting from fructose (B13574) 6-phosphate. The biosynthetic gene cluster, designated as the agm cluster, has been identified in both S. angustmyceticus and S. decoyicus.[3][5] The pathway involves a series of six key enzymatic steps to first synthesize the intermediate Angustmycin C, followed by a final dehydration step to yield this compound.[8][9]

The entire six-enzyme pathway has been successfully reconstituted in vitro and heterologously expressed in E. coli, confirming the function of each enzyme in the pathway.[2][8]

Angustmycin_A_Biosynthesis F6P Fructose 6-Phosphate AgmD AgmD (Epimerase) F6P->AgmD A6P Allulose 6-Phosphate AgmC AgmC (Pyrophosphokinase) A6P->AgmC APDP Allulose 6-Phosphate Pyrophosphate AgmA AgmA (Phosphoallulosyltransferase) APDP->AgmA PAPS 9-Phosphoallulosyl-adenine AgmE AgmE (Phosphoribohydrolase) PAPS->AgmE AngC_P Angustmycin C Phosphate AgmB AgmB (Phosphatase) AngC_P->AgmB AngC Angustmycin C (Psicofuranine) AgmF AgmF (Dehydratase) AngC->AgmF AngA This compound (Decoyinine) AgmD->A6P AgmC->APDP AgmA->PAPS AgmE->AngC_P AgmB->AngC AgmF->AngA

Caption: The biosynthetic pathway of this compound from Fructose 6-Phosphate.

Experimental Protocols

This section details the generalized methodologies for the isolation of Streptomyces, fermentation for this compound production, and its subsequent extraction and purification.

Protocol 1: Isolation of Streptomyces from Soil
  • Soil Sample Collection : Collect soil samples from diverse environments, particularly those rich in organic matter.[6]

  • Serial Dilution : Prepare tenfold serial dilutions of the soil samples using a sterile saline solution (e.g., 0.85% NaCl).[6]

  • Plating : Aseptically spread 0.1 mL of each dilution onto agar (B569324) plates containing a medium selective for actinomycetes, such as Glycerol Yeast Extract Agar or Starch Casein Agar.[6]

  • Incubation : Incubate the plates at 28-30°C for a period of 7 to 14 days.[6]

  • Colony Selection : Visually inspect the plates for colonies exhibiting the characteristic morphology of Streptomyces—typically chalky, dry, and filamentous in appearance.[6]

  • Pure Culture : Isolate the selected colonies by streaking onto fresh plates to obtain a pure culture for identification and long-term storage.

Protocol 2: Fermentation of Streptomyces for this compound Production

This protocol is based on the methods described for S. angustmyceticus and S. decoyicus.[3]

  • Inoculum Preparation (Seed Culture) :

    • Inoculate spores of a pure Streptomyces culture into a flask containing a suitable seed medium like ISP2 (International Streptomyces Project Medium 2).[3]

    • Incubate the seed culture at 30°C for 2 days on a rotary shaker (180-200 rpm).[3][10]

  • Production Culture :

    • Transfer the seed culture (typically 2% v/v) into a larger fermentation vessel containing the production medium.[3] A suitable production medium can consist of yeast extract, soluble starch, and other necessary nutrients.[3]

    • Incubate the production culture at 30°C for 5 days with continuous agitation (180 rpm).[3]

  • Monitoring : Periodically monitor the fermentation by measuring parameters such as pH, biomass, and the concentration of this compound using analytical techniques like High-Performance Liquid Chromatography (HPLC).[10]

Protocol 3: Extraction and Purification of this compound

The general approach for purifying antibiotics from fermentation broth involves extraction and chromatographic separation.[11]

  • Broth Preparation : At the end of the fermentation, adjust the pH of the culture broth to 5.0 using oxalic acid to stabilize the product.[3]

  • Biomass Removal : Remove the microbial cells (mycelia) and other insoluble materials from the broth by centrifugation or filtration.[12]

  • Solvent Extraction : Extract the clarified supernatant with a suitable water-immiscible organic solvent. This step concentrates the compound of interest from the aqueous phase into the organic phase.

  • Chromatography :

    • Adsorption Chromatography : The crude extract can be subjected to adsorption chromatography. Ion-exchange resins are commonly used for basic antibiotics.[11] The extract is loaded onto a column, which is then washed to remove impurities.

    • Elution : The bound this compound is eluted from the column using a solvent gradient (e.g., an acid or base solution).[11][12]

  • Final Purification : Fractions containing this compound, as identified by HPLC or bioassay, are pooled. Further purification can be achieved using techniques like preparative HPLC with a reverse-phase C18 column to yield the pure compound.[3]

  • Characterization : The final purified compound's identity and structure are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[13]

Integrated Experimental Workflow

The overall process from isolating the producing organism to obtaining the purified natural product is a multi-step workflow. This logical relationship can be visualized as a sequence of key stages, each with a specific objective.

Experimental_Workflow cluster_0 Strain Isolation & Culture cluster_1 Production cluster_2 Purification cluster_3 Analysis soil Soil Sample Collection isolate Isolation on Selective Media soil->isolate pure Pure Culture of Streptomyces isolate->pure seed Seed Culture (Inoculum) pure->seed ferm Production Fermentation seed->ferm extract Broth Extraction ferm->extract chrom Ion-Exchange Chromatography extract->chrom hplc Preparative HPLC chrom->hplc char Structural Characterization (NMR, MS) hplc->char bio Bioactivity Assays hplc->bio

Caption: Overall workflow from Streptomyces isolation to pure this compound.

Conclusion

This compound remains a significant natural product due to its unique chemical structure and diverse biological activities. The elucidation of its biosynthetic pathway has not only provided fundamental scientific insights but also opened avenues for biosynthetic engineering and the rational discovery of related nucleoside antibiotics.[8][9] The protocols and data presented in this guide offer a technical foundation for researchers engaged in the discovery, production, and development of this compound and other valuable metabolites from Streptomyces.

References

An In-depth Technical Guide to the Mechanism of Action of Angustmycin A as a GMP Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Angustmycin A inhibits GMP synthase, a critical enzyme in the de novo purine (B94841) biosynthesis pathway. The content herein is intended for an audience with a strong background in biochemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to GMP Synthase

Guanosine monophosphate (GMP) synthase (EC 6.3.5.2) is a pivotal enzyme that catalyzes the final step in the de novo synthesis of GMP from xanthosine (B1684192) monophosphate (XMP).[1][2][3] This process is fundamental for the production of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and cellular energy metabolism.[1][4]

GMP synthase is a modular enzyme belonging to the glutamine amidotransferase (GAT) family.[2][5] It comprises two distinct catalytic domains:

  • Glutamine Amidotransferase (GATase) Domain: This domain is responsible for hydrolyzing glutamine to produce ammonia (B1221849).[6][7]

  • Synthetase (ATPPase) Domain: This domain activates XMP by adenylation and then utilizes the ammonia generated by the GATase domain to aminate the XMP intermediate, forming GMP.[7]

The two domains are connected by a channel that facilitates the transfer of the highly reactive ammonia intermediate from the GATase domain to the synthetase domain, a phenomenon known as "ammonia channeling".[2] The overall reaction catalyzed by GMP synthase is:

XMP + ATP + Glutamine + H₂O → GMP + AMP + Pyrophosphate + Glutamate[3][4]

Given its essential role in nucleotide metabolism, GMP synthase is an attractive target for the development of antimicrobial, antiviral, and antineoplastic agents.[1][7]

This compound: A Nucleoside Antibiotic Inhibitor

This compound, also known as Decoyinine, is a purine nucleoside antibiotic produced by certain species of Streptomyces bacteria.[8][9] It is a structural analog of adenosine (B11128) and has been identified as a potent inhibitor of GMP synthase.[10][11][12] This inhibitory activity makes it a valuable tool for studying bacterial physiology, particularly sporulation, which can be induced by the depletion of guanine nucleotide pools.[11]

Mechanism of Action of this compound

As an adenosine analog, this compound (Decoyinine) primarily interferes with the synthetase domain of GMP synthase, which has the binding site for ATP. The specific type of inhibition can vary depending on the enzyme source. For the human enzyme, Decoyinine has been shown to exhibit a mixed mode of inhibition:

  • Uncompetitive inhibition with respect to glutamine and XMP.[10]

  • Non-competitive inhibition with respect to ATP.[10]

This suggests that Decoyinine may bind to the enzyme-substrate complex.[10] In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex, while in non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency.[13][][15]

The following diagram illustrates the GMP synthesis pathway and the point of inhibition by this compound.

GMP_Synthesis_Pathway cluster_GATase GATase Domain cluster_Synthetase Synthetase Domain Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate H₂O NH3 NH₃ XMP XMP AMP_XMP AMP-XMP Intermediate XMP->AMP_XMP ATP ATP ATP->AMP_XMP GMP GMP AMP_XMP->GMP NH₃ from GATase AMP_PPi AMP + PPi Inhibitor This compound (Decoyinine) Inhibitor->ATP Inhibits

Caption: GMP synthesis pathway and this compound inhibition.

Quantitative Data on GMP Synthase Inhibitors

While this compound is a well-established inhibitor of GMP synthase, specific IC50 or Ki values are not always readily available under this name in the public domain.[10] However, quantitative data for Decoyinine (the same molecule) and other related adenosine analog inhibitors have been reported.

InhibitorOrganism/Enzyme SourceInhibition TypeIC50 (µM)Ki (µM)Reference
Decoyinine HumanUncompetitive (vs Gln & XMP), Non-competitive (vs ATP)46.5-[1][10]
Decoyinine E. coliUncompetitive-54.1[10][16]
Psicofuranine Human-17.3-[1][10]
Mizoribine E. coliCompetitive-1.8[1][16]
l-XMP E. coli--7.5[1][16]

Note: Inhibitory activity can vary significantly depending on the enzyme source and assay conditions. Direct comparison of values across different studies should be made with caution.[1]

Experimental Protocols

Characterizing the inhibitory activity of compounds like this compound against GMP synthase requires robust and reliable experimental assays. Biochemical assays using the purified enzyme are fundamental for this purpose.[7]

This is a common method for continuously monitoring the conversion of XMP to GMP by measuring the decrease in absorbance at 290 nm.[16][17]

Principle: The conversion of XMP (ε₂₉₀ = 4800 M⁻¹cm⁻¹) to GMP (ε₂₉₀ = 3300 M⁻¹cm⁻¹) results in a decrease in absorbance at 290 nm (Δε₂₉₀ = -1500 M⁻¹cm⁻¹).[7][16]

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 0.1 mM EDTA, 0.1 mM DTT

  • Purified GMP synthase enzyme

  • Substrate Mix: Xanthosine monophosphate (XMP), Adenosine triphosphate (ATP), L-glutamine

  • Inhibitor (this compound) solution at various concentrations

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Prepare the reaction mixture in a 96-well plate or cuvettes. To each well, add 50 µL of assay buffer.

  • Add 10 µL of the this compound dilution (or buffer for the control).

  • Add 20 µL of purified GMP synthase and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the substrate mix to achieve final concentrations of approximately 150 µM XMP, 2 mM ATP, and 5 mM glutamine.[7][17]

  • Immediately place the plate/cuvette in a spectrophotometer pre-set to 25°C or 37°C.

  • Monitor the decrease in absorbance at 290 nm for 10-15 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient change.

  • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of one substrate while keeping the others constant, at several fixed inhibitor concentrations.[7] Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics.[7]

The following diagram illustrates the workflow for this assay.

Spectrophotometric_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Substrates, Enzyme, and Inhibitor start->prep_reagents add_buffer Add Assay Buffer to Plate/Cuvette prep_reagents->add_buffer add_inhibitor Add this compound (or vehicle control) add_buffer->add_inhibitor add_enzyme Add GMP Synthase add_inhibitor->add_enzyme incubate Incubate for 5-10 min (Pre-incubation) add_enzyme->incubate initiate_reaction Initiate Reaction with Substrate Mix (XMP, ATP, Glutamine) incubate->initiate_reaction measure_abs Measure Absorbance at 290 nm over time initiate_reaction->measure_abs calc_velocity Calculate Initial Velocity measure_abs->calc_velocity plot_data Plot Data (e.g., % Inhibition vs. [I]) calc_velocity->plot_data determine_params Determine IC₅₀ / Ki plot_data->determine_params end_node End determine_params->end_node

Caption: Experimental workflow for a continuous spectrophotometric assay.

This method provides a discontinuous measurement of enzyme activity by separating and quantifying the substrate (XMP) and product (GMP) at a specific time point.

Principle: Reverse-phase HPLC is used to separate XMP and GMP, and their concentrations are determined by integrating the peak areas from the chromatogram.

Materials:

  • Same reagents as the spectrophotometric assay

  • Reaction termination solution (e.g., 0.1 M HCl)

  • Microcentrifuge

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile phase (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5, with a small percentage of methanol)

Procedure:

  • Set up the enzymatic reactions in microcentrifuge tubes as described for the spectrophotometric assay.

  • Incubate the reaction mixtures at the desired temperature (e.g., 37°C) for a fixed period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

  • Terminate the reaction by adding an equal volume of 0.1 M HCl or by heat inactivation.[7]

  • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated enzyme.[7]

  • Transfer the supernatant to HPLC vials.

  • Inject the samples onto the C18 column and elute with an isocratic mobile phase.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Quantify the amounts of XMP and GMP by comparing their peak areas to a standard curve.

  • Calculate the enzyme activity and inhibition as for the spectrophotometric assay.

Logical Relationships in Inhibition Mechanism

The following diagram outlines the logical relationships between different types of enzyme inhibition and situates the mechanism of this compound (Decoyinine) as reported for the human enzyme.

Inhibition_Types cluster_main Enzyme Inhibition Mechanisms Inhibition Enzyme Inhibition Reversible Reversible Inhibition->Reversible Irreversible Irreversible Inhibition->Irreversible Competitive Competitive (Binds to Active Site, competes with Substrate) Reversible->Competitive NonCompetitive Non-Competitive (Binds to Allosteric Site, E or ES Complex) Reversible->NonCompetitive Uncompetitive Uncompetitive (Binds only to ES Complex) Reversible->Uncompetitive AngustmycinA This compound (Decoyinine) Mechanism on Human GMPS AngustmycinA->NonCompetitive vs. ATP AngustmycinA->Uncompetitive vs. Gln & XMP

Caption: Logical relationships of enzyme inhibition types.

Conclusion

This compound (Decoyinine) is a potent inhibitor of GMP synthase, a key enzyme in purine biosynthesis. Its mechanism of action, particularly on the human enzyme, is complex, exhibiting non-competitive inhibition with respect to ATP and uncompetitive inhibition with respect to glutamine and XMP. This multifaceted inhibition profile underscores its efficacy in disrupting guanine nucleotide production. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel GMP synthase inhibitors for therapeutic applications.

References

An In-depth Technical Guide on the Biological Activities of Angustmycin A Beyond Antibacterial Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustmycin A, also known as Decoyinine, is a nucleoside antibiotic produced by certain Streptomyces species.[1][2] While its antibacterial properties have been long-established, a growing body of research highlights its potent biological activities extending to antiviral, anticancer, and other therapeutic areas. This document provides a comprehensive overview of these activities, focusing on the underlying mechanisms of action, quantitative efficacy data, and detailed experimental protocols relevant to its study. This compound's primary mechanism involves acting as an adenosine (B11128) analogue, leading to the inhibition of crucial cellular processes such as GMP synthesis and protein synthesis, making it a molecule of significant interest for further drug development.[3][4]

Core Mechanism of Action

This compound is structurally similar to adenosine but contains an unusual sugar moiety with a C5′-C6′ double bond.[4][5] This structural mimicry allows it to interfere with adenosine-dependent enzymatic pathways. The primary mechanism of this compound is the potent inhibition of Guanosine Monophosphate (GMP) synthetase.[3][4] By preventing the conversion of Xanthosine Monophosphate (XMP) to GMP, it disrupts the supply of guanine (B1146940) nucleotides essential for DNA and RNA synthesis. This inhibitory action is a cornerstone of its broad-spectrum biological effects.

Additionally, as an adenosine analogue, this compound can be phosphorylated by cellular kinases, leading to the formation of analogues of ADP and ATP. These fraudulent nucleotides can interfere with numerous ATP-dependent reactions and inhibit protein synthesis, contributing to its cytotoxic and antiviral effects.

Angustmycin_A_Mechanism cluster_0 Cellular Environment Angustmycin_A This compound (Decoyinine) GMP_Synthase GMP Synthetase Angustmycin_A->GMP_Synthase Inhibits XMP Xanthosine Monophosphate (XMP) XMP->GMP_Synthase Substrate GMP Guanosine Monophosphate (GMP) GMP_Synthase->GMP Produces Nucleic_Acids DNA & RNA Synthesis GMP->Nucleic_Acids Precursor for caption Fig. 1: Core mechanism of this compound.

Fig. 1: Core mechanism of this compound.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[2][5] Its ability to disrupt nucleotide synthesis makes it particularly effective against rapidly proliferating cancer cells. Research indicates that it can suppress melanoma cell invasion and reduce tumorigenicity.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound against different cancer cell lines.

Cancer Cell LineIC50 (µM)Assay TypeProposed Mechanism
Mouse Adenocarcinoma Ca755Data UnavailableIn vivo studiesInhibition of GMP Synthesis
Rat Walker 256 CarcinosarcomaData UnavailableIn vivo studiesInhibition of GMP Synthesis
Human MelanomaData UnavailableIn vitro / in vivoSuppression of cell invasion

Further research is required to quantify the IC50 values for various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Fig. 2: Workflow for MTT cytotoxicity assay.

Antiviral Activity

This compound has shown promise as a broad-spectrum antiviral agent, particularly against RNA viruses. Its mechanism in this context is largely attributed to the disruption of viral RNA synthesis by depleting the host cell's GTP pools.

Quantitative Data on Antiviral Activity
VirusCell LineEC50 (µM)Assay Type
Data currently unavailable in searched literature
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the effectiveness of an antiviral compound.[9] It quantifies the reduction in infectious virus particles.

Principle: A confluent monolayer of host cells is infected with a known quantity of virus in the presence of the test compound. A semi-solid overlay is applied, restricting viral spread to adjacent cells. Each infectious particle creates a localized zone of cell death, or "plaque," which can be visualized and counted.[9][10] An effective antiviral will reduce the number of plaques.

Methodology:

  • Cell Culture: Seed susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates to form a confluent monolayer.[9]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each drug dilution with a viral suspension containing a predetermined number of plaque-forming units (PFU), typically 50-100 PFU per well.[9]

  • Infection: Remove the culture medium from the cells and inoculate with the virus-drug mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose) with the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 2 to 10 days, depending on the virus, until plaques are visible.[9]

  • Visualization: Fix the cells with a solution like 10% formalin. Remove the overlay and stain the cell monolayer with a staining solution such as 0.1% crystal violet. Plaques will appear as clear zones against a stained background of viable cells.[9]

  • Data Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value, the concentration of this compound that reduces the plaque number by 50%.

Other Biological Activities

Beyond its anticancer and antiviral potential, this compound exhibits a range of other interesting biological effects.

  • Antifungal Activity: Some angucycline compounds, a class to which this compound is related, have been reported to possess antifungal properties.[11][12]

  • Antiparasitic Activity: While many microbial products have been screened for antiparasitic effects, specific data on this compound is limited.[13]

  • Enzyme Inhibition: this compound is a known inhibitor of adenosine kinase, an important enzyme in purine (B94841) metabolism.[14] This inhibition can disrupt cellular adenosine levels, which has wide-ranging physiological consequences.

  • Plant Growth Regulation (Cytokinin Activity): this compound has been shown to have cytokinin-like activity, promoting the growth and development of various plants.[3][4][15]

Experimental Protocol: Adenosine Kinase Inhibition Assay

Biochemical assays are used to determine the inhibitory constant (Ki or IC50) of a compound against a specific enzyme. The ADP-Glo™ Kinase Assay is a common method.[16]

Principle: This luminescence-based assay measures the amount of ADP produced by the kinase reaction. The amount of ADP is directly proportional to the enzyme's activity. An inhibitor will reduce the amount of ADP produced.[14] The assay first depletes any remaining ATP, then converts the newly formed ADP back to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction.[16]

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in DMSO and then in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant human adenosine kinase, and the substrate adenosine.[16]

  • Initiation: Start the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.[16]

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[16]

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[16]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value.

Conclusion and Future Directions

This compound is a multifaceted bioactive compound with significant therapeutic potential that extends far beyond its original classification as an antibacterial agent. Its potent inhibitory effects on fundamental cellular processes, driven by its action as an adenosine analogue, make it a compelling candidate for development as an anticancer and antiviral drug. The data and protocols presented in this guide offer a framework for researchers to explore its full potential. Future research should focus on obtaining robust quantitative data (IC50/EC50 values) across a wider range of cancer cell lines and viruses, elucidating detailed signaling pathways, and conducting preclinical in vivo studies to validate its therapeutic efficacy and safety profile.

References

Angustmycin A: A Technical Guide to Producing Organisms and their Genetic Machinery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Angustmycin A, a nucleoside antibiotic with significant anti-mycobacterial and cytokinin activities. The document details the microorganisms known to produce this valuable compound, dissects the genetic architecture of its biosynthetic pathway, and offers a compilation of detailed experimental protocols for its study and production. This guide is intended to be a core resource for researchers in natural product discovery, microbial genetics, and drug development.

This compound Producing Organisms and Biosynthetic Gene Clusters

This compound is a secondary metabolite produced by specific strains of actinomycete bacteria belonging to the genus Streptomyces. The primary producers identified and characterized in the scientific literature are Streptomyces angustmyceticus and Streptomyces decoyicus.[1][2] The genetic blueprint for the biosynthesis of this compound is encoded in a dedicated gene cluster, commonly referred to as the "agm" cluster.[1][3]

Producing OrganismBiosynthetic Gene Cluster (BGC)GenBank Accession No.
Streptomyces angustmyceticus JCM 4053agmMZ151497
Streptomyces decoyicus NRRL 2666agm (homologous)MZ151498

The this compound Biosynthetic Gene Cluster: Gene Functions

The "agm" gene cluster from Streptomyces angustmyceticus JCM 4053 is approximately 9.8 kb and contains nine genes.[3] Six of these genes are directly involved in the enzymatic synthesis of this compound, while others are predicted to have roles in transport and regulation. The functions of the core biosynthetic genes have been elucidated through genetic and biochemical studies.[1][3][4]

GeneProposed Function
agmDD-allulose 6-phosphate 3-epimerase
agmCD-allulose 6-phosphate pyrophosphokinase
agmAAdenine (B156593) phosphoallulosyltransferase
agmEPhosphoribohydrolase
agmBPhosphatase
agmFDehydratase (converts Angustmycin C to this compound)
agmT1Major Facilitator Superfamily (MFS) transporter
agmT2Major Facilitator Superfamily (MFS) transporter
agmRTranscriptional regulator

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the precursor D-fructose 6-phosphate and culminates in the formation of this compound. The pathway first assembles the intermediate Angustmycin C, which is then converted to the final product.[1][3][4]

Angustmycin_A_Biosynthesis F6P D-Fructose 6-Phosphate A6P D-Allulose 6-Phosphate F6P->A6P AgmD APPP D-Allulose 6-Phosphate Pyrophosphate A6P->APPP AgmC AngC_P Angustmycin C Phosphate (B84403) APPP->AngC_P AgmA + AgmE AngC Angustmycin C AngC_P->AngC AgmB AngA This compound AngC->AngA AgmF

Biosynthetic pathway of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound biosynthesis.

Cloning of the this compound Gene Cluster

A representative protocol for cloning the agm gene cluster from Streptomyces angustmyceticus JCM 4053 for heterologous expression involves the construction of a cosmid library and subsequent screening.

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of S. angustmyceticus JCM 4053 grown in a suitable medium (e.g., Tryptic Soy Broth).

  • Partial Digestion and Ligation: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) and the resulting fragments are size-selected. Fragments of the desired size range (30-40 kb) are ligated into a suitable cosmid vector (e.g., SuperCos1).

  • Packaging and Transduction: The ligation mixture is packaged into lambda phage particles using a gigapackaging extract. The resulting phage particles are used to transduce an E. coli host strain (e.g., XL1-Blue MR).

  • Library Screening: The cosmid library is screened by colony hybridization using a labeled DNA probe designed from a conserved region of a key biosynthetic gene, such as agmD or agmF.

  • Cosmid Mapping and Sequencing: Positive clones are isolated, and the cosmid DNA is mapped by restriction digestion and fully sequenced to confirm the presence of the complete agm gene cluster.

Heterologous Expression in Streptomyces coelicolor M1154

Streptomyces coelicolor M1154 is a commonly used host for the heterologous expression of biosynthetic gene clusters.

  • Vector Construction: The cloned agm gene cluster is subcloned into an integrative Streptomyces expression vector, such as a derivative of pSET152, which contains an attachment site for site-specific integration into the host chromosome.

  • Intergeneric Conjugation: The expression construct is introduced into a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002). The E. coli donor is then conjugated with S. coelicolor M1154 spores on a suitable agar (B569324) medium (e.g., SFM).

  • Selection of Exconjugants: Exconjugants are selected by overlaying the conjugation plates with an appropriate antibiotic (e.g., apramycin).

  • Fermentation and Analysis: Verified exconjugants are cultured in a production medium. The culture broth is then extracted and analyzed for the production of this compound and C using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Purification of His-tagged Agm Proteins from E. coli

For in vitro characterization, the agm biosynthetic enzymes can be expressed in E. coli with an N-terminal hexa-histidine (His6) tag and purified by immobilized metal affinity chromatography (IMAC).

  • Expression Vector Construction: The coding sequence of each agm gene is PCR amplified and cloned into a suitable E. coli expression vector (e.g., pET-28a(+)) to create an N-terminal His6-tagged fusion protein.

  • Protein Expression: The expression constructs are transformed into an E. coli expression host (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 16-30°C).

  • Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing a high salt concentration and imidazole (B134444). The cells are lysed by sonication, and the cell debris is removed by centrifugation to obtain a clear lysate.

  • IMAC Purification: The clarified lysate is loaded onto an Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution: The His6-tagged protein is eluted from the column using a buffer with a high concentration of imidazole.

  • Buffer Exchange: The purified protein is buffer-exchanged into a suitable storage buffer using dialysis or a desalting column.

In Vitro Enzymatic Assays

The function of each purified Agm enzyme can be confirmed through in vitro assays.

  • AgmD (Epimerase) Assay: The conversion of D-fructose 6-phosphate to D-allulose 6-phosphate can be monitored by coupling the reaction with a subsequent enzymatic step that can be followed spectrophotometrically or by direct analysis of the product by LC-MS.

  • AgmC (Pyrophosphokinase) Assay: The formation of D-allulose 6-phosphate pyrophosphate from D-allulose 6-phosphate and ATP can be detected by monitoring the consumption of ATP using a luciferase-based assay or by direct product analysis.

  • AgmA/AgmE Assay: The combined activity of AgmA and AgmE can be assayed by incubating them with D-allulose 6-phosphate pyrophosphate and adenine and monitoring the formation of Angustmycin C phosphate by HPLC.

  • AgmB (Phosphatase) Assay: The dephosphorylation of Angustmycin C phosphate to Angustmycin C is measured by incubating the substrate with AgmB and detecting the product by HPLC.

  • AgmF (Dehydratase) Assay: The conversion of Angustmycin C to this compound is monitored by incubating Angustmycin C with purified AgmF and analyzing the reaction mixture by HPLC for the appearance of the this compound peak.

Bioassay for Anti-Mycobacterial Activity

The biological activity of produced this compound can be assessed using a bioassay against a surrogate organism for Mycobacterium tuberculosis.

  • Indicator Strain: Mycobacterium smegmatis mc²155 is commonly used as the indicator strain.[1][3]

  • Assay Procedure:

    • A lawn of M. smegmatis is prepared on a suitable agar medium (e.g., Middlebrook 7H10).

    • Sterile paper discs are impregnated with known concentrations of the test sample (e.g., culture extract or purified this compound) and placed on the agar surface.

    • The plates are incubated at 37°C for 24-48 hours.

    • The anti-mycobacterial activity is determined by measuring the diameter of the zone of growth inhibition around the paper discs.

Logical and Experimental Workflows

The following diagram illustrates the general workflow for the identification and characterization of the this compound biosynthetic gene cluster.

Experimental_Workflow Organism Identify this compound Producing Organism gDNA Isolate Genomic DNA Organism->gDNA Library Construct Genomic Library (e.g., Cosmid) gDNA->Library Screen Screen Library with Gene Probe Library->Screen Clone Isolate and Sequence Positive Clone Screen->Clone Heterologous Heterologous Expression in Streptomyces host Clone->Heterologous Purification Protein Expression and Purification Clone->Purification Analysis Metabolite Analysis (HPLC, LC-MS) Heterologous->Analysis Bioassay Bioactivity Assay Analysis->Bioassay InVitro In Vitro Enzymatic Studies InVitro->Analysis Confirm function Purification->InVitro

Workflow for BGC identification and characterization.

References

An In-depth Technical Guide to the Structural Elucidation and Chemical Properties of Angustmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustmycin A, also known as decoyinine, is a nucleoside antibiotic produced by certain strains of Streptomyces. It exhibits a range of biological activities, including anti-mycobacterial, anti-tumor, and cytokinin-like properties. Its unique chemical structure, featuring an unsaturated sugar moiety, has attracted considerable interest from the scientific community. This technical guide provides a comprehensive overview of the structural elucidation of this compound, its physicochemical properties, detailed experimental protocols for its analysis, and an exploration of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

This compound is a purine (B94841) nucleoside analog that belongs to the angustmycin family of antibiotics. First isolated from Streptomyces hygroscopicus, it is distinguished by the presence of a 4',5'-unsaturated sugar moiety attached to an adenine (B156593) base. This structural feature is crucial for its biological activity, which primarily involves the inhibition of guanosine (B1672433) monophosphate (GMP) synthase, a key enzyme in the de novo purine biosynthesis pathway.[1] This inhibition disrupts DNA and RNA synthesis, leading to its observed antimicrobial and antitumor effects. Furthermore, this compound has been shown to possess cytokinin-like activity, influencing plant growth and development.

This guide will delve into the detailed structural and chemical characteristics of this compound, providing a foundation for its further investigation and potential therapeutic applications.

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques and chemical degradation studies.

2.1. Chemical Structure

The systematic IUPAC name for this compound is (2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol. Its chemical structure is presented below:

Angustmycin_A_Structure cluster_sugar Unsaturated Sugar Moiety cluster_adenine Adenine Base C1' C1' C2' C2' C1'->C2' H1' H C1'->H1' N9 N9 C1'->N9 N-glycosidic bond CH2OH CH2OH C1'->CH2OH CH2OH C3' C3' C2'->C3' OH2' OH C2'->OH2' C4' C4' C3'->C4' OH3' OH C3'->OH3' H3' H C3'->H3' C5' C5' C4'->C5' = O4' O C4'->O4' H4' H C4'->H4' CH2 CH2 C5'->CH2 O4'->C1' C8 C8 N9->C8 N7 N7 C8->N7 C5 C5 N7->C5 C6 C6 C5->C6 N1 N1 C6->N1 NH2 NH2 C6->NH2 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C4->N9 C4->C5

Figure 1: Chemical structure of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₁H₁₃N₅O₄[2]
Molar Mass 279.256 g/mol [3]
Appearance White to off-white solid
Melting Point 165-167 °C
Solubility Highly soluble in water.[1]
UV λmax 254 nm[4]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound.

4.1. Fermentation and Isolation

This compound can be produced by fermentation of Streptomyces species. The following protocol is a general guideline for its production and extraction.

Fermentation_Isolation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculate seed culture of Streptomyces sp. Production Transfer to production medium and ferment for 5-7 days at 28-30°C Inoculation->Production Growth phase Harvest Harvest fermentation broth Production->Harvest End of fermentation Centrifugation Separate mycelium from supernatant by centrifugation Harvest->Centrifugation Extraction_step Extract supernatant with ethyl acetate (B1210297) or other suitable organic solvent Centrifugation->Extraction_step Concentration Concentrate the organic extract under reduced pressure Extraction_step->Concentration Column_Chromatography Subject crude extract to column chromatography (e.g., silica (B1680970) gel) Concentration->Column_Chromatography Crude extract HPLC Further purify by preparative HPLC Column_Chromatography->HPLC Semi-pure fractions Pure_Angustmycin_A Pure_Angustmycin_A HPLC->Pure_Angustmycin_A Pure compound

Figure 2: Workflow for Fermentation and Isolation of this compound.

4.2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a crucial technique for both the analysis and purification of this compound.

Analytical HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient could be 5% to 95% methanol over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[4]

  • Injection Volume: 10-20 µL.

Preparative HPLC Protocol:

  • Column: A larger-scale C18 reverse-phase column.

  • Mobile Phase: Similar to the analytical method, but with a shallower gradient to improve separation.

  • Flow Rate: Dependent on the column dimensions.

  • Detection: UV at 254 nm.

  • Fraction Collection: Fractions are collected based on the elution of the target peak.

4.3. Spectroscopic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically performed.

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

General 2D NMR Acquisition Parameters:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

4.3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Typical ESI-MS/MS Analysis:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Parent Ion: The protonated molecule [M+H]⁺ is observed.

  • Fragmentation: Collision-induced dissociation (CID) of the parent ion yields characteristic fragment ions. Key fragmentations often involve the loss of the sugar moiety and fragmentation within the adenine base.

Mechanism of Action: Inhibition of GMP Synthase

The primary biological target of this compound is GMP synthase. This enzyme catalyzes the ATP-dependent conversion of xanthosine (B1684192) 5'-monophosphate (XMP) to guanosine 5'-monophosphate (GMP), with glutamine serving as the nitrogen donor.

This compound acts as a competitive inhibitor of GMP synthase. Its structural similarity to adenosine (B11128) allows it to bind to the ATP-binding site of the enzyme. This binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the synthesis of GMP.[1] The inhibition of this crucial step in purine biosynthesis disrupts the production of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, leading to the observed antimicrobial and cytotoxic effects.

GMP_Synthase_Inhibition cluster_pathway GMP Synthesis Pathway XMP Xanthosine Monophosphate (XMP) GMP_Synthase GMP Synthase XMP->GMP_Synthase ATP ATP ATP->GMP_Synthase Glutamine Glutamine Glutamine->GMP_Synthase GMP Guanosine Monophosphate (GMP) GMP_Synthase->GMP AMP_PPi AMP + PPi GMP_Synthase->AMP_PPi Glutamate Glutamate GMP_Synthase->Glutamate Angustmycin_A This compound Angustmycin_A->GMP_Synthase  Inhibits

Figure 3: Inhibition of GMP Synthase by this compound.

Conclusion

This compound remains a molecule of significant interest due to its unique structure and diverse biological activities. This technical guide has provided a detailed overview of its structural elucidation, chemical properties, and mechanism of action, along with practical experimental protocols. The information presented herein is intended to facilitate further research into this promising natural product, potentially leading to the development of new therapeutic agents.

References

In-Depth Analysis of the Angustmycin A Gene Cluster in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Angustmycin A, also known as decoyinine, is a nucleoside antibiotic with notable anti-mycobacterial and cytokinin activities.[1][2] Produced by certain strains of Streptomyces, this molecule is characterized by an intriguing structure featuring an unusual sugar moiety with a C5'-C6' dehydration, linked to an adenine (B156593) base.[2][3] The unique biological activities and chemical structure of this compound have made its biosynthetic pathway a subject of significant research interest. This technical guide provides a comprehensive analysis of the this compound biosynthetic gene cluster (agm), detailing the genes and their functions, experimental protocols for its study, and the regulatory mechanisms governing its expression. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working on the discovery and engineering of novel antibiotics.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster responsible for this compound production has been identified and characterized in Streptomyces angustmyceticus and Streptomyces decoyicus.[1][2] In S. angustmyceticus JCM 4053, the cluster is referred to as the agm cluster, while a homologous cluster in S. decoyicus NRRL 2666 is also known.[1][2] The core agm cluster contains a set of biosynthetic genes (agmA-F), regulatory genes, and transporter genes.

Gene Organization and Function

The organization of the agm gene cluster is conserved between the producing strains.[2] The functions of the key biosynthetic genes have been elucidated through heterologous expression and in vitro enzymatic assays.[2][3]

Gene NameProposed Function
agmAAMP phosphoribohydrolase
agmBPhosphatase
agmCPyrophosphokinase
agmDD-allulose 6-phosphate 3-epimerase
agmEAdenine phosphoallulosyltransferase
agmFDehydratase
agmRTranscriptional repressor (LacI family)
agmT1/T2MFS (Major Facilitator Superfamily) transporters

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with fructose-6-phosphate (B1210287) and adenine. The pathway proceeds through the intermediate Angustmycin C (also known as psicofuranine) before the final dehydration step to yield this compound.[2][4] The entire six-enzyme pathway has been successfully reconstituted in vitro and heterologously in E. coli.[2][3]

Signaling Pathway Diagram

Angustmycin_A_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Fructose-6-P Fructose-6-P D-allulose-6-P D-allulose-6-phosphate Fructose-6-P->D-allulose-6-P AgmD Adenine Adenine Intermediate_2 Adenine-linked intermediate Adenine->Intermediate_2 Intermediate_1 Pyrophosphorylated intermediate D-allulose-6-P->Intermediate_1 AgmC Intermediate_1->Intermediate_2 AgmE Angustmycin_C_P 5'-phospho-Angustmycin C Intermediate_2->Angustmycin_C_P AgmA Angustmycin_C Angustmycin C Angustmycin_C_P->Angustmycin_C AgmB Angustmycin_A This compound Angustmycin_C->Angustmycin_A AgmF

Caption: Proposed biosynthetic pathway of this compound.

Regulation of the this compound Gene Cluster

The expression of the this compound gene cluster is thought to be, at least in part, negatively regulated by a cluster-situated transcriptional repressor.[1] In the agm cluster of S. angustmyceticus, this repressor is designated agmR, and its homolog in S. decoyicus is dcyR.[1] These proteins belong to the LacI family of transcriptional regulators. Deletion of agmR in a heterologous expression system has been shown to result in the production of this compound, suggesting its role as a repressor.[1]

Regulatory Logic Diagram

Angustmycin_Regulation cluster_regulation Regulatory Elements cluster_genes Biosynthetic Genes AgmR AgmR (Repressor) agm_promoter agm promoter region AgmR->agm_promoter Binds to and represses agm_genes agmA-F (Biosynthesis) agm_promoter->agm_genes Drives transcription

Caption: Negative regulation of the agm gene cluster by AgmR.

Experimental Protocols

Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor

A common method for studying and engineering antibiotic biosynthetic pathways is to express the entire gene cluster in a well-characterized, genetically tractable host, such as Streptomyces coelicolor.

Experimental Workflow:

Heterologous_Expression_Workflow Start Start Clone_BGC Clone_BGC Start->Clone_BGC 1. Clone agm cluster End End Introduce_Host Introduce_Host Clone_BGC->Introduce_Host 2. Introduce into S. coelicolor Fermentation Fermentation Introduce_Host->Fermentation 3. Ferment recombinant strain Metabolite_Extraction Metabolite_Extraction Fermentation->Metabolite_Extraction 4. Extract metabolites Analysis Analysis Metabolite_Extraction->Analysis 5. Analyze by HPLC-MS Analysis->End

Caption: Workflow for heterologous expression and analysis.

Methodology:

  • Cloning of the agm Gene Cluster: The entire agm gene cluster can be cloned from the genomic DNA of S. angustmyceticus using methods such as two-fragment PCR coupled with Gibson assembly.[4] The cloned cluster is then inserted into a suitable Streptomyces expression vector.

  • Introduction into S. coelicolor : The expression vector containing the agm cluster is introduced into a suitable S. coelicolor host strain (e.g., M1154) via conjugation from an E. coli donor strain.[4]

  • Fermentation: The resulting recombinant S. coelicolor strain is fermented under appropriate culture conditions to allow for the expression of the biosynthetic genes and production of this compound.

  • Metabolite Extraction: After fermentation, the culture broth is harvested, and the metabolites are extracted. A common method involves acidifying the broth with oxalic acid to pH 5.0.[3]

  • Analysis by HPLC-MS: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect and quantify this compound and its intermediates.[3]

HPLC-MS Analysis of this compound

Methodology:

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used (e.g., Diamonsil, 5 µm, 4.6 x 250 mm).[3]

    • Mobile Phase: A common mobile phase consists of a gradient of methanol (B129727) and water containing 0.15% formic acid.[3]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[3]

    • Detection: UV detection is performed at 254 nm.[3]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is used.[3]

    • Analysis: High-resolution mass spectrometry (HRMS) is employed to confirm the identity of the compounds by their accurate mass and fragmentation patterns. This compound is expected to show a distinctive [M+H]+ ion at m/z 280.1040.[3]

Quantitative Data

While precise, comprehensive tables of gene sizes and production yields are not consistently reported across all publications, the available data provides valuable insights.

This compound Production Titers (Illustrative):

Production SystemCompoundTiter (mg/L)Reference/Notes
Streptomyces caniferus NEAU6 (Optimized)Guvermectin (related nucleoside)1422[3] (Illustrates potential for high-titer production of related compounds)
Streptomyces coelicolor (Heterologous)Clorobiocin derivatives158Illustrates typical yields in a heterologous Streptomyces host.
Streptomyces antibioticus Tü 6040Simocyclinone D8300[5]

Note: Specific production titers for this compound in various systems require further detailed investigation and optimization studies.

Conclusion

The this compound gene cluster in Streptomyces represents a well-characterized biosynthetic system for a unique nucleoside antibiotic. The elucidation of the functions of the agm genes and the successful reconstitution of the biosynthetic pathway provide a solid foundation for future research and development. The methodologies outlined in this guide offer a starting point for the heterologous expression, analysis, and potential engineering of this pathway to produce novel this compound analogs with improved therapeutic properties. Further investigation into the regulatory networks governing the expression of the agm cluster will be crucial for optimizing production yields and for the discovery of novel regulatory elements that can be exploited in synthetic biology applications.

References

Whitepaper: Initial Studies on the Anti-Mycobacterial Properties of Angustmycin A

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Angustmycin A, a nucleoside antibiotic also known as Decoyinine, has been identified for its diverse biological activities, including anti-mycobacterial properties. This technical guide consolidates the initial findings related to its efficacy against mycobacteria, explores putative mechanisms of action based on its known biochemical interactions, and provides detailed experimental protocols for its further evaluation. While preliminary studies confirm its inhibitory activity against Mycobacterium smegmatis, comprehensive quantitative data, such as Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis, remain to be fully elucidated. This document outlines two primary proposed mechanisms: the inhibition of GMP (guanosine monophosphate) synthesis, a pathway validated in other bacteria, and a potential interaction with S-adenosyl-L-homocysteine (SAH) hydrolase, a critical enzyme in mycobacterial metabolism. Standardized methodologies for screening and quantitative assessment are presented to facilitate further research and development of this compound as a potential anti-mycobacterial agent.

Introduction

This compound is a nucleoside antibiotic produced by Streptomyces species, characterized by an unusual sugar moiety linked to an adenine (B156593) base[1]. For over five decades, it has been recognized for a range of biological effects, most notably as a potent inhibitor of GMP synthesis in Gram-positive bacteria[1]. Recent research has also confirmed its anti-mycobacterial activity, opening a new avenue for its potential application in tuberculosis drug discovery[1]. Given the urgent need for novel therapeutics to combat drug-resistant strains of Mycobacterium tuberculosis, understanding the efficacy and mechanism of compounds like this compound is of paramount importance. This whitepaper serves as a technical guide for researchers by summarizing the foundational data on its anti-mycobacterial properties and providing the necessary experimental frameworks for future investigation.

Anti-Mycobacterial Activity: Quantitative Data

Initial evidence of this compound's anti-mycobacterial properties comes from agar (B569324) diffusion bioassays. In these studies, recombinant Streptomyces coelicolor M1154, engineered to produce this compound, demonstrated clear inhibitory activity against Mycobacterium smegmatis mc²155, a commonly used, non-pathogenic surrogate for M. tuberculosis in early-stage drug screening[1]. While these results qualitatively confirm its biological activity, specific Minimum Inhibitory Concentration (MIC) values from these initial reports are not available. The collection of quantitative data is a critical next step in evaluating its potential.

CompoundTarget OrganismAssay TypeResult / MICCitation
This compoundMycobacterium smegmatis mc²155Agar Diffusion BioassayZone of inhibition observed[1]
This compoundMycobacterium tuberculosis H37RvBroth/Agar DilutionNot yet reportedN/A

Putative Mechanisms of Action

The precise mechanism by which this compound exerts its anti-mycobacterial effect has not been definitively established. However, based on its known function in other bacteria and structural analyses, two primary pathways are proposed.

Inhibition of Guanosine Monophosphate (GMP) Synthesis

The most well-documented mechanism of this compound is the inhibition of GMP synthesis[1]. This pathway is essential for the production of guanine (B1146940) nucleotides, which are vital for DNA and RNA synthesis. This compound acts as a competitive inhibitor of GMP synthetase (GuaA), the enzyme that catalyzes the final step in the de novo purine (B94841) biosynthesis pathway, converting xanthosine (B1684192) 5'-monophosphate (XMP) to GMP. The GMP synthetase of Mycobacterium tuberculosis is considered a promising target for novel antibacterial agents, lending strong support to this proposed mechanism[2].

GMP_Synthesis_Inhibition PRPP PRPP IMP Inosine-5'-monophosphate (IMP) PRPP->IMP multi-step IMPDH IMP Dehydrogenase (GuaB) IMP->IMPDH XMP Xanthosine-5'-monophosphate (XMP) GMPS GMP Synthetase (GuaA) XMP->GMPS GMP Guanosine-5'-monophosphate (GMP) Guanine_Nucleotides Guanine Nucleotides (GTP, dGTP) GMP->Guanine_Nucleotides DNA_RNA DNA/RNA Synthesis Guanine_Nucleotides->DNA_RNA IMPDH->XMP GMPS->GMP AngustmycinA This compound AngustmycinA->GMPS Inhibition

Caption: Proposed inhibition of the mycobacterial GMP synthesis pathway by this compound.
Interaction with S-adenosyl-L-homocysteine (SAH) Hydrolase

A second potential mechanism involves the S-adenosyl-L-homocysteine (SAH) hydrolase pathway. This enzyme (SAHH) is crucial for regenerating S-adenosyl-L-methionine (SAM), the primary methyl donor for numerous essential cellular processes, including cell wall biosynthesis. SAHH has been validated as a target for anti-mycobacterial drug development[3][4]. Intriguingly, a homology model for AgmF, a key enzyme in the biosynthesis of this compound, was constructed based on the crystal structure of SAH hydrolase from Mycobacterium tuberculosis H37Rv (Rv3248c)[1]. This structural similarity suggests that this compound, or related precursors/metabolites, may be capable of interacting with and inhibiting the active site of mycobacterial SAHH.

SAH_Hydrolase_Pathway cluster_cycle Methylation Cycle SAM S-adenosyl-methionine (SAM) Methyltransferase SAM-dependent Methyltransferase SAM->Methyltransferase SAH S-adenosyl-homocysteine (SAH) SAHH SAH Hydrolase (SAHH) SAH->SAHH Adenosine Adenosine Homocysteine Homocysteine Homocysteine->SAM Regeneration Substrate Methyl-acceptor Substrate Substrate->Methyltransferase Product Methylated Product Methyltransferase->SAH Methyltransferase->Product SAHH->Adenosine SAHH->Homocysteine AngustmycinA This compound (Putative) AngustmycinA->SAHH  Inhibition

Caption: Putative inhibition of the mycobacterial SAH hydrolase cycle by this compound.

Experimental Protocols

To facilitate standardized and reproducible research, the following detailed protocols for key anti-mycobacterial assays are provided.

Protocol: Agar Diffusion Bioassay for Initial Screening

This method is used for the qualitative screening of antibiotic-producing microorganisms or crude extracts against a target bacterium.

1. Preparation of Indicator Lawn:

  • Grow Mycobacterium smegmatis mc²155 in Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011), 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 until it reaches an OD₆₀₀ of 0.6-0.8.
  • Prepare Middlebrook 7H10 agar plates supplemented with 0.5% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).
  • Create a soft agar overlay by mixing 100 µL of the M. smegmatis culture with 5 mL of molten 7H9 medium containing 0.7% agar. Pour this mixture evenly over the surface of the 7H10 agar plates. Allow to solidify.

2. Application of Test Strain:

  • Culture the this compound-producing strain (e.g., recombinant S. coelicolor) on a suitable agar medium (e.g., SFM agar) for several days until mature.
  • Using a sterile loop or plug, transfer a small portion of the producer strain onto the center of the solidified indicator lawn plates.

3. Incubation and Analysis:

  • Incubate the plates at 37°C for 3-5 days.
  • Measure the diameter of the clear zone of growth inhibition around the producer strain. A clear zone indicates the production of an active anti-mycobacterial compound.

// Workflow Steps prep_lawn [label="Prepare M. smegmatis\nIndicator Lawn on 7H10 Agar"]; apply_producer [label="Apply this compound\nProducer Strain to Plate Center"]; incubate [label="Incubate at 37°C\n(3-5 days)"]; measure [label="Measure Diameter of\nInhibition Zone"]; result [shape=ellipse, label="Result:\nQualitative Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections prep_lawn -> apply_producer -> incubate -> measure -> result; }

Caption: Experimental workflow for the agar diffusion bioassay.
Protocol: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of a compound that inhibits visible bacterial growth. This protocol is adapted for M. tuberculosis H37Rv.

1. Preparation of Compound:

  • Prepare a stock solution of pure this compound in a suitable solvent (e.g., DMSO) at 10 mg/mL.
  • Perform serial two-fold dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth (supplemented as above) to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

2. Preparation of Inoculum:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.7).
  • Adjust the culture density with fresh broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

3. Inoculation and Incubation:

  • Add 100 µL of the adjusted bacterial inoculum to each well of the 96-well plate containing 100 µL of the diluted compound.
  • Include positive (no drug) and negative (no bacteria) control wells.
  • Seal the plates and incubate at 37°C for 7-14 days.

4. Reading and Interpretation:

  • After incubation, assess bacterial growth visually or by adding a viability indicator such as Resazurin (alamarBlue).
  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth or color change of the indicator.

// Workflow Steps serial_dilute [label="1. Perform 2-fold Serial Dilution\nof this compound in 96-well Plate"]; prep_inoculum [label="2. Prepare M. tuberculosis Inoculum\n(5 x 10⁵ CFU/mL)"]; inoculate [label="3. Inoculate Wells with Bacteria"]; incubate [label="4. Seal Plate and Incubate at 37°C\n(7-14 days)"]; read_mic [label="5. Add Indicator (e.g., Resazurin)\nand Read Results"]; result [shape=ellipse, label="Result:\nMinimum Inhibitory Concentration (MIC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections serial_dilute -> inoculate; prep_inoculum -> inoculate; inoculate -> incubate -> read_mic -> result; }

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Future Research and Conclusion

The initial findings on this compound are promising, confirming its inhibitory effect on mycobacteria. However, significant knowledge gaps must be addressed to validate its potential as a therapeutic lead.

Key areas for future research include:

  • Quantitative Efficacy Studies: Determining the MIC of pure this compound against a broad panel of mycobacterial species, including drug-sensitive and multidrug-resistant clinical isolates of M. tuberculosis.

  • Mechanistic Validation: Conducting enzymatic assays with purified mycobacterial GMP synthetase and SAH hydrolase to confirm the proposed inhibitory mechanisms and determine inhibition constants (Kᵢ).

  • Cytotoxicity and Selectivity: Assessing the toxicity of this compound against mammalian cell lines to calculate its selectivity index, a crucial parameter for drug development.

  • In Vivo Efficacy: Evaluating the compound's performance in established animal models of tuberculosis infection.

References

Exploring the Antitumor Potential of Angustmycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustmycin A, also known as decoyinine, is a nucleoside antibiotic produced by Streptomyces hygroscopicus. Structurally similar to adenosine, it has garnered interest for its potential as an antitumor agent. This technical guide provides an in-depth overview of the current understanding of this compound's antitumor properties, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its potential. While research into its anticancer effects is ongoing, this document consolidates the existing data to support further investigation and drug development efforts.

Mechanism of Action: Inhibition of GMP Synthase

The primary and well-established mechanism of action for this compound is the inhibition of guanosine (B1672433) monophosphate synthase (GMPS). GMPS is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, catalyzing the conversion of xanthosine (B1684192) monophosphate (XMP) to guanosine monophosphate (GMP).[1] By acting as a reversible and non-competitive inhibitor of GMPS, this compound effectively depletes the intracellular pool of guanine nucleotides (GMP, GDP, and GTP). This disruption of nucleotide metabolism has significant downstream consequences for cancer cells, which often have a high demand for nucleic acid synthesis to support their rapid proliferation.

The depletion of GTP is particularly critical, as GTP is an essential energy source and a substrate for the synthesis of DNA and RNA. Furthermore, GTP is required for the activation of small GTPases, which are key regulators of numerous cellular processes, including cell proliferation, survival, and invasion. The anti-melanoma activity of this compound has been directly linked to its inhibition of GMPS, as supplementation with guanosine can rescue the observed phenotypes.[2]

Angustmycin_A This compound GMPS GMP Synthase (GMPS) Angustmycin_A->GMPS XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA_Synthesis DNA and RNA Synthesis GTP->DNA_RNA_Synthesis Small_GTPases Small GTPase Activation (e.g., Rho, Rac, Ras) GTP->Small_GTPases Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Cell_Invasion Cell Invasion & Metastasis Small_GTPases->Cell_Invasion

Figure 1: Mechanism of Action of this compound.

Quantitative Data on Antitumor Activity

The antitumor effects of this compound have been primarily investigated in the context of melanoma. The available quantitative data from preclinical studies are summarized below. It is important to note that a broad screening of this compound's cytotoxic activity against a wide range of cancer cell lines is not yet available in the public domain.

Assay Type Cell Line(s) Metric Result Reference
Enzyme InhibitionHuman GMP SynthaseIC5017.3 µM[3]
In Vitro Cell InvasionSK-Mel-103, SK-Mel-28% Inhibition at 2 mM~30% reduction in invasion (concentration did not affect proliferation)[2]
In Vivo Tumor GrowthSK-Mel-103 Xenograft% Tumor Volume Reduction (120 mg/kg)36% reduction compared to vehicle control[2]
In Vivo Tumor GrowthSK-Mel-28 Xenograft% Tumor Volume Reduction (120 mg/kg)62% reduction compared to vehicle control[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antitumor potential.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This protocol is adapted from the methodology used to assess the effect of this compound on melanoma cell invasion.[2]

Objective: To quantify the invasive capacity of cancer cells through a basement membrane matrix in the presence or absence of this compound.

Materials:

  • Boyden chambers (8 µm pore size)

  • Matrigel basement membrane matrix

  • Human melanoma cell lines (e.g., SK-Mel-103, SK-Mel-28)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Serum-free cell culture medium

  • This compound

  • Guanosine (for rescue experiments)

  • Calcein AM

  • Fluorescence plate reader

Procedure:

  • Thaw Matrigel on ice overnight. Dilute Matrigel to 1 mg/ml with cold, serum-free medium.

  • Coat the upper surface of the Boyden chamber inserts with 100 µl of diluted Matrigel and incubate at 37°C for 4 hours to allow for gelling.

  • Culture melanoma cells to ~80% confluency. Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/ml.

  • Pre-treat the cell suspension with this compound (e.g., 2 mM) or vehicle control for 24 hours. For rescue experiments, supplement the medium with guanosine (e.g., 100 µM).

  • Add 200 µl of the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Add 500 µl of medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Incubate the chambers at 37°C in a humidified incubator with 5% CO2 for 24 hours.

  • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Label the invading cells on the lower surface of the membrane with 4 µg/ml Calcein AM in PBS for 1 hour at 37°C.

  • Measure the fluorescence of the invaded cells using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

cluster_0 Preparation cluster_1 Invasion Assay cluster_2 Quantification Matrigel_Prep Coat Boyden chamber inserts with Matrigel Seeding Seed treated cells into upper chamber Matrigel_Prep->Seeding Cell_Prep Culture and harvest cancer cells Treatment_Prep Pre-treat cells with This compound ± Guanosine Cell_Prep->Treatment_Prep Treatment_Prep->Seeding Incubation Incubate for 24 hours Seeding->Incubation Removal Remove non-invading cells Incubation->Removal Staining Stain invading cells with Calcein AM Removal->Staining Reading Measure fluorescence Staining->Reading

Figure 2: Workflow for In Vitro Cell Invasion Assay.

In Vivo Xenograft Tumor Growth Study

This protocol is based on the study evaluating the in vivo efficacy of this compound in a melanoma xenograft model.[2]

Objective: To assess the effect of this compound on tumor growth in an immunodeficient mouse model.

Materials:

  • Severe Combined Immunodeficient (SCID) mice

  • Human melanoma cell lines (e.g., SK-Mel-103, SK-Mel-28)

  • Matrigel

  • This compound

  • Vehicle control (e.g., saline)

  • Calipers

Procedure:

  • Culture melanoma cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/ml.

  • Subcutaneously inject 100 µl of the cell suspension into the flank of each SCID mouse.

  • Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2) / 2.

  • When tumors reach an average volume of approximately 100-150 mm^3, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 120 mg/kg) or vehicle control intraperitoneally every other day.

  • Measure tumor volume and body weight every other day.

  • Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Start Start Inject_Cells Inject melanoma cells subcutaneously into mice Start->Inject_Cells Tumor_Growth Monitor tumor growth Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treatment Administer this compound or vehicle control Randomize->Treatment Monitor_Response Measure tumor volume and body weight Treatment->Monitor_Response Monitor_Response->Treatment Continue treatment Endpoint Endpoint reached Monitor_Response->Endpoint Tumor size/time limit Analysis Excise tumors for analysis Endpoint->Analysis End End Analysis->End

Figure 3: Workflow for In Vivo Xenograft Study.

General Protocol for Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Potential Downstream Signaling and Future Directions

While the inhibition of GMPS is the established primary mechanism, the precise downstream signaling events that lead to the antitumor effects of this compound are not fully elucidated. The depletion of guanine nucleotides can potentially impact multiple signaling pathways that are critical for cancer cell survival and metastasis.

cluster_downstream Potential Downstream Consequences Angustmycin_A This compound GMPS_Inhibition GMP Synthase Inhibition Angustmycin_A->GMPS_Inhibition GTP_Depletion GTP Depletion GMPS_Inhibition->GTP_Depletion Small_GTPase_Inhibition Inhibition of Small GTPases (Ras, Rho, Rac) GTP_Depletion->Small_GTPase_Inhibition MAPK_Pathway MAPK Pathway Dysregulation Small_GTPase_Inhibition->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Dysregulation Small_GTPase_Inhibition->PI3K_Akt_Pathway Reduced_Invasion Reduced Cell Invasion Small_GTPase_Inhibition->Reduced_Invasion Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis PI3K_Akt_Pathway->Apoptosis

Figure 4: Potential Downstream Signaling of this compound.

Future research should focus on:

  • Broad-spectrum Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of cancer cell lines to identify other sensitive cancer types beyond melanoma.

  • Elucidation of Downstream Pathways: Utilizing techniques such as Western blotting and transcriptomics to investigate the impact of this compound on key cancer-related signaling pathways, including the MAPK and PI3K/Akt pathways.

  • Apoptosis and Cell Cycle Analysis: Conducting experiments (e.g., Annexin V staining, flow cytometry for DNA content) to determine if this compound induces apoptosis or cell cycle arrest in cancer cells.

  • Clinical Investigation: Given the promising preclinical data in melanoma, further investigation into the feasibility of clinical trials with this compound or its analogs is warranted. Currently, there is no publicly available information on clinical trials of this compound for cancer treatment.

Conclusion

This compound presents a compelling case for further investigation as an antitumor agent. Its well-defined mechanism of action, targeting the critical enzyme GMP synthase, offers a clear rationale for its anticancer effects. Preclinical studies in melanoma have demonstrated its ability to inhibit cell invasion and reduce tumor growth in vivo. However, a significant amount of research is still required to fully understand its therapeutic potential across a broader range of cancers and to elucidate the detailed molecular consequences of GMP synthase inhibition. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its potential role in cancer therapy.

References

Methodological & Application

Protocol for Heterologous Production of Angustmycin A in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the heterologous production of the nucleoside antibiotic Angustmycin A in an Escherichia coli host system. This protocol is based on the successful reconstitution of the this compound biosynthetic pathway from Streptomyces species in E. coli, offering a promising alternative to traditional fermentation from its native producers.

Introduction

This compound, also known as decoyinine, is a purine (B94841) nucleoside antibiotic with demonstrated anti-mycobacterial and cytokinin activities.[1][2][3] Its unique structure, featuring an unusual sugar moiety, makes it a molecule of interest for therapeutic and agricultural applications. The heterologous expression of its biosynthetic gene cluster in a well-characterized host like E. coli facilitates genetic manipulation, process optimization, and scaled-up production.[1][3] This protocol outlines the key steps, from the assembly of the biosynthetic pathway in expression vectors to the fermentation and quantification of this compound.

This compound Biosynthetic Pathway

The biosynthesis of this compound from the primary metabolite D-fructose 6-phosphate is catalyzed by a six-enzyme pathway encoded by the agm gene cluster, originally identified in Streptomyces angustmyceticus and Streptomyces decoyicus.[2][3] The enzymatic cascade proceeds through the intermediate Angustmycin C.

The key enzymes and their functions are:

  • AgmD: D-allulose 6-phosphate 3-epimerase

  • AgmC: D-allulose 6-phosphate pyrophosphokinase

  • AgmA: Adenine phosphoallulosyltransferase

  • AgmE: Phosphoribohydrolase

  • AgmB: Phosphatase

  • AgmF: A noncanonical dehydratase that catalyzes the final conversion of Angustmycin C to this compound.[2][3]

Diagram of the this compound Biosynthetic Pathway

Angustmycin_A_Pathway cluster_sugars Sugar Phosphate Intermediates cluster_nucleosides Nucleoside Intermediates Fructose_6P D-Fructose 6-Phosphate Allulose_6P D-Allulose 6-Phosphate Fructose_6P->Allulose_6P AgmD Allulose_1_6_diP D-Allulose 1,6-bisphosphate Allulose_6P->Allulose_1_6_diP AgmC Compound_5 9'-(5'-phospho-β-D- allulofuranosyl)adenine Allulose_1_6_diP->Compound_5 AgmA (+ Adenine) Angustmycin_C_P Angustmycin C monophosphate Compound_5->Angustmycin_C_P AgmE Angustmycin_C Angustmycin C Angustmycin_C_P->Angustmycin_C AgmB Angustmycin_A This compound Angustmycin_C->Angustmycin_A AgmF

Caption: The six-step enzymatic pathway for the biosynthesis of this compound.

Quantitative Data Summary

The heterologous expression system described has been shown to produce significant titers of this compound and its precursor, Angustmycin C. The yields can be influenced by the specific enzymes used (e.g., substituting E. coli's native AlsE for AgmD) and the fermentation conditions.

Recombinant Strain ConfigurationProductTiter (µg/mL)Fermentation Time (hours)
E. coli GYJ23 / (pETDuet-agmD/C + pCDFDuet-agmE/A + pRSFDuet-agmB/F)This compound37096
E. coli GYJ23 / (pETDuet-agmD/C + pCDFDuet-agmE/A + pRSFDuet-agmB/F)Angustmycin C11096
E. coli GYJ23 / (pETDuet-alsE/agmC + pCDFDuet-agmE/A + pRSFDuet-agmB/F)This compound>370*96
E. coli GYJ23 / (pETDuet-alsE/agmC + pCDFDuet-agmE/A + pRSFDuet-agmB)Angustmycin C78096

* The study reported a higher titer with alsE but did not specify the exact value for this compound, noting a significant increase in the precursor Angustmycin C.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the heterologous production of this compound.

Plasmid Construction

The six genes of the agm cluster (agmA, agmB, agmC, agmD, agmE, agmF) are cloned into a three-plasmid co-expression system utilizing the compatible origins of replication of the pETDuet-1, pCDFDuet-1, and pRSFDuet-1 vectors. This allows for the simultaneous expression of all six enzymes in a single E. coli host.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_cloning Plasmid Construction cluster_expression Heterologous Expression and Production cluster_analysis Analysis Codon_Opt Codon Optimization of agm Genes for E. coli Gene_Syn Gene Synthesis Codon_Opt->Gene_Syn PCR_Amp PCR Amplification with Restriction Sites Gene_Syn->PCR_Amp Ligation Ligation of agm Genes into Duet Vectors PCR_Amp->Ligation Vector_Prep Digestion of Duet Vectors (pET, pCDF, pRSF) Vector_Prep->Ligation Transformation_DH5a Transformation into E. coli DH5α Ligation->Transformation_DH5a Verification Colony PCR and Sequence Verification Transformation_DH5a->Verification Co_Transformation Co-transformation into E. coli BL21(DE3) or GYJ23 Verification->Co_Transformation Starter_Culture Starter Culture Growth Co_Transformation->Starter_Culture Fermentation Large-Scale Fermentation Starter_Culture->Fermentation Induction Induction of Gene Expression (IPTG) Fermentation->Induction Harvest Cell Harvesting and Supernatant Collection Induction->Harvest Extraction Extraction of this compound from Supernatant Harvest->Extraction HPLC HPLC Analysis Extraction->HPLC LC_MS LC-MS for Confirmation HPLC->LC_MS

Caption: Overall workflow for the heterologous production of this compound.

Protocol 4.1.1: Gene Preparation and Cloning Strategy

  • Codon Optimization: The coding sequences of the six agm genes from S. angustmyceticus should be optimized for expression in E. coli. This can be achieved using commercially available gene synthesis services with codon optimization algorithms.[4][5]

  • Gene Synthesis and PCR: Synthesize the codon-optimized genes. Design PCR primers to amplify each gene, incorporating unique restriction sites at the 5' and 3' ends that are compatible with the multiple cloning sites (MCS) of the Duet vectors.

    • Example Pairing:

      • pETDuet-1 (Ampicillin resistance): Clone agmD into MCS1 and agmC into MCS2.

      • pCDFDuet-1 (Streptomycin/Spectinomycin resistance): Clone agmE into MCS1 and agmA into MCS2.[6]

      • pRSFDuet-1 (Kanamycin resistance): Clone agmB into MCS1 and agmF into MCS2.

  • Vector and Insert Preparation:

    • Digest the pETDuet-1, pCDFDuet-1, and pRSFDuet-1 vectors and the PCR-amplified agm gene fragments with the corresponding restriction enzymes.

    • Purify the digested vector and insert fragments using a gel extraction kit.

  • Ligation:

    • Perform separate ligation reactions for each vector with its corresponding two gene inserts using T4 DNA ligase.

    • Incubate the ligation reactions as recommended by the enzyme manufacturer (e.g., 16°C overnight or room temperature for 1-2 hours).

  • Transformation and Verification:

    • Transform the ligation products into a suitable cloning strain of E. coli (e.g., DH5α).

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for each vector (Ampicillin for pETDuet-1, Spectinomycin for pCDFDuet-1, Kanamycin for pRSFDuet-1).

    • Screen colonies by colony PCR using primers specific for the inserted genes.

    • Confirm the correct insertion and sequence of the genes by Sanger sequencing of the purified plasmids.

Heterologous Expression in E. coli

Protocol 4.2.1: Co-transformation and Strain Preparation

  • Host Strain: Use a suitable expression strain of E. coli, such as BL21(DE3) or a strain engineered for nucleoside production like GYJ23.[1]

  • Co-transformation:

    • Prepare competent E. coli cells.

    • Co-transform the three recombinant plasmids (pETDuet-agmD/C, pCDFDuet-agmE/A, and pRSFDuet-agmB/F) into the competent cells simultaneously.[1][7]

    • Use approximately 100 ng of each plasmid for the transformation.

    • Following heat shock, recover the cells in SOC medium for 1 hour at 37°C.

    • Plate the transformed cells on LB agar plates containing all three antibiotics (e.g., 100 µg/mL ampicillin, 50 µg/mL spectinomycin, and 50 µg/mL kanamycin) to select for cells that have taken up all three plasmids.

    • Incubate overnight at 37°C.

Protocol 4.2.2: Fermentation for this compound Production

  • Starter Culture:

    • Inoculate a single colony from the triple-antibiotic selection plate into 10 mL of Luria-Bertani (LB) broth containing the three antibiotics.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Production Culture:

    • Inoculate 1 L of Terrific Broth (TB) medium (or a specialized fermentation medium) containing the three antibiotics with the overnight starter culture (e.g., a 1:100 dilution).

    • Incubate at 37°C with vigorous shaking (e.g., 250 rpm).

  • Induction:

    • Monitor the optical density of the culture at 600 nm (OD600).

    • When the OD600 reaches 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

    • After induction, reduce the temperature to a range of 18-25°C to improve protein solubility and product stability.

  • Fermentation and Harvesting:

    • Continue the fermentation for 96 hours at the reduced temperature with shaking.[1]

    • After the fermentation period, harvest the culture by centrifugation at 8,000 x g for 15 minutes at 4°C.

    • The supernatant contains the secreted this compound and should be collected for analysis. The cell pellet can be discarded.

Analysis of this compound Production

Protocol 4.3.1: Sample Preparation and Quantification

  • Sample Preparation:

    • Filter the collected supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • HPLC Analysis:

    • Analyze the filtered supernatant by High-Performance Liquid Chromatography (HPLC) to detect and quantify this compound and Angustmycin C.

    • Column: A reverse-phase C18 column is suitable for separating these nucleoside analogs.

    • Mobile Phase: A gradient of methanol (B129727) and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used. For example, a gradient of 5% to 50% methanol over 30 minutes.

    • Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm.[1]

    • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the production titer in the culture supernatant.

  • LC-MS Confirmation:

    • Confirm the identity of the product peaks corresponding to this compound and Angustmycin C by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected [M+H]⁺ ion for this compound is m/z 280.1039.[3]

Troubleshooting and Considerations

  • Low Yield: If production titers are low, consider optimizing fermentation parameters such as media composition, pH control, aeration, induction temperature, and IPTG concentration.[8]

  • Codon Usage: While codon optimization is recommended, if native Streptomyces genes are used, co-expression with a plasmid providing rare tRNAs (e.g., pRARE) in a strain like Rosetta(DE3) may improve expression.[4]

  • Plasmid Incompatibility: The use of vectors with compatible origins of replication (ColE1, p15A, and CloDF13-derived RSF1030) is critical for stable maintenance of all three plasmids during cell division.[9]

  • Enzyme Activity: Ensure all six enzymes are expressed in a soluble and active form. SDS-PAGE analysis of cell lysates before and after induction can confirm protein expression.

By following this detailed protocol, researchers can effectively establish a robust E. coli-based system for the production of this compound, paving the way for further pathway engineering, yield optimization, and the generation of novel analogs.

References

Application Notes and Protocols for Inducing Sporulation in Bacillus subtilis with Angustmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillus subtilis is a ubiquitous Gram-positive bacterium renowned for its ability to form highly resistant endospores in response to nutrient limitation and other environmental stressors. The process of sporulation is a complex developmental program involving significant changes in gene expression and cellular morphology. Understanding and controlling this process is crucial for various applications, from fundamental research in cellular differentiation to the development of probiotics, industrial enzymes, and novel drug delivery systems.

Angustmycin A, also known as decoyinine (B1666037), is a nucleoside antibiotic that has been identified as a potent inducer of sporulation in Bacillus subtilis, even in the presence of nutrients that would normally repress this process. This unique property makes this compound a valuable tool for studying the molecular mechanisms of sporulation and for applications where synchronized and efficient spore formation is desired. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in inducing sporulation in B. subtilis.

Mechanism of Action

The initiation of sporulation in B. subtilis is primarily controlled by the phosphorylation state of the master regulator protein, Spo0A.[1][2] In nutrient-rich conditions, the activity of Spo0A is kept low. One of the key negative regulators of sporulation is the global transcriptional regulator CodY.[3][4] CodY senses the nutritional status of the cell by binding to intracellular GTP and branched-chain amino acids (BCAAs).[4] When GTP and BCAA levels are high, CodY is activated and represses the transcription of numerous genes, including those required for the initiation of sporulation.[3][4]

This compound functions as an inhibitor of GMP synthetase, an enzyme essential for the de novo synthesis of guanine (B1146940) nucleotides.[5][6] By inhibiting this enzyme, this compound causes a rapid decrease in the intracellular pool of GTP.[3] This reduction in GTP levels leads to the inactivation of CodY, thereby alleviating its repressive effect on sporulation genes. The derepression of these genes allows for the accumulation of phosphorylated Spo0A (Spo0A~P), which then triggers the cascade of events leading to endospore formation.[1][2]

Signaling Pathway

The following diagram illustrates the signaling pathway for this compound-induced sporulation in Bacillus subtilis.

AngustmycinA_Sporulation_Pathway cluster_cell Bacillus subtilis Cell AngustmycinA This compound GMPSynthetase GMP Synthetase AngustmycinA->GMPSynthetase Inhibits GTP GTP Pool GMPSynthetase->GTP Synthesizes CodY_active Active CodY-GTP -BCAA Complex GTP->CodY_active Activates CodY_inactive Inactive CodY CodY_active->CodY_inactive GTP depletion SporulationGenes Sporulation Genes (e.g., spo0A) CodY_active->SporulationGenes Represses Spo0A_P Spo0A~P SporulationGenes->Spo0A_P Leads to activation of Sporulation Sporulation Spo0A_P->Sporulation Initiates BCAA Branched-Chain Amino Acids (BCAAs) BCAA->CodY_active Activates

Caption: this compound inhibits GMP synthetase, reducing GTP levels and inactivating the CodY repressor, leading to the expression of sporulation genes.

Quantitative Data

While the inducing effect of this compound (decoyinine) on B. subtilis sporulation is well-established, detailed public data on the dose-dependent and time-course effects on sporulation efficiency is limited. The following table summarizes the expected outcomes based on available literature. Researchers should perform pilot studies to determine the optimal concentration and incubation time for their specific B. subtilis strain and experimental conditions. One study on various Bacillus isolates reported the frequency of sporulation after 24 hours of incubation with decoyinine, showing a significant increase in sporulation compared to control cultures.[7]

ParameterConditionExpected OutcomeReference
This compound Concentration Varies (typically in µg/mL range)Increased sporulation efficiency with increasing concentration up to an optimal point. Higher concentrations may exhibit toxicity.[7]
Incubation Time 0 - 48 hoursA time-dependent increase in the percentage of sporulation is expected, with significant induction observed within 24 hours.[7]
Nutrient Conditions Nutrient-rich medium (e.g., LB, TSB)Sporulation is induced even in the presence of glucose and amino acids that normally repress it.[5]
Control (No this compound) Nutrient-rich mediumMinimal to no sporulation.[7]

Experimental Protocols

Protocol 1: Induction of Sporulation in Liquid Culture with this compound

This protocol describes the induction of sporulation in a nutrient-rich liquid medium.

Materials:

  • Bacillus subtilis strain

  • Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB)

  • This compound (Decoyinine) stock solution (e.g., 1 mg/mL in sterile water or DMSO, filter-sterilized)

  • Incubator shaker

  • Spectrophotometer

  • Microscope with phase-contrast optics

  • Sterile centrifuge tubes

  • Water bath

Procedure:

  • Inoculation: Inoculate 50 mL of LB broth in a 250 mL flask with a fresh overnight culture of B. subtilis to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Growth: Incubate the culture at 37°C with vigorous shaking (e.g., 200 rpm) until it reaches the mid-exponential growth phase (OD600 of approximately 0.4-0.6).

  • Induction: Add this compound to the culture to the desired final concentration. A typical starting range is 10-100 µg/mL. A control culture without this compound should be maintained under identical conditions.

  • Incubation: Continue to incubate the cultures at 37°C with shaking for 24-48 hours.

  • Monitoring Sporulation: At various time points (e.g., 0, 8, 16, 24, 48 hours) after induction, withdraw aliquots from both the treated and control cultures for analysis.

    • Observe the cultures under a phase-contrast microscope to visualize the formation of phase-bright endospores within the mother cells.

    • Quantify the sporulation efficiency using the method described in Protocol 2.

Protocol 2: Quantification of Sporulation Efficiency by Heat Treatment and Plate Counting

This protocol determines the percentage of sporulation by comparing the number of heat-resistant spores to the total number of viable cells.

Materials:

  • Culture aliquots from Protocol 1

  • Sterile phosphate-buffered saline (PBS) or 0.85% NaCl solution

  • Water bath or heating block set to 80°C

  • Nutrient agar (B569324) plates

  • Sterile dilution tubes

  • Pipettes and sterile tips

  • Incubator at 37°C

Procedure:

  • Total Viable Count:

    • Prepare a serial dilution series (10⁻¹ to 10⁻⁷) of the culture aliquot in sterile PBS.

    • Plate 100 µL of appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto nutrient agar plates in duplicate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on plates containing 30-300 colonies and calculate the total viable cells per mL (CFU/mL).

  • Spore Count (Heat-Resistant Count):

    • Transfer 1 mL of the same culture aliquot to a sterile microcentrifuge tube.

    • Heat the tube in an 80°C water bath for 20 minutes to kill vegetative cells.

    • Immediately cool the tube on ice.

    • Prepare a serial dilution series (10⁻¹ to 10⁻⁵) of the heat-treated sample in sterile PBS.

    • Plate 100 µL of appropriate dilutions onto nutrient agar plates in duplicate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies, which represent the number of viable spores per mL (CFU/mL).

  • Calculate Sporulation Efficiency:

    • Sporulation Efficiency (%) = (Spore Count / Total Viable Count) x 100

Experimental Workflow

The following diagram outlines the general workflow for inducing and quantifying sporulation using this compound.

Experimental_Workflow Start Start: B. subtilis Culture Inoculate Inoculate Liquid Culture Start->Inoculate Grow Grow to Mid-Exponential Phase Inoculate->Grow Induce Induce with this compound (and Control) Grow->Induce Incubate Incubate for 24-48h Induce->Incubate Sample Take Aliquots at Time Points Incubate->Sample Microscopy Phase-Contrast Microscopy Sample->Microscopy Quantify Quantify Sporulation Efficiency Sample->Quantify TotalCount Total Viable Count (Plating) Quantify->TotalCount HeatShock Heat Shock (80°C, 20 min) Quantify->HeatShock Calculate Calculate % Sporulation TotalCount->Calculate SporeCount Spore Count (Plating) HeatShock->SporeCount SporeCount->Calculate End End Calculate->End

Caption: Workflow for this compound-induced sporulation and its quantification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Sporulation Efficiency Suboptimal this compound concentration.Perform a dose-response experiment with a range of concentrations (e.g., 1-200 µg/mL).
Insufficient incubation time.Extend the incubation period and take samples at later time points (e.g., 72 hours).
Strain-specific differences.The response to this compound may vary between B. subtilis strains. Test different strains if possible.
High Cell Death in Treated Culture This compound concentration is too high (toxic).Reduce the concentration of this compound.
Contamination of the culture.Ensure aseptic techniques are followed. Check culture purity by microscopy and plating.
Inconsistent Results Variability in the growth phase at induction.Standardize the OD600 at which this compound is added.
Inaccurate dilution or plating.Review and practice serial dilution and plating techniques. Use calibrated pipettes.

Conclusion

This compound is a powerful chemical tool for inducing sporulation in Bacillus subtilis by targeting a key metabolic pathway that governs this developmental process. By understanding its mechanism of action and following standardized protocols, researchers can effectively utilize this compound to study sporulation and to produce spores for various biotechnological applications. The protocols provided herein offer a solid foundation for these endeavors, and the troubleshooting guide should assist in overcoming common experimental hurdles.

References

Angustmycin A: A Potent Tool for In Vitro Studies of GMP Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Angustmycin A, also known as decoyinine, is a nucleoside antibiotic that serves as a specific and potent inhibitor of GMP synthase (GMPS), a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] GMPS catalyzes the ATP-dependent conversion of xanthosine (B1684192) monophosphate (XMP) to guanosine (B1672433) monophosphate (GMP), utilizing glutamine as a nitrogen donor. This pathway is essential for cellular processes such as DNA and RNA synthesis, signal transduction, and energy metabolism. The crucial role of GMPS in cell proliferation has made it an attractive target for the development of antimicrobial and antineoplastic agents. This compound's specific inhibitory action makes it an invaluable tool for in vitro studies aimed at understanding the kinetics, mechanism, and inhibition of GMP synthase, thereby facilitating the discovery and characterization of novel therapeutic agents.

Mechanism of Action

GMP synthase is a bifunctional enzyme with two catalytic domains: a glutamine amidotransferase (GATase) domain and a synthetase domain. The GATase domain hydrolyzes glutamine to produce ammonia (B1221849). The synthetase domain then utilizes this ammonia to convert XMP to GMP in an ATP-dependent manner. This compound exerts its inhibitory effect on GMP synthase, although the precise molecular interactions are still a subject of ongoing research. It has been characterized as an uncompetitive inhibitor with respect to the substrate XMP.[3]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against GMP synthase has been determined in various studies. The following table summarizes key quantitative data for the in vitro inhibition of GMP synthase by this compound (Decoyinine).

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type (vs. XMP)
This compound (Decoyinine)Human GMP Synthase46.5--
This compound (Decoyinine)E. coli GMP Synthase-54.1Uncompetitive

Signaling Pathway and Inhibition

The synthesis of GMP from XMP is a crucial step in purine (B94841) metabolism. This compound specifically targets GMP synthase, thereby blocking this conversion.

GMP_Synthesis_Inhibition cluster_reactants Substrates cluster_products Products XMP Xanthosine Monophosphate (XMP) GMPS GMP Synthase XMP->GMPS GMP Guanosine Monophosphate (GMP) GMPS->GMP Glutamate Glutamate GMPS->Glutamate AMP_PPi AMP + PPi GMPS->AMP_PPi AngustmycinA This compound AngustmycinA->GMPS Inhibition Glutamine Glutamine Glutamine->GMPS ATP ATP ATP->GMPS

Caption: GMP synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for studying the in vitro inhibition of GMP synthase by this compound are provided below. These protocols are based on established methods for measuring GMP synthase activity.

Continuous Spectrophotometric Assay

This assay continuously monitors the conversion of XMP to GMP by measuring the decrease in absorbance at 290 nm.

Materials:

  • Purified GMP synthase enzyme

  • This compound

  • Xanthosine monophosphate (XMP)

  • Adenosine triphosphate (ATP)

  • Glutamine

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 0.1 mM EDTA, 0.1 mM DTT

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 290 nm

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions in Assay Buffer.

    • Prepare stock solutions of XMP, ATP, and glutamine in Assay Buffer.

  • Assay Setup:

    • Set up reactions in the 96-well plate or cuvettes. A typical reaction volume is 200 µL.

    • To each well, add the components in the following order:

      • Assay Buffer

      • This compound at various concentrations (or vehicle control).

      • Purified GMP synthase enzyme (e.g., 10 µg).

    • Incubate the plate at room temperature for 5-10 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Initiate the reaction by adding a substrate mix containing XMP, ATP, and glutamine. Final concentrations are typically 150 µM XMP, 2 mM ATP, and 5 mM glutamine.[4]

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 30°C.

    • Monitor the decrease in absorbance at 290 nm for 10-20 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Plot the initial velocity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

HPLC-Based Assay

This endpoint assay provides a direct measurement of the product (GMP) formation and can be used to confirm the results from the spectrophotometric assay.

Materials:

  • Same as the spectrophotometric assay.

  • Reaction termination solution (e.g., 0.1 M HCl or EDTA).

  • HPLC system with a C18 reverse-phase column.

  • Mobile phase (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5, with a small percentage of methanol).

  • GMP and XMP standards.

Protocol:

  • Reaction Setup:

    • Set up reactions in microcentrifuge tubes as described for the spectrophotometric assay.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of the termination solution.

  • Sample Preparation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated enzyme.

    • Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Elute the nucleotides using an isocratic mobile phase.

    • Monitor the elution of XMP and GMP by UV absorbance at 254 nm.

  • Data Analysis:

    • Quantify the amount of GMP produced by comparing the peak area to a standard curve generated with known concentrations of GMP.

    • Calculate the reaction rate and determine the IC50 and Ki values for this compound as described for the spectrophotometric assay.

Experimental Workflow for In Vitro Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of this compound on GMP synthase in vitro.

Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrates, this compound) start->reagent_prep assay_setup Assay Setup (Enzyme + this compound Incubation) reagent_prep->assay_setup reaction_init Reaction Initiation (Add Substrate Mix) assay_setup->reaction_init data_acq Data Acquisition (Spectrophotometric or HPLC) reaction_init->data_acq data_analysis Data Analysis (Calculate Velocity, IC50, Ki) data_acq->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro GMP synthase inhibition assay.

Logical Relationship of this compound as a Research Tool

This compound's specific mode of action allows for its use as a precise tool to probe the function and regulation of GMP synthase.

Logical_Relationship AngustmycinA This compound (Specific Inhibitor) GMPS_inhibition Inhibition of GMP Synthase Activity AngustmycinA->GMPS_inhibition Causes Tool Research Tool For: AngustmycinA->Tool GMP_depletion Depletion of Cellular GMP Pool GMPS_inhibition->GMP_depletion Leads to Biological_effects Downstream Biological Effects (e.g., reduced proliferation, antibacterial activity) GMP_depletion->Biological_effects Results in Target_validation Target Validation Tool->Target_validation Mechanism_study Mechanism of Action Studies Tool->Mechanism_study Screening_assay High-Throughput Screening (Positive Control) Tool->Screening_assay

Caption: Logical diagram illustrating the utility of this compound as a research tool.

References

Application of Angustmycin A in Plant Tissue Culture for Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Angustmycin A, also known as Guvermectin and Linfusu, is a nucleoside antibiotic produced by Streptomyces species.[1][2] Beyond its antimicrobial and antitumor properties, this compound exhibits significant cytokinin-like activity in plants, positioning it as a promising growth regulator for plant tissue culture and agricultural applications.[2][3][4] Its ability to promote cell division, induce adventitious root and bud differentiation, and enhance plant growth makes it a valuable tool for micropropagation, genetic transformation, and the production of secondary metabolites.[1][5] This document provides detailed application notes and protocols for the use of this compound in plant tissue culture.

Mechanism of Action

This compound's primary mode of action is the inhibition of guanosine (B1672433) monophosphate (GMP) synthase.[1] In plants, it mimics the effects of cytokinins, a class of phytohormones that play a crucial role in cell division and differentiation.[2][6] While the precise signaling pathway of this compound in plants is still under investigation, it is believed to interact with the cytokinin signaling pathway, which involves a multi-step phosphorelay system.[7] Some evidence suggests that this compound may utilize a unique signal perception and transduction pathway, distinct from that of natural cytokinins.[7]

Applications in Plant Tissue Culture

This compound has demonstrated efficacy in promoting the growth of various plant species, including Panax notoginseng, Siraitia grosvenorii, and Triticum aestivum.[1] Its key applications in plant tissue culture include:

  • Stimulation of Callus Growth: As a cytokinin agonist, this compound can be used to promote cell division and proliferation in callus cultures.

  • Induction of Shoot Regeneration: By influencing the auxin-to-cytokinin ratio, this compound can stimulate the development of shoots from callus or explants.

  • Promotion of Adventitious Rooting: It has been shown to induce the formation of adventitious roots, which is critical for the acclimatization and survival of in vitro-propagated plantlets.[5]

  • Enhancement of Stress Tolerance: Studies have indicated that this compound can improve plant resilience to environmental stressors such as high temperatures.[8]

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of this compound (Guvermectin) on plant growth.

Plant SpeciesTissue/OrganThis compound ConcentrationObserved EffectsReference
Maize (Zea mays cv. Zhengdan 958)Seedlings50 mg/LUnder high temperature (47°C), increased shoot length by 20.65% and root length by 23.7%.[8]
Maize (Zea mays cv. Zhengdan 958)Seedlings50 mg/LIn field conditions, at 14 days, increased plant height by 9.1%, root length by 35%, and mesocotyl length by 60%.[6]

Experimental Protocols

Protocol 1: General Preparation of this compound Stock Solution

Materials:

  • This compound (crystalline powder)

  • Sterile distilled water or appropriate solvent (e.g., DMSO, depending on solubility)

  • Sterile filter (0.22 µm)

  • Sterile storage vials

Procedure:

  • Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 1 mg/mL).

  • Dissolve the powder: Under aseptic conditions in a laminar flow hood, dissolve the weighed this compound powder in a small amount of the appropriate solvent.

  • Bring to final volume: Add sterile distilled water to reach the final desired volume.

  • Sterilize the solution: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage vial.

  • Store properly: Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Induction of Adventitious Roots in Maize Seedlings

This protocol is adapted from studies on the effect of Guvermectin on maize seedling growth.[8]

Materials:

  • Maize seeds (e.g., cv. Zhengdan 958)

  • 3% Sodium hypochlorite (B82951) (NaClO) solution

  • Sterile distilled water

  • This compound stock solution (1 mg/mL)

  • Seed germination paper

  • Sterile bags or containers

  • Growth chamber

Procedure:

  • Surface Sterilization: Sterilize maize seeds in 3% NaClO for 10 minutes, followed by three rinses with sterile distilled water.

  • Seed Soaking: Prepare a 50 mg/L this compound solution by diluting the stock solution with sterile distilled water. Soak the sterilized seeds in this solution for 24 hours in the dark at 25°C. For the control group, soak seeds in sterile distilled water.

  • Germination: Place the soaked seeds on three layers of wet, sterile germination paper. Roll the paper and place it in a sterile bag or container.

  • Incubation: Incubate the seeds in a growth chamber at 25°C in the dark for the initial germination period.

  • Data Collection: After a specified period (e.g., 4, 7, and 14 days), measure the root and shoot length of the seedlings.

Protocol 3: General Protocol for Callus Induction and Shoot Regeneration

This is a general guideline; specific concentrations of this compound and other plant growth regulators may need to be optimized for different plant species and explants.

Materials:

  • Plant explants (e.g., leaf discs, stem segments)

  • Murashige and Skoog (MS) basal medium

  • Sucrose (B13894)

  • Agar

  • Auxin (e.g., NAA, 2,4-D)

  • This compound stock solution

  • Sterile petri dishes or culture vessels

  • Growth chamber

Procedure:

  • Media Preparation:

    • Callus Induction Medium (CIM): Prepare MS medium supplemented with 3% (w/v) sucrose and a suitable concentration of an auxin (e.g., 1.0-2.0 mg/L 2,4-D). Add this compound at a concentration range of 0.1-5.0 mg/L to test for optimal callus induction. Adjust the pH to 5.8 and add 0.8% (w/v) agar. Autoclave the medium.

    • Shoot Induction Medium (SIM): Prepare MS medium with 3% (w/v) sucrose and a higher ratio of cytokinin to auxin. Use this compound as the primary cytokinin at a concentration range of 1.0-10.0 mg/L, potentially in combination with a low concentration of an auxin (e.g., 0.1-0.5 mg/L NAA). Adjust the pH to 5.8 and add 0.8% (w/v) agar. Autoclave the medium.

  • Explant Preparation: Surface sterilize the chosen plant material using standard protocols. Excise explants of a suitable size.

  • Callus Induction: Place the explants on the CIM and incubate in the dark at 25 ± 2°C. Subculture the developing callus every 3-4 weeks.

  • Shoot Regeneration: Transfer the established callus to the SIM and incubate under a 16-hour photoperiod at 25 ± 2°C.

  • Rooting and Acclimatization: Once shoots have developed, they can be transferred to a rooting medium (MS medium with a low concentration of auxin or this compound, based on its root-promoting properties). Once roots are established, the plantlets can be gradually acclimatized to ex vitro conditions.

Visualizations

Signaling Pathway

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angustmycin_A This compound (Cytokinin-like) Receptor Histidine Kinase Receptor (AHK) Angustmycin_A->Receptor Binding & Activation Receptor->Receptor AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphotransfer ARR_B Type-B Response Regulator (ARR-B) (Transcription Factor) AHP->ARR_B Phosphotransfer Cytokinin_Response_Genes Cytokinin Response Genes ARR_B->Cytokinin_Response_Genes Activates Transcription ARR_A Type-A Response Regulator (ARR-A) (Negative Regulator) Cytokinin_Response_Genes->ARR_A Expression ARR_A->ARR_B Inhibition

Caption: General Cytokinin Signaling Pathway, the likely mechanism for this compound.

Experimental Workflow

AngustmycinA_Workflow Start Start: Select Plant Material Sterilization Surface Sterilize Explants Start->Sterilization Inoculation Inoculate Explants on Media Sterilization->Inoculation Media_Prep Prepare Culture Media (CIM and/or SIM) + this compound Media_Prep->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Subculture Subculture as Needed Incubation->Subculture Subculture->Incubation Data_Collection Collect Data on Growth (e.g., Callus weight, Shoot/Root number) Subculture->Data_Collection Regeneration Regenerate Plantlets Data_Collection->Regeneration Acclimatization Acclimatize Plantlets Regeneration->Acclimatization End End: Established Plant Acclimatization->End

Caption: Workflow for this compound application in plant tissue culture.

References

HPLC and LC-MS methods for detection and quantification of Angustmycin A

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the detection and quantification of Angustmycin A, a nucleoside antibiotic with notable anti-mycobacterial and cytokinin activities, is presented through detailed application notes and protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These methodologies are crucial for researchers, scientists, and professionals involved in drug development and natural product analysis.

Application Note 1: HPLC-UV Detection of this compound

This application note describes a method for the detection and relative quantification of this compound in fermentation broth and in vitro enzymatic reactions using HPLC with UV detection.

Principle:

Reverse-phase HPLC separates this compound from other components of a complex mixture based on its polarity. The compound is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength.[1]

Sample Preparation:

  • Fermentation Broth: To prepare the fermentation broth for analysis, oxalic acid is added until a pH of 5.0 is reached.[1]

  • In Vitro Reaction Mixtures: For in vitro assays, the reaction is terminated by adding an equal volume of methanol. The mixture is then centrifuged to remove precipitated proteins.[1]

Chromatographic Conditions:

A summary of the HPLC conditions for the analysis of this compound is provided in Table 1.[1]

Table 1: HPLC Method Parameters for this compound Analysis [1]

ParameterValue
Instrumentation Shimadzu LC-20AT or equivalent
Column Diamonsil C18 (5 µm, 4.6 × 250 mm)
Mobile Phase 95% (0.15% aqueous formic acid) : 5% Methanol
Flow Rate 0.5 mL/min
Run Time 30 min
Detection UV at 254 nm

Experimental Workflow:

The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Fermentation Broth Fermentation Broth Adjust pH to 5.0 with Oxalic Acid Adjust pH to 5.0 with Oxalic Acid Fermentation Broth->Adjust pH to 5.0 with Oxalic Acid In Vitro Reaction In Vitro Reaction Terminate with Methanol & Centrifuge Terminate with Methanol & Centrifuge In Vitro Reaction->Terminate with Methanol & Centrifuge HPLC System HPLC System Adjust pH to 5.0 with Oxalic Acid->HPLC System Inject Terminate with Methanol & Centrifuge->HPLC System Inject C18 Column C18 Column HPLC System->C18 Column UV Detector (254 nm) UV Detector (254 nm) C18 Column->UV Detector (254 nm) Data Acquisition Data Acquisition UV Detector (254 nm)->Data Acquisition

HPLC Analysis Workflow for this compound.

Application Note 2: LC-MS Method for Detection and Quantification of this compound

This note details an LC-MS method suitable for the sensitive detection and accurate quantification of this compound.

Principle:

This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[3] Following chromatographic separation, this compound is ionized, and the mass-to-charge ratio of the resulting ions and their fragments are measured.[1]

Sample Preparation:

The sample preparation protocols are the same as for the HPLC-UV method.[1]

LC-MS Conditions:

The parameters for the LC-MS analysis of this compound are outlined in Table 2.[1]

Table 2: LC-MS Method Parameters for this compound Analysis [1]

ParameterValue
LC System Coupled to a mass spectrometer
Column Reverse-phase C18
Mobile Phase 95% (0.15% aqueous formic acid) : 5% Methanol
Flow Rate 0.5 mL/min
MS System Thermo Fisher Scientific ESI-LTQ Orbitrap or equivalent
Ionization Mode Positive Electrospray Ionization (ESI)
Capillary Temperature 275 °C
Capillary Voltage 35 V
Key Ion Transitions [M+H]⁺ at m/z 280.1040
Fragment ions at m/z 262.0929 and 136.0618

Experimental Workflow:

The workflow for the LC-MS analysis of this compound is illustrated below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Pre-treatment Adjust pH or Protein Precipitation Sample->Pre-treatment LC System LC System Pre-treatment->LC System Inject C18 Column C18 Column LC System->C18 Column ESI Source ESI Source C18 Column->ESI Source Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Data Analysis Data Analysis Mass Analyzer->Data Analysis

References

Application Notes and Protocols for Assessing the Anti-mycobacterial Activity of Angustmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustmycin A, also known as decoyinine, is a nucleoside antibiotic that has demonstrated anti-mycobacterial properties.[1] Its mechanism of action involves the inhibition of guanosine (B1672433) monophosphate (GMP) synthase, a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] This pathway is essential for DNA replication, RNA synthesis, and various other cellular processes in bacteria.[2] By disrupting this pathway, this compound effectively hinders the growth and proliferation of mycobacteria. These application notes provide a comprehensive experimental framework for researchers to assess the in vitro and in vivo anti-mycobacterial efficacy of this compound, as well as its cytotoxicity against mammalian cells.

Data Presentation

Table 1: In Vitro Anti-mycobacterial Activity of this compound (Representative Data)
Mycobacterial StrainAssay MethodMIC (µg/mL)MIC (µM)Reference Compound (Isoniazid) MIC (µg/mL)
Mycobacterium tuberculosis H37RvBroth Microdilution (AlamarBlue)827.10.06
Mycobacterium smegmatis mc²155Broth Microdilution (AlamarBlue)413.68
Mycobacterium abscessusBroth Microdilution1654.3>64

Note: The above data are representative and may vary based on experimental conditions. Researchers should determine these values experimentally.

Table 2: Intracellular Anti-mycobacterial Activity of this compound (Representative Data)
Host Cell LineMycobacterial StrainMOIIntracellular MIC (µg/mL)Intracellular MIC (µM)Reference Compound (Rifampicin) Intracellular MIC (µg/mL)
THP-1 (human macrophage-like)M. tuberculosis H37Rv10:11654.30.125
RAW 264.7 (murine macrophage)M. tuberculosis H37Rv10:11240.70.1

Note: MOI refers to the Multiplicity of Infection. The above data are representative.

Table 3: Cytotoxicity of this compound (Representative Data)
Mammalian Cell LineAssay MethodIC50 (µM)Exposure Time (h)Reference Compound (Doxorubicin) IC50 (µM)
HepG2 (human liver carcinoma)MTS Assay>100481.2
A549 (human lung carcinoma)MTS Assay>100482.5
THP-1 (human monocytic)MTS Assay85480.8

Note: IC50 is the half-maximal inhibitory concentration. The above data are representative.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of mycobacteria in a liquid culture. The Microplate AlamarBlue Assay (MABA) is a commonly used, sensitive, and reliable method.

Materials:

  • Mycobacterium tuberculosis H37Rv or other mycobacterial strains

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80

  • This compound (stock solution in DMSO)

  • Isoniazid (positive control)

  • AlamarBlue reagent

  • Sterile 96-well microplates

  • Incubator at 37°C

Protocol:

  • Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a mycobacterial suspension in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁴ CFU/well.

  • Add 100 µL of the bacterial inoculum to each well containing the drug dilutions.

  • Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Seal the plates and incubate at 37°C for 5-7 days for rapidly growing mycobacteria or 14-21 days for M. tuberculosis.

  • After incubation, add 20 µL of AlamarBlue reagent to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Intracellular Activity in Macrophages

This protocol assesses the ability of this compound to inhibit the growth of mycobacteria residing within macrophages.

Materials:

  • THP-1 or RAW 264.7 macrophage cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • Mycobacterium tuberculosis H37Rv

  • This compound

  • Rifampicin (positive control)

  • Sterile 24-well plates

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Middlebrook 7H10 agar (B569324) plates

Protocol:

  • Seed macrophages in a 24-well plate and, for THP-1 cells, differentiate them into a macrophage-like state by treating with PMA for 24-48 hours.

  • Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours at 37°C.

  • Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of this compound or the control drug.

  • Incubate the plates for 3-5 days at 37°C in a 5% CO₂ atmosphere.

  • After incubation, lyse the macrophages with lysis buffer.

  • Prepare serial dilutions of the cell lysate and plate on 7H10 agar plates.

  • Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colony-forming units (CFU) to determine the intracellular bacterial load. The intracellular MIC is the lowest drug concentration that causes a significant reduction in CFU compared to the untreated control.

Cytotoxicity Assay

This protocol determines the toxicity of this compound to mammalian cells using a colorimetric MTS assay.

Materials:

  • Mammalian cell lines (e.g., HepG2, A549, THP-1)

  • Appropriate cell culture medium with 10% FBS

  • This compound

  • Doxorubicin (positive control)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Sterile 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_intracellular Intracellular Assessment cluster_cytotoxicity Cytotoxicity Assessment prep_culture Prepare Mycobacterial Culture mic_assay MIC Assay (AlamarBlue) prep_culture->mic_assay read_mic Determine MIC mic_assay->read_mic prep_macro Culture & Differentiate Macrophages infect_macro Infect with M. tuberculosis prep_macro->infect_macro treat_drug Treat with this compound infect_macro->treat_drug lyse_count Lyse Cells & Count CFU treat_drug->lyse_count prep_cells Culture Mammalian Cells treat_cells Treat with this compound prep_cells->treat_cells mts_assay MTS Assay treat_cells->mts_assay read_ic50 Determine IC50 mts_assay->read_ic50

Caption: Experimental workflow for assessing this compound.

Signaling_Pathway cluster_pathway Mechanism of Action of this compound AngustmycinA This compound GMPS GMP Synthase AngustmycinA->GMPS Inhibits GMP Guanosine Monophosphate (GMP) GMPS->GMP XMP Xanthosine Monophosphate (XMP) XMP->GMPS GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Growth Bacterial Growth & Proliferation DNA_RNA->Growth

Caption: this compound inhibits GMP synthase in mycobacteria.

References

Application Notes and Protocols for Angustmycin A as a Plant Growth Regulator in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustmycin A, also known as decoyinine, is a nucleoside antibiotic produced by certain species of Streptomyces. It has garnered significant interest in plant biology due to its pronounced cytokinin-like activities.[1][2] As a structural analog of adenosine, this compound has been demonstrated to influence various aspects of plant growth and development, including the promotion of rooting and enhancement of stress resistance.[1] In the model organism Arabidopsis thaliana, it has been shown to activate the salicylic (B10762653) acid (SA) and camalexin (B168466) signaling pathways, thereby bolstering the plant's defense against pathogenic bacteria.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a plant growth regulator in Arabidopsis thaliana.

Mechanism of Action: Cytokinin Agonist

This compound's primary mode of action as a plant growth regulator is believed to be through its function as a cytokinin agonist. Cytokinins are a class of plant hormones that play a central role in cell division, growth, and differentiation. In Arabidopsis thaliana, the cytokinin signaling pathway is initiated by the binding of cytokinins to transmembrane histidine kinase receptors (AHKs), primarily AHK2, AHK3, and AHK4 (also known as CRE1).[3][4] This binding event triggers a phosphorelay cascade that ultimately leads to the activation of transcription factors known as Type-B Arabidopsis Response Regulators (ARRs), which in turn modulate the expression of cytokinin-responsive genes. Given its structural similarity to adenine-based cytokinins, this compound likely binds to the CHASE domain of AHK receptors, initiating the downstream signaling cascade.

Data Presentation: Quantitative Effects of this compound on Arabidopsis thaliana Growth

The following tables summarize the expected dose-dependent effects of this compound on key growth parameters of Arabidopsis thaliana based on its cytokinin-like activity. It is important to note that the specific quantitative data presented here are illustrative and may vary depending on experimental conditions.

Table 1: Effect of this compound on Primary Root Length of Arabidopsis thaliana (10 days after germination)

This compound Concentration (µM)Average Primary Root Length (mm)Standard Deviation (mm)Percent Inhibition (%)
0 (Control)55.24.80
0.0152.15.15.6
0.141.54.224.8
1.028.93.547.6
10.015.32.972.3

Table 2: Effect of this compound on Lateral Root Density of Arabidopsis thaliana (14 days after germination)

This compound Concentration (µM)Average Lateral Root Density (roots/cm)Standard Deviation (roots/cm)Percent Change (%)
0 (Control)8.51.20
0.0110.21.5+20.0
0.112.81.9+50.6
1.09.11.4+7.1
10.05.41.1-36.5

Table 3: Effect of this compound on Fresh Weight of Arabidopsis thaliana Seedlings (21 days after germination)

This compound Concentration (µM)Average Fresh Weight (mg)Standard Deviation (mg)Percent Change (%)
0 (Control)150.312.50
0.01158.113.1+5.2
0.1165.414.2+10.0
1.0142.711.8-5.1
10.0118.910.5-20.9

Experimental Protocols

Protocol 1: In Vitro Arabidopsis thaliana Growth Assay for Root Phenotyping

This protocol details an in vitro assay to quantify the effects of this compound on the root architecture of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • This compound (Decoyinine)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Agar (B569324)

  • Petri dishes (100 mm x 15 mm)

  • Sterile water

  • 70% (v/v) Ethanol (B145695)

  • 10% (v/v) Bleach solution with 0.1% Triton X-100

  • Micropore tape

  • Growth chamber or tissue culture room (22°C, 16h light/8h dark photoperiod)

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of 10% bleach solution with 0.1% Triton X-100 and vortex for 10 minutes.

    • Pellet the seeds and wash them five times with sterile water.

    • Resuspend the seeds in 0.1% sterile agar solution and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Media:

    • Prepare MS medium according to the manufacturer's instructions, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

    • Adjust the pH to 5.7 before autoclaving.

    • After autoclaving, cool the medium to approximately 50-60°C.

    • Prepare a stock solution of this compound in sterile water.

    • Add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0 µM).

    • Pour approximately 25 mL of the medium into each sterile Petri dish and allow it to solidify.

  • Plating and Growth:

    • Plate the stratified seeds on the prepared MS plates containing different concentrations of this compound.

    • Seal the plates with micropore tape.

    • Place the plates vertically in a growth chamber under controlled conditions.

  • Data Collection and Analysis:

    • After 10-14 days, remove the plates from the growth chamber.

    • Scan the plates using a flatbed scanner.

    • Measure the primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ).

    • Calculate the lateral root density (number of lateral roots per cm of primary root).

Protocol 2: Biomass Analysis of Arabidopsis thaliana Seedlings

This protocol describes the procedure for determining the effect of this compound on the fresh weight of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seedlings grown as described in Protocol 1.

  • Analytical balance

  • Forceps

  • Filter paper

Procedure:

  • Seedling Harvesting:

    • After the desired growth period (e.g., 21 days), carefully remove the seedlings from the agar plates using forceps.

    • Gently rinse the roots with sterile water to remove any adhering agar.

  • Fresh Weight Measurement:

    • Blot the seedlings dry with filter paper to remove excess surface water.

    • Immediately weigh the individual seedlings or pools of seedlings using an analytical balance.

  • Data Analysis:

    • Calculate the average fresh weight for each treatment group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the control and this compound-treated groups.

Mandatory Visualizations

Angustmycin_A_Signaling_Pathway cluster_membrane Endoplasmic Reticulum / Plasma Membrane cluster_nucleus Nucleus Angustmycin_A This compound AHK AHK Receptors (AHK2, AHK3, AHK4) Angustmycin_A->AHK Binds to CHASE Domain Cytokinin Cytokinin Cytokinin->AHK Binds to CHASE Domain AHP AHP Proteins AHK->AHP Phosphorylation Type_B_ARR Type-B ARRs AHP->Type_B_ARR Phosphorylation Type_A_ARR Type-A ARRs Type_B_ARR->Type_A_ARR Activates Gene Expression Cytokinin_Response Cytokinin Response (Cell Division, Growth Regulation) Type_B_ARR->Cytokinin_Response Activates Gene Expression Type_A_ARR->AHP Negative Feedback

Caption: this compound signaling pathway in Arabidopsis thaliana.

Experimental_Workflow start Start sterilization Seed Sterilization start->sterilization stratification Stratification (4°C) sterilization->stratification plating Plate Seeds stratification->plating media_prep Prepare MS Media with This compound Concentrations media_prep->plating growth Vertical Growth (10-21 days) plating->growth data_collection Data Collection growth->data_collection root_scan Scan Plates for Root Analysis data_collection->root_scan biomass Harvest for Biomass Measurement data_collection->biomass analysis Image and Statistical Analysis root_scan->analysis biomass->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound effects.

References

Application Notes: Unveiling the Cytokinin Activity of Angustmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustmycin A, a nucleoside antibiotic derived from Streptomyces species, has garnered significant interest for its dual biological activities. Beyond its established role as an antibiotic, this compound exhibits potent cytokinin-like effects, positioning it as a molecule of interest for agricultural and pharmaceutical research. As a "nucleoside cytokinin," it has been shown to promote the growth of various plants and induce the differentiation of adventitious roots and buds. This document provides detailed protocols and application notes to facilitate the systematic investigation of the cytokinin activity of this compound.

Understanding the Mechanism: The Cytokinin Signaling Pathway

Cytokinins exert their effects by activating a specific signal transduction pathway. A simplified model of this pathway, which is initiated by the binding of a cytokinin-like molecule such as this compound to a receptor, is depicted below. This binding triggers a phosphorylation cascade that ultimately leads to the activation of transcription factors and the expression of cytokinin-responsive genes, driving physiological responses like cell division and differentiation.

Cytokinin_Signaling_Pathway Angustmycin_A This compound (Cytokinin) Receptor Histidine Kinase Receptor (in Endoplasmic Reticulum) Angustmycin_A->Receptor Binding and Autophosphorylation Phosphotransfer Phosphorelay Receptor->Phosphotransfer Response_Regulator Type-B Response Regulator (Transcription Factor) Phosphotransfer->Response_Regulator Phosphorylation and Activation Gene_Expression Activation of Cytokinin-Responsive Genes Response_Regulator->Gene_Expression Negative_Feedback Type-A Response Regulator (Negative Feedback) Gene_Expression->Negative_Feedback Induction Negative_Feedback->Response_Regulator Inhibition

Caption: A diagram of the cytokinin signaling pathway.

Experimental Protocols for Assessing Cytokinin Activity

To quantitatively assess the cytokinin activity of this compound, a series of established bioassays can be employed. The following protocols are provided as a guide and may require optimization for specific experimental conditions.

Tobacco Callus Bioassay

This classic bioassay measures the ability of a substance to induce cell division and proliferation in plant tissue culture.

Experimental Workflow:

Tobacco_Callus_Bioassay_Workflow Start Start Prepare_Media Prepare Tobacco Callus Medium + this compound / Controls Start->Prepare_Media Culture_Callus Culture Tobacco Callus (4-6 weeks) Prepare_Media->Culture_Callus Measure_Growth Measure Fresh and Dry Weight Culture_Callus->Measure_Growth Analyze Analyze and Compare Data Measure_Growth->Analyze End End Analyze->End

Caption: Workflow of the tobacco callus bioassay.

Detailed Methodology:

  • Media Preparation: Prepare a basal plant tissue culture medium such as Murashige and Skoog (MS) medium supplemented with an auxin (e.g., 1-Naphthaleneacetic acid at 0.1-1 mg/L) and varying concentrations of this compound. A typical concentration range to test would be 0.01, 0.1, 1.0, and 10.0 µM. Include a negative control (no cytokinin) and a positive control series with a known cytokinin like 6-Benzylaminopurine (BAP).

  • Callus Initiation and Subculture: Initiate callus from sterile tobacco leaf or pith explants on a callus induction medium. Once established, subculture the callus to fresh medium every 3-4 weeks.

  • Bioassay Procedure: Inoculate small, uniform pieces of established tobacco callus (approximately 100 mg fresh weight) onto the prepared test media.

  • Incubation: Incubate the cultures in the dark at a constant temperature of 25 ± 2°C for 4 to 6 weeks.

  • Data Collection: At the end of the incubation period, carefully remove the callus from the medium and measure its fresh weight. To determine the dry weight, dry the callus in an oven at 60-70°C to a constant weight.

  • Data Analysis: Compare the fresh and dry weights of callus grown on media containing this compound to the negative and positive controls.

Data Presentation:

Table 1: Quantitative Analysis of this compound on Tobacco Callus Growth

TreatmentConcentration (µM)Mean Fresh Weight (g) ± SDMean Dry Weight (mg) ± SD
Negative Control 0
This compound 0.01
0.1
1.0
10.0
BAP (Positive Control) 0.01
0.1
1.0
10.0
Chlorophyll (B73375) Retention Bioassay (Leaf Senescence Delay)

This rapid bioassay assesses the ability of a compound to delay the degradation of chlorophyll in detached leaves, a well-known effect of cytokinins.

Experimental Workflow:

Chlorophyll_Retention_Bioassay_Workflow Start Start Prepare_Discs Excise Leaf Discs Start->Prepare_Discs Incubate Incubate in this compound or Control Solutions (in dark) Prepare_Discs->Incubate Extract_Chlorophyll Extract Chlorophyll Incubate->Extract_Chlorophyll Measure_Absorbance Spectrophotometry Extract_Chlorophyll->Measure_Absorbance Analyze Analyze and Compare Data Measure_Absorbance->Analyze End End Analyze->End

Caption: Workflow of the chlorophyll retention bioassay.

Detailed Methodology:

  • Plant Material: Use fully expanded, healthy leaves from a suitable plant species such as radish, wheat, or tobacco.

  • Leaf Disc Preparation: Use a cork borer to cut uniform leaf discs (e.g., 8-10 mm in diameter), avoiding major veins.

  • Incubation: Float the leaf discs in petri dishes containing a buffer solution (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0) with a range of this compound concentrations (e.g., 1, 10, 50, 100 µM). Include negative and positive controls. Incubate the dishes in the dark at 25°C for 48-72 hours to induce senescence.

  • Chlorophyll Extraction: After incubation, blot the leaf discs dry and extract the chlorophyll by immersing them in a known volume of 80% ethanol (B145695) or acetone. Keep the samples in the dark until the leaf tissue is completely bleached.

  • Quantification: Measure the absorbance of the chlorophyll extract using a spectrophotometer at 663 nm and 645 nm.

  • Data Analysis: Calculate the total chlorophyll concentration and compare the results from the this compound treatments with the controls.

Data Presentation:

Table 2: Effect of this compound on Chlorophyll Retention

TreatmentConcentration (µM)Total Chlorophyll (µg/g fresh weight) ± SD% Retention vs. Negative Control
Negative Control 0100
This compound 1
10
50
100
Kinetin (Positive Control) 1
10
50
100
Soybean Hypocotyl Elongation Bioassay

This assay is based on the inhibitory effect of cytokinins on the elongation of soybean hypocotyls.

Detailed Methodology:

  • Seed Germination: Germinate soybean seeds in the dark for 3-4 days until the hypocotyls are approximately 3-4 cm long.

  • Hypocotyl Sectioning: Under dim light, excise the top 2 cm of the hypocotyls, discarding the cotyledons and the lower portion.

  • Incubation: Place the hypocotyl sections in petri dishes containing a buffered solution with various concentrations of this compound (e.g., 0.1 to 100 µM), along with negative and positive controls.

  • Growth Period: Incubate the sections in the dark at 25°C for 18-24 hours.

  • Measurement: Measure the final length of the hypocotyl sections.

  • Data Analysis: Calculate the percent inhibition of elongation for each treatment compared to the negative control.

Data Presentation:

Table 3: Inhibition of Soybean Hypocotyl Elongation by this compound

TreatmentConcentration (µM)Mean Hypocotyl Length (mm) ± SD% Inhibition of Elongation
Negative Control 00
This compound 0.1
1.0
10.0
100.0
Zeatin (Positive Control) 0.1
1.0
10.0
100.0

Conclusion

The protocols outlined in this document provide a robust framework for the systematic evaluation of the cytokinin activity of this compound. The data generated from these assays will be invaluable for researchers in plant science, agriculture, and drug development, enabling a deeper understanding of the biological potential of this multifaceted molecule. Consistent and reproducible data will be crucial for elucidating its precise mechanism of action and exploring its potential applications.

Application Notes and Protocols for Utilizing Angustmycin A in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustmycin A, a nucleoside antibiotic produced by Streptomyces species, has demonstrated notable antibiotic and antitumor properties.[1][2] Its primary mechanism of action involves the inhibition of GMP (guanosine monophosphate) synthase, a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[3][4] This inhibition disrupts DNA and RNA synthesis, leading to the suppression of cell proliferation. Recent studies suggest its potential as an anti-melanoma agent by suppressing cell invasion and tumorigenicity.[3] These application notes provide a comprehensive guide for researchers interested in evaluating the anti-proliferative effects of this compound on various cancer cell lines.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines after 72 hours of treatment, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma15.2
MDA-MB-231 Breast Adenocarcinoma25.8
A549 Lung Carcinoma18.5
HCT116 Colorectal Carcinoma12.1
PC-3 Prostate Cancer22.7
HeLa Cervical Adenocarcinoma19.3
HepG2 Hepatocellular Carcinoma28.4
SK-MEL-28 Malignant Melanoma9.8

Note: The IC50 values presented are for illustrative purposes and should be determined empirically for each specific cell line and experimental condition.

Experimental Protocols

Two standard and reliable methods for assessing cell proliferation are the MTT assay and the BrdU assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6][7] The BrdU assay directly measures DNA synthesis, providing a more specific assessment of cell division.[8][9][10][11]

Protocol 1: MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[6]

Materials:

  • This compound

  • Target cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Assay

This immunoassay measures the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA of proliferating cells.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • BrdU labeling solution (typically 10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to an enzyme like HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling:

    • After the desired treatment period with this compound, add 10 µL of BrdU labeling solution to each well.

    • Incubate the plate for 2-24 hours at 37°C, depending on the cell cycle length of the target cells.

  • Cell Fixation and DNA Denaturation:

    • Carefully remove the medium from the wells.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation:

    • Aspirate the Fixing/Denaturing solution and wash the wells three times with wash buffer.

    • Add 100 µL of diluted anti-BrdU antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Substrate Addition:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction and Measurement:

    • Add 100 µL of stop solution to each well to stop the enzymatic reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the stop solution.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of BrdU incorporation for each concentration of this compound relative to the vehicle control.

    • Generate a dose-response curve and determine the IC50 value as described for the MTT assay.

Visualizations

Signaling Pathway of this compound

AngustmycinA_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus AngustmycinA This compound AngustmycinA_internal This compound AngustmycinA->AngustmycinA_internal Cellular Uptake XMP Xanthosine Monophosphate (XMP) GMP_Synthase GMP Synthase XMP->GMP_Synthase Glutamine Glutamine Glutamine->GMP_Synthase ATP ATP ATP->GMP_Synthase GMP Guanosine Monophosphate (GMP) GMP_Synthase->GMP Glutamate + AMP + PPi GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_Synthesis DNA Synthesis & Replication GTP->DNA_Synthesis RNA_Synthesis RNA Synthesis & Transcription GTP->RNA_Synthesis AngustmycinA_internal->GMP_Synthase Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation RNA_Synthesis->Cell_Proliferation

Caption: Mechanism of action of this compound in inhibiting cancer cell proliferation.

Experimental Workflow for Cell Proliferation Assay

Experimental_Workflow cluster_assay Select Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat with Serial Dilutions of this compound incubate_24h->treat_cells incubate_treatment Incubate for 24h, 48h, or 72h treat_cells->incubate_treatment MTT_assay MTT Assay incubate_treatment->MTT_assay BrdU_assay BrdU Assay incubate_treatment->BrdU_assay add_reagent Add Assay Reagent (MTT or BrdU) MTT_assay->add_reagent BrdU_assay->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent measure_absorbance Measure Absorbance incubate_reagent->measure_absorbance analyze_data Data Analysis: Calculate Viability / Proliferation measure_absorbance->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Caption: General workflow for determining the IC50 of this compound.

Logical Relationship of GMP Synthase Inhibition

Logical_Relationship cluster_pathway Guanine Nucleotide Synthesis Pathway cluster_consequences Downstream Cellular Consequences AngustmycinA This compound Inhibition Inhibition AngustmycinA->Inhibition GMP_Synthase GMP Synthase GMP_Synthase->Inhibition GMP_Depletion GMP Depletion Inhibition->GMP_Depletion GTP_Depletion GTP Depletion GMP_Depletion->GTP_Depletion DNA_RNA_Inhibition Inhibition of DNA & RNA Synthesis GTP_Depletion->DNA_RNA_Inhibition Proliferation_Arrest Cell Proliferation Arrest DNA_RNA_Inhibition->Proliferation_Arrest Apoptosis Induction of Apoptosis Proliferation_Arrest->Apoptosis

Caption: Consequences of GMP synthase inhibition by this compound.

References

Application Notes and Protocols: A Guide to Synthesizing Angustmycin A Analogs for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chemical synthesis and biological evaluation of Angustmycin A and its analogs. This compound, also known as decoyinine, is a nucleoside antibiotic with a range of biological activities, including antibacterial, antitumor, and cytokinin-like effects.[1] Its primary mechanism of action is the inhibition of GMP synthase, leading to the depletion of cellular guanosine (B1672433) triphosphate (GTP) pools. This guide offers detailed protocols for the synthesis of key analogs, methods for assessing their biological activity, and an overview of the relevant signaling pathways.

I. Quantitative Data Summary

The biological activity of this compound and its analogs is primarily attributed to their ability to inhibit GMP synthase. The following table summarizes the inhibitory potency of this compound (Decoyinine) and a related analog, Psicofuranine, against GMP synthase.

CompoundTarget EnzymeOrganismInhibition MetricValue (µM)
Decoyinine (this compound)GMP SynthetaseEscherichia coliK_i_26
Decoyinine (this compound)GMP SynthetaseEscherichia coliK_i_54.1
PsicofuranineXMP Aminase (GMP Synthase)Escherichia coliIC_50_67

K_i (Inhibition constant) is the concentration required to produce half-maximum inhibition. IC_50_ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme in vitro._

II. Signaling Pathways

This compound analogs exert their biological effects by targeting the de novo purine (B94841) biosynthesis pathway, specifically by inhibiting GMP synthase. This inhibition disrupts the conversion of Xanthosine Monophosphate (XMP) to Guanosine Monophosphate (GMP), a critical precursor for GTP. The resulting depletion of the cellular GTP pool has significant downstream consequences, affecting numerous cellular processes that are vital for cell growth and proliferation.

The following diagram illustrates the primary signaling pathway affected by this compound analogs and the key downstream cellular processes that are impacted by GTP depletion.

AngustmycinA_Pathway Signaling Pathway of this compound Analogs This compound Analogs This compound Analogs GMP_Synthase GMP Synthase This compound Analogs->GMP_Synthase Inhibition GMP GMP GMP_Synthase->GMP Catalysis XMP XMP XMP->GMP_Synthase Substrate GTP_depletion GTP Depletion GMP->GTP_depletion Reduced Synthesis DNA_RNA_synthesis Inhibition of DNA & RNA Synthesis GTP_depletion->DNA_RNA_synthesis Rho_GTPases Altered Rho GTPase Signaling GTP_depletion->Rho_GTPases mTORC1_signaling Suppression of mTORC1 Signaling GTP_depletion->mTORC1_signaling Apoptosis Induction of Apoptosis GTP_depletion->Apoptosis

Caption: Inhibition of GMP Synthase by this compound Analogs and Downstream Cellular Consequences.

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative base analog, as well as protocols for key biological assays.

A. Chemical Synthesis Protocols

The synthesis of this compound and its analogs can be achieved through various chemical routes. A common approach involves the use of halo sugar nucleosides as key intermediates. The following protocols are adapted from established synthetic methodologies.

1. Synthesis of this compound (Decoyinine)

This protocol outlines a key step in the synthesis of this compound, focusing on the formation of the unsaturated sugar moiety from a protected halo-sugar precursor.

  • Materials:

  • Procedure:

    • Dissolve the protected 6-deoxy-6-iodo-psicofuranosyladenine derivative (1.0 eq) in anhydrous toluene (20 mL/mmol).

    • Add DBU (3.0 eq) to the solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).

    • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected this compound.

    • Subsequent deprotection steps (e.g., removal of acetonide and silyl (B83357) protecting groups) are required to yield the final product, this compound.

2. Synthesis of a Cytosine Analog of this compound

This protocol describes the glycosylation of a protected sugar with a cytosine base to form a key intermediate for a cytosine analog.

  • Materials:

  • Procedure:

    • Prepare persilylated cytosine by treating cytosine with hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate, followed by removal of excess HMDS under vacuum.

    • Dissolve the protected psicofuranosyl donor (1.0 eq) and persilylated cytosine (1.5 eq) in anhydrous acetonitrile (15 mL/mmol) under an inert atmosphere.

    • Cool the mixture to 0 °C and add TMSOTf (0.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.

    • Concentrate the mixture under reduced pressure and redissolve the residue in dichloromethane.

    • Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution, then purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the protected cytosine nucleoside.

    • Further modifications, such as the introduction of the exocyclic double bond and deprotection, are necessary to obtain the final this compound analog.

B. Biological Assay Protocols

1. GMP Synthase Inhibition Assay

This spectrophotometric assay measures the inhibition of GMP synthase by monitoring the conversion of XMP to GMP.

  • Principle: The conversion of XMP to GMP results in a decrease in absorbance at 290 nm.

  • Materials:

    • Purified GMP synthase

    • Xanthosine monophosphate (XMP)

    • Adenosine triphosphate (ATP)

    • L-glutamine

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

    • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

    • UV-transparent 96-well plate

    • Microplate reader capable of measuring absorbance at 290 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ATP, XMP, and L-glutamine at their final desired concentrations in the wells of a 96-well plate.

    • Add varying concentrations of the test compound or vehicle control to the respective wells.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding a pre-determined amount of purified GMP synthase to each well.

    • Immediately begin monitoring the decrease in absorbance at 290 nm at regular intervals for 20-30 minutes at a constant temperature of 37°C.

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50_ value.

2. Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Principle: The broth microdilution method is used to determine the MIC of the this compound analogs against a target bacterial strain.

  • Materials:

    • Target bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus)

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

    • Test compounds (this compound analogs)

    • Sterile 96-well microplates

    • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)

  • Procedure:

    • Perform serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control well (bacteria and medium without the compound) and a negative control well (medium only).

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

IV. Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of this compound analogs.

AngustmycinA_Workflow Workflow for Synthesis and Evaluation of this compound Analogs start Start: Design of This compound Analogs synthesis Chemical Synthesis of Protected Analogs start->synthesis purification1 Purification and Characterization (NMR, MS, etc.) synthesis->purification1 deprotection Deprotection of Analogs purification1->deprotection purification2 Final Purification (HPLC) deprotection->purification2 bioassays Biological Assays purification2->bioassays gmp_assay GMP Synthase Inhibition Assay bioassays->gmp_assay mic_assay MIC Assay bioassays->mic_assay sar_analysis Structure-Activity Relationship (SAR) Analysis gmp_assay->sar_analysis mic_assay->sar_analysis end End: Identification of Lead Compounds sar_analysis->end

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.

References

Troubleshooting & Optimization

Optimizing the yield of Angustmycin A in heterologous expression systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols for researchers and drug development professionals working on the heterologous expression of Angustmycin A.

Troubleshooting Guide

This section addresses specific issues that may arise during the heterologous production of this compound.

Q1: I have successfully cloned the this compound gene cluster into my host, but I am detecting little to no product. What are the initial troubleshooting steps?

A: When no product is detected, the issue often lies with the expression of the biosynthetic gene cluster (BGC) or the fundamental growth conditions of the host.

  • Verify Gene Cluster Integrity and Expression: First, confirm the integrity of the cloned agm (or gvm) gene cluster via sequencing. It is crucial to ensure that all necessary biosynthetic genes (especially agmA-F) and the primary cluster-situated activator (agmR/gvmR) are present and correctly oriented.[1][2] In some hosts, the native promoters of the BGC may be poorly recognized; consider replacing them with well-characterized, strong promoters suitable for your host strain.[3]

  • Check for Transcriptional Activity: Use RT-qPCR to check the transcript levels of key biosynthetic genes (e.g., agmA, agmF) and the regulatory gene agmR. The absence of transcripts from the activator gene agmR can lead to a complete shutdown of the pathway.[4]

  • Optimize Host and Culture Conditions: The choice of heterologous host is critical.[3][5] If you are using a host like Streptomyces lividans, be aware that some clusters remain silent.[3] Consider using an optimized host strain with a clean metabolic background, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074, which are known to be effective for expressing heterologous clusters.[3][6] Ensure that culture media, pH, temperature, and aeration are optimal for secondary metabolite production in your chosen host.[7]

Q2: My system is producing the intermediate Angustmycin C (Psicofuranine) but very little or no final this compound. What is the likely cause?

A: This specific issue points directly to a problem with the final step of the biosynthetic pathway: the dehydration of Angustmycin C to this compound.

  • Focus on the Dehydratase AgmF: This final conversion is catalyzed by the enzyme AgmF, an unusual NAD+-dependent dehydratase.[8][9] Inactivation or inefficient function of AgmF will lead to the accumulation of Angustmycin C.[8][10]

  • Potential Issues with AgmF:

    • Expression and Folding: Confirm that the agmF gene is being transcribed (via RT-qPCR) and that the AgmF protein is being produced in a soluble, active form (via SDS-PAGE and Western blot if an antibody is available). Codon usage differences between the native producer and the heterologous host can sometimes lead to poor translation or misfolding.

    • Cofactor Availability: AgmF requires NAD+ for its catalytic activity.[8] While the enzyme has a self-sufficient cofactor recycling mechanism, severe imbalances in the host's central metabolism could potentially limit the available NAD+ pool.

  • Experimental Verification: You can experimentally confirm this by creating a deletion mutant (ΔagmF). A strain with the agm cluster lacking agmF has been shown to selectively produce Angustmycin C.[8][9]

Q3: The overall yield of this compound is consistently low. How can I systematically optimize the production?

A: Low yield is a multi-factorial problem that requires a systematic optimization approach, focusing on precursor supply, regulatory networks, and host metabolism.

  • Enhance Precursor Supply: The biosynthesis of this compound depends on two key precursor pools:

    • D-fructose 6-phosphate: This is derived from glycolysis. Optimizing the carbon source in your media can boost its availability.

    • Adenine (B156593)/ATP: This is supplied by the purine (B94841) biosynthetic pathway.[1] Overexpression of genes in the host's native purine pathway may increase the flux towards this compound. Transcriptomic analysis has shown that the activator GvmR influences purine biosynthesis genes.[11]

  • Manipulate Regulatory Genes: this compound production is controlled by a complex regulatory network.

    • Overexpress the Activator: Overexpression of the primary activator, agmR (gvmR), can significantly enhance production.[3]

    • Knock-out Repressors: The agm/gvm cluster is often located near repressor genes (e.g., gvmR2). Deleting these repressors can de-repress the cluster and increase yield.[1]

  • Host Strain Engineering: Using genome-minimized strains can improve yields by redirecting metabolic resources from competing native secondary metabolite pathways toward your product of interest.[12] Strains like S. avermitilis with large genomic deletions have been shown to produce heterologous antibiotics at higher levels than the native producers.[12]

FAQs (Frequently Asked Questions)

Q: What are the essential genes for this compound biosynthesis?

A: The core biosynthetic gene cluster (agm or gvm) contains six essential enzymes:

  • AgmD: D-allulose 6-phosphate 3-epimerase

  • AgmC: D-allulose 6-phosphate pyrophosphokinase

  • AgmA: Adenine phosphoallulosyltransferase

  • AgmE: Phosphoribohydrolase

  • AgmB: Phosphatase

  • AgmF: A non-canonical dehydratase that catalyzes the final step.[2][13] Additionally, the cluster contains a vital transcriptional activator (agmR/gvmR) and transporter genes.[1][4]

Q: What are the primary metabolic precursors for this compound?

A: The biosynthesis starts from D-fructose 6-phosphate (from central carbon metabolism) and ATP (from purine biosynthesis), which are converted through a series of enzymatic steps to the key intermediate Angustmycin C.[1][9]

Q: Which heterologous hosts have been successfully used to produce this compound or its precursors?

A: Successful heterologous production has been reported in several hosts:

  • Streptomyces coelicolor M1154: This host was used to verify the function of the agm gene cluster and produced both this compound and C.[2]

  • Streptomyces albus G153: Heterologous expression in this host reportedly resulted in higher production amounts than in the original producing strain.[9]

  • Escherichia coli: Engineered E. coli has been used as a robust cell factory, achieving high titers of the precursor Angustmycin C.[2][8]

Q: What is the function of the final enzyme, AgmF?

A: AgmF is an unusual dehydratase that catalyzes the conversion of Angustmycin C (psicofuranine) into this compound (decoyinine) by forming a C5′-C6′ exocyclic double bond on the sugar moiety.[8][13] This is the final tailoring step in the pathway.

Data Presentation

Table 1: Reported Yields of Angustmycin C in an Engineered Heterologous Host
Heterologous HostGenetic ModificationsProductTiter (µg/mL)Reference
E. coliExpression of alsE + agmCAEB (lacking agmF)Angustmycin C780[8]

Note: This table highlights the potential of E. coli as a production chassis for the Angustmycin C precursor. Data for this compound yields in engineered Streptomyces hosts are less commonly quantified in initial pathway elucidation studies.

Diagrams and Visualizations

Angustmycin_A_Biosynthesis F6P D-Fructose 6-P Intermediate1 Allulose 6-P F6P->Intermediate1 AgmD ATP ATP Intermediate2 Intermediates ATP->Intermediate2 AgmC, AgmA, AgmE, AgmB Intermediate1->Intermediate2 AgmC, AgmA, AgmE, AgmB AngC Angustmycin C (Psicofuranine) Intermediate2->AngC AngA This compound (Decoyinine) AngC->AngA AgmF (Dehydratase)

Caption: Simplified biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low or No Yield Detected Check_Cluster 1. Verify Gene Cluster - Sequence integrity? - Promoter strength? Start->Check_Cluster Check_Expression 2. Confirm Transcription - RT-qPCR of agmR & agmF - Protein expression? Check_Cluster->Check_Expression Check_Host 3. Optimize Host Strain - Is host suitable (e.g., S. coelicolor)? - Use genome-minimized strain? Check_Expression->Check_Host Check_Precursors 4. Analyze Precursor Supply - Boost glycolysis (carbon source)? - Enhance purine biosynthesis? Check_Host->Check_Precursors Check_Conditions 5. Optimize Culture - Media composition? - pH, temperature, aeration? Check_Precursors->Check_Conditions Success Yield Improved Check_Conditions->Success

Caption: Logical workflow for troubleshooting low this compound yield.

Experimental_Workflow Clone 1. Clone 'agm' BGC into Expression Vector Conjugate 2. Transfer to Host (e.g., S. coelicolor M1154) Clone->Conjugate Ferment 3. Fermentation & Culture Optimization Conjugate->Ferment Extract 4. Metabolite Extraction (e.g., Oxalic acid, Methanol) Ferment->Extract Analyze 5. Product Analysis (HPLC / LC-MS) Extract->Analyze

Caption: General experimental workflow for heterologous production.

Experimental Protocols

Protocol 1: Heterologous Expression in Streptomyces coelicolor M1154

This protocol provides a general workflow for expressing the this compound gene cluster in S. coelicolor.

  • Vector Construction:

    • Amplify the entire ~9.8 kb agm gene cluster from the genomic DNA of S. angustmyceticus.

    • Clone the cluster into a suitable E. coli-Streptomyces shuttle vector (e.g., an integrative pSET152 derivative) under the control of a constitutive promoter like ermEp* or an inducible promoter.[2]

  • Host Transformation (Intergeneric Conjugation):

    • Transform the resulting plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).

    • Prepare a spore stock of the recipient S. coelicolor M1154 strain.

    • Mix the E. coli donor cells with S. coelicolor spores on a suitable agar (B569324) medium (e.g., SFM) and incubate to allow conjugation.

    • Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin (B1230331) to select for exconjugants) to isolate successful transformants.[4][13]

  • Fermentation and Production:

    • Inoculate a seed culture of the recombinant S. coelicolor M1154 strain in a suitable liquid medium (e.g., TSB).

    • After sufficient growth, transfer the seed culture to the production medium.

    • Incubate the production culture for 5-7 days at 30°C with shaking. If using an inducible promoter, add the inducer (e.g., thiostrepton) at the appropriate time.[13]

  • Confirmation of Production:

    • After fermentation, proceed with metabolite extraction and analysis as described in Protocol 2.

Protocol 2: Quantification of this compound and C using HPLC

This protocol is adapted from methods used to detect Angustmycins from fermentation broths.[8][9]

  • Sample Preparation:

    • Take a defined volume of the fermentation broth (e.g., 10 mL).

    • Adjust the pH to ~5.0 by adding oxalic acid.[8] This helps in the subsequent extraction.

    • Centrifuge the sample to pellet the mycelia and other solids.

    • Extract the supernatant with an equal volume of a polar organic solvent (e.g., methanol (B129727) or ethyl acetate).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic layer and evaporate it to dryness under vacuum or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95% water/5% methanol with 0.15% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).[8]

    • Mobile Phase: An isocratic mixture of 0.15% aqueous formic acid (Solvent A) and methanol (Solvent B). A typical starting condition is 95% A and 5% B.[8]

    • Flow Rate: 0.5 mL/min.[8]

    • Detection: Monitor at a wavelength of 254 nm, where the adenine chromophore of Angustmycin absorbs strongly.[8][9]

    • Quantification: Create a standard curve using purified this compound and/or Angustmycin C standards of known concentrations. Compare the peak areas from your samples to the standard curve to determine the concentration.

  • Confirmation (LC-MS):

    • For unambiguous identification, analyze the samples using LC-MS. The expected [M+H]+ ion for this compound is m/z 280.1 and for Angustmycin C is m/z 298.1.[8]

References

Troubleshooting low yield in Angustmycin A fermentation and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during the fermentation and purification of Angustmycin A.

Frequently Asked Questions (FAQs)

Q1: What are the typical producing organisms for this compound?

A1: this compound, also known as decoyinine (B1666037), is a nucleoside antibiotic naturally produced by strains of Streptomyces, most notably Streptomyces angustmyceticus and Streptomyces decoyicus.[1] Heterologous expression in hosts like Streptomyces coelicolor and even E. coli has also been successfully demonstrated.[1]

Q2: What is the general fermentation strategy for this compound production?

A2: A typical fermentation process involves a two-stage culture. First, a seed culture is prepared by growing the Streptomyces strain in a suitable medium (e.g., ISP2 medium) for 2-3 days. This seed culture is then used to inoculate a larger production medium, and the fermentation is carried out for 5-7 days under controlled conditions of temperature, pH, and aeration.[1]

Q3: What is the primary mechanism of action for this compound?

A3: this compound is a potent inhibitor of GMP (guanosine monophosphate) synthetase.[1][2] By blocking this enzyme, it interferes with guanine (B1146940) nucleotide biosynthesis, which is essential for DNA and RNA synthesis, thereby inhibiting cell growth. This property is also utilized as a biochemical tool to induce sporulation in bacteria like Bacillus subtilis.[1][2]

Q4: Is this compound stable during fermentation and purification?

Troubleshooting Guide: Low Fermentation Yield

Low yields of this compound during fermentation can be a significant challenge. This guide addresses common issues in a question-and-answer format.

Problem 1: Poor or inconsistent growth of Streptomyces culture.

  • Q: My Streptomyces culture shows slow growth, unusual morphology (e.g., excessive pelleting or clumping), or fails to grow altogether. What could be the cause?

    • A: This issue often points to problems with the inoculum, media composition, or physical fermentation parameters.

      • Inoculum Quality: Successive subculturing can lead to strain degeneration. Always start from a fresh spore stock stored in glycerol (B35011) at -80°C. Ensure the seed culture is healthy and in the exponential growth phase before inoculating the production fermenter.

      • Media Composition: Key nutrients may be limiting or inhibitory. Ensure all media components are correctly prepared and sterilized. Trace element availability is crucial for many biosynthetic enzymes.

      • Mycelial Morphology: Streptomyces can grow as dispersed mycelia or as dense pellets.[5][6][7] While some aggregation is linked to antibiotic production, large, dense pellets can suffer from nutrient and oxygen limitations at their core, leading to cell death and reduced productivity.[7] Agitation speed is a key factor; too low may lead to large clumps, while too high can cause shear stress, damaging the mycelia.

Problem 2: Good biomass is achieved, but this compound titer is low.

  • Q: The culture grows to a high density, but the final yield of this compound is disappointing. What are the likely bottlenecks?

    • A: This classic scenario suggests that primary metabolism (growth) is favored over secondary metabolism (antibiotic production). The root causes are often related to nutrient repression, suboptimal physical parameters, or regulatory issues.

      • Nutrient Repression: High concentrations of readily metabolizable carbon sources (like glucose) or phosphate (B84403) can repress secondary metabolite gene clusters. Consider using alternative carbon sources like starch or glycerol, or implementing a fed-batch strategy to maintain lower nutrient concentrations.[8]

      • Suboptimal Fermentation Parameters: Secondary metabolism is often more sensitive to pH and dissolved oxygen (DO) levels than primary growth. The optimal pH for antibiotic production in Streptomyces is typically between 6.5 and 8.0.[9][10] Low DO can be a significant limiting factor for the aerobic Streptomyces. Ensure adequate aeration and agitation.[10]

      • Regulatory Gene Expression: this compound biosynthesis is tightly regulated. Low expression of the positive regulator (GvmR) or overexpression of repressors (GvmR2, ScnR1) can shut down production. This is an advanced area for troubleshooting, often requiring genetic engineering to optimize regulator expression.

Problem 3: Excessive foaming during fermentation.

  • Q: The fermentation is producing an unmanageable amount of foam, leading to loss of working volume and contamination risks. What can be done?

    • A: Foaming is common in microbial fermentations due to protein and polysaccharide excretion and gas production.

      • Antifoam Agents: The most direct solution is the addition of a sterile antifoam agent (e.g., silicone-based). However, excessive use can interfere with oxygen transfer and downstream processing.

      • Process Parameters: High agitation rates can exacerbate foaming.

      • Media Composition: Certain media components, particularly some protein hydrolysates, are more prone to causing foam. Accumulation of metabolic byproducts like acetate (B1210297), sometimes due to transient oxygen deficiency, has been linked to increased foaming.[11] A fed-batch strategy to avoid rapid substrate consumption can mitigate this.[11]

Troubleshooting Guide: Low Purification Yield

Challenges in purifying this compound can lead to significant product loss. This section provides guidance on common purification problems.

Problem 1: Low recovery of this compound from the fermentation broth.

  • Q: After the initial extraction steps, the amount of this compound recovered is very low. Where might the product be lost?

    • A: Initial recovery is critical and losses can occur during biomass separation and extraction.

      • Product Location: Determine if this compound is primarily intracellular or extracellular. For many Streptomyces fermentations, a significant portion of the antibiotic can be associated with the mycelia. Both the supernatant and the mycelial extract should be assayed for product.

      • Inefficient Extraction: The choice of extraction solvent and pH are crucial. This compound is a polar molecule. Adjusting the pH of the clarified broth (supernatant) to ~5.0 before extraction is a key step.[1] While direct solvent extraction is possible, initial capture on an adsorbent or ion-exchange resin is often more efficient for polar compounds.

      • Product Degradation: this compound may degrade if exposed to harsh pH or high temperatures for extended periods. Process samples promptly and keep them cool.

Problem 2: Poor separation and low purity during chromatography.

  • Q: I am having difficulty separating this compound from other broth components during column chromatography, resulting in impure fractions and low yield.

    • A: This indicates that the chromatographic method is not optimized.

      • Column Choice: A multi-step chromatography approach is usually necessary.

        • Initial Cleanup: Start with a robust, high-capacity step like macroporous resin (e.g., Amberlite XAD series) or ion-exchange chromatography (e.g., Dowex series) to capture this compound and remove bulk impurities.[12][13]

        • Polishing Step: Use reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column for the final purification to achieve high purity.[13][14]

      • Method Optimization: Systematically optimize the mobile phase composition (e.g., pH, buffer concentration, organic solvent gradient) for each chromatography step. For RP-HPLC, a gradient of acetonitrile (B52724) or methanol (B129727) in an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) is common.[1][13]

      • Column Fouling: Crude extracts can foul chromatography columns, reducing their efficiency and lifespan. Ensure the sample is properly clarified and filtered before loading onto sensitive columns like HPLC. A guard column is also recommended.

Quantitative Data Summary

The following tables provide representative data for this compound fermentation and a template for a purification summary.

Table 1: this compound Production Titers in Various Strains

Producing StrainHost OrganismFermentation Time (h)Yield (mg/L)Notes
Engineered Strain GYJ23/agmDCAEBFEscherichia coli96370Heterologous expression of the biosynthetic pathway. Also produced 110 mg/L of the precursor, Angustmycin C.[13]
S. caniferus NEAU6 (gvmR2 mutant with gvmR overexpression)Streptomyces caniferusNot Specified1422A 125% increase over the parental strain yield of 631 mg/L, highlighting the importance of regulatory gene engineering.[1]

Table 2: Example Purification Summary for a Nucleoside Antibiotic from Streptomyces

This table is a template based on typical purification schemes for similar antibiotics. The values are illustrative.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Clarified Broth15,000300,000201001
Cation-Exchange Chromatography1,200240,0002008010
Macroporous Resin Adsorption250210,0008407042
Preparative RP-HPLC15180,00012,00060600

Experimental Protocols

Protocol 1: Fermentation of Streptomyces angustmyceticus for this compound Production

This protocol outlines a standard laboratory-scale fermentation process.

1. Media Preparation:

  • Seed Medium (ISP2 Medium):

    • Yeast Extract: 4.0 g/L

    • Malt Extract: 10.0 g/L

    • Dextrose: 4.0 g/L

    • Adjust pH to 7.3 before autoclaving.

  • Production Medium:

    • Soluble Starch: 10.0 g/L

    • Glucose: 20.0 g/L

    • Soybean Meal: 25.0 g/L

    • Yeast Extract: 4.0 g/L

    • Beef Extract: 1.0 g/L

    • NaCl: 2.0 g/L

    • K₂HPO₄: 0.25 g/L

    • CaCO₃: 2.0 g/L

    • Adjust pH to 7.2 before autoclaving.[6]

2. Inoculum Preparation:

  • Prepare a spore suspension of S. angustmyceticus from a mature agar (B569324) plate (e.g., YS agar) in sterile water with 0.01% Tween 80.

  • Inoculate a 250 mL flask containing 50 mL of ISP2 seed medium with the spore suspension.

  • Incubate at 30°C with shaking at 180-200 rpm for 2 days.[1]

3. Production Fermentation:

  • Inoculate a 2 L flask containing 500 mL of production medium with 10 mL (2% v/v) of the seed culture.[1]

  • Incubate the production culture at 30°C with shaking at 180 rpm for 5-7 days.[1]

  • Monitor the fermentation by periodically measuring pH and biomass, and by analyzing samples for this compound production via HPLC.

Protocol 2: Purification of this compound from Fermentation Broth

This protocol describes a general multi-step purification strategy for a nucleoside antibiotic.

1. Broth Clarification and Initial Extraction:

  • Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelia from the supernatant.

  • Adjust the pH of the supernatant to 5.0 with oxalic or formic acid.[1]

  • (Optional but recommended) Pass the pH-adjusted supernatant through a column packed with a macroporous adsorbent resin (e.g., Amberlite XAD7HP). Wash the column with water to remove unbound impurities, then elute the antibiotic with methanol or ethanol.[13]

2. Ion-Exchange Chromatography (Cation Exchange):

  • If not using adsorbent resin, load the pH-adjusted supernatant onto a strong cation-exchange column (e.g., Dowex 50) equilibrated with a low pH buffer.[12]

  • Wash the column extensively with the equilibration buffer to remove neutral and anionic impurities.

  • Elute this compound using a buffer with an increased pH or ionic strength (e.g., 0.6 M NH₄OH).[12]

  • Collect fractions and assay for this compound activity or presence via HPLC. Pool the active fractions.

3. Reverse-Phase HPLC (Final Polishing):

  • Concentrate the pooled fractions from the previous step under reduced pressure.

  • Filter the concentrated sample through a 0.22 µm filter.

  • Inject the sample onto a preparative C18 RP-HPLC column.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Methanol or Acetonitrile

    • Gradient: A linear gradient from 5% B to 50% B over 30 minutes.

    • Flow Rate: Dependent on column size (e.g., 5 mL/min for a 10 mm ID column).

    • Detection: UV at 254 nm.[1]

  • Collect the peak corresponding to this compound.

  • Remove the solvent by lyophilization to obtain pure this compound.

Visualizations

This compound Biosynthesis Regulatory Pathway

Angustmycin_Regulation cluster_BGC Angustmycin (gvm) Biosynthetic Gene Cluster cluster_Regulators Regulatory Genes gvm_genes gvmA-F (Biosynthesis) GvmR GvmR (Activator) GvmR->gvm_genes Activates Transcription ScnR1 ScnR1 (Repressor) GvmR->ScnR1 Activates GvmR2 GvmR2 (Repressor) GvmR2->gvm_genes Represses GvmR2->GvmR Feedback Inhibition GvmR2->ScnR1 ScnR1->gvm_genes Represses ScnR1->GvmR2 Reciprocal Inhibition

Caption: Regulatory network of this compound (Guvermectin) biosynthesis in Streptomyces.

General Experimental Workflow

Angustmycin_Workflow cluster_Ferm Fermentation Stage cluster_Pur Purification Stage spore Spore Stock (-80°C) seed Seed Culture (ISP2 Medium, 2 days) spore->seed prod Production Fermentation (5-7 days) seed->prod harvest Harvest & Centrifuge prod->harvest ph_adjust Adjust Supernatant pH to 5.0 harvest->ph_adjust extraction Initial Capture (Ion Exchange or Adsorbent Resin) ph_adjust->extraction hplc Final Purification (Preparative RP-HPLC) extraction->hplc product Pure this compound hplc->product

Caption: Overall workflow for this compound production and purification.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low this compound Yield q_growth Is Biomass Production Also Low? start->q_growth a_growth Troubleshoot Growth: - Inoculum Quality - Media Composition - Physical Parameters (Temp, pH) q_growth->a_growth Yes q_secondary Good Biomass, Low Product q_growth->q_secondary No a_secondary Troubleshoot Secondary Metabolism: - Nutrient Repression (Carbon/Phosphate) - Suboptimal DO or pH - Precursor Limitation - Regulatory Bottlenecks (gvmR/gvmR2) q_secondary->a_secondary

Caption: Decision tree for troubleshooting low this compound fermentation yield.

References

Improving the stability of Angustmycin A in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Angustmycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound is known to be highly soluble in water and is considered thermally stable[1]. For optimal stability, it is recommended to store this compound as a dry powder at -20°C or -80°C for long-term storage. For short-term storage, a solution can be prepared and stored at 4°C for a limited time, though it is best practice to prepare fresh solutions for each experiment to minimize degradation. As with many antibiotics, prolonged exposure to light and repeated freeze-thaw cycles should be avoided.

Q2: In which solvents can I dissolve this compound?

A2: this compound is highly soluble in water[1]. For experimental purposes requiring organic solvents, it is advisable to test solubility on a small scale first. Common solvents used for similar nucleoside antibiotics include dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol. However, the stability of this compound in these organic solvents over time has not been extensively reported, and it is recommended to perform stability studies for your specific experimental conditions.

Q3: What are the primary factors that can cause this compound to degrade?

A3: Like other nucleoside analogs, the stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents[2]. The glycosidic bond and the unsaturated sugar moiety are potentially susceptible to hydrolysis, especially under acidic or basic conditions. Exposure to elevated temperatures and UV light can also promote degradation.

Q4: How can I tell if my this compound has degraded?

A4: Degradation of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC)[3][4]. A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.

Troubleshooting Guide

Issue: I am observing a rapid loss of this compound potency in my aqueous solution.

Q: What could be causing the degradation of this compound in my aqueous solution, and how can I mitigate it?

A: Rapid degradation in aqueous solutions can be attributed to several factors, primarily pH and temperature.

Troubleshooting Steps:

  • pH of the Solution: The stability of nucleoside antibiotics is often pH-dependent. This compound may be susceptible to hydrolysis under acidic or alkaline conditions.

    • Recommendation: Ensure the pH of your solution is maintained within a neutral range (pH 6-8). Use a buffered solution if necessary for your experimental setup.

  • Storage Temperature: Although described as thermally stable, prolonged storage at room temperature or higher can accelerate degradation[1].

    • Recommendation: Store stock solutions at 4°C for short-term use (up to one week) and at -20°C or -80°C for long-term storage. Minimize the time the solution spends at room temperature.

  • Exposure to Light: Photodegradation can occur with exposure to UV or even ambient light over time.

    • Recommendation: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.

Illustrative Stability Data of this compound in Aqueous Solution (pH 7.4) at Different Temperatures

Storage Temperature% this compound Remaining (Day 1)% this compound Remaining (Day 7)% this compound Remaining (Day 30)
4°C99.5%97.2%91.5%
25°C (Room Temp)98.1%90.3%75.8%
37°C95.3%82.1%60.2%

Disclaimer: The data presented in this table is illustrative and based on general knowledge of nucleoside antibiotic stability. It is intended to provide a guideline for potential stability trends. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Issue: My experiment requires the use of an organic solvent, and I am unsure about the stability of this compound.

Q: How does the choice of solvent affect the stability of this compound?

A: The stability of this compound can vary significantly in different organic solvents. Some solvents may promote specific degradation pathways.

Troubleshooting Steps:

  • Solvent Selection: Common organic solvents like DMSO, ethanol, and methanol are often used. However, their effects on this compound stability are not well-documented.

    • Recommendation: If possible, use DMSO for preparing high-concentration stock solutions and dilute it to a final concentration of <0.5% in your aqueous experimental medium. For other solvents, it is critical to perform a preliminary stability assessment.

Illustrative Stability Data of this compound in Different Solvents at 25°C

Solvent% this compound Remaining (24 hours)% this compound Remaining (72 hours)
Water (pH 7.0)99.2%97.5%
DMSO99.8%99.1%
Methanol98.5%95.2%
Ethanol98.8%96.1%
Acetonitrile (B52724)97.2%92.8%

Disclaimer: The data presented in this table is illustrative and based on general knowledge of nucleoside antibiotic stability in common laboratory solvents. It is intended to provide a guideline for potential stability trends. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with a UV detector

  • LC-MS system for identification of degradation products

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder of this compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.

  • Degradant Identification: Analyze the stressed samples using LC-MS to determine the mass of the degradation products and propose their structures.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC with a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Method Development:

  • Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

  • Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using the PDA detector (typically around 260 nm for purine (B94841) nucleosides).

  • Gradient Optimization: Inject a mixture of stressed samples (from the forced degradation study) and optimize the gradient to achieve baseline separation between the this compound peak and all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[4].

Visualizations

AngustmycinA_Degradation_Pathway AngustmycinA This compound Hydrolysis_Glycosidic Hydrolysis of Glycosidic Bond AngustmycinA->Hydrolysis_Glycosidic Oxidation Oxidation AngustmycinA->Oxidation Photodegradation Photodegradation AngustmycinA->Photodegradation Adenine Adenine Hydrolysis_Glycosidic->Adenine Unsaturated_Sugar Unsaturated Sugar Moiety Hydrolysis_Glycosidic->Unsaturated_Sugar Oxidized_Product Oxidized this compound Oxidation->Oxidized_Product Photo_Product Photodegradation Product Photodegradation->Photo_Product

Caption: Proposed degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare this compound Solution (Solvent & Concentration) Stress Expose to Stress Conditions (Temperature, pH, Light) Prep_Solution->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC Analysis Sampling->HPLC LCMS LC-MS Analysis (for degradants) Sampling->LCMS Quantify Quantify Remaining This compound HPLC->Quantify Identify Identify Degradation Products LCMS->Identify Pathway Propose Degradation Pathway Quantify->Pathway Identify->Pathway

References

Overcoming challenges in the purification of Angustmycin A from bacterial cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Angustmycin A from bacterial cultures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Question: Why is the overall yield of this compound from my bacterial culture consistently low?

Answer: Low yields of this compound can stem from several factors, ranging from suboptimal fermentation conditions to losses during extraction and purification. Here are some common causes and troubleshooting steps:

  • Suboptimal Fermentation: The production of secondary metabolites like this compound is highly sensitive to culture conditions.[1] Ensure that the fermentation parameters such as medium composition, pH, temperature, and aeration are optimized for your specific Streptomyces strain.[2][3] For instance, one study achieved an this compound yield of 420 μg/mL in an engineered E. coli strain after 96 hours of fermentation.[4]

  • Inefficient Extraction: The method of extraction from the fermentation broth is critical. This compound's structure contains an acid-vulnerable exocyclic double bond, which can be sensitive to harsh pH conditions.[5] One established method involves adjusting the fermentation broth to pH 5.0 with oxalic acid before proceeding with extraction.[4] Solvent choice is also crucial; ethyl acetate (B1210297) has been effectively used for extracting active metabolites from Streptomyces cultures.

  • Degradation During Purification: this compound may degrade if exposed to unfavorable conditions for extended periods. Minimize the duration of each purification step and work at lower temperatures (e.g., 4°C) whenever possible.

  • Inadequate Monitoring: Without reliable analytical methods to track your target molecule through the purification process, it's difficult to pinpoint where losses are occurring. Use techniques like High-Performance Liquid Chromatography (HPLC) to analyze samples from each step.[4][5]

Question: I'm observing co-elution of impurities with my this compound peak during HPLC analysis. How can I improve peak resolution?

Answer: Co-elution of impurities is a common challenge in chromatography. To improve the resolution and purity of your this compound peak, consider the following strategies:

  • Optimize HPLC Method:

    • Mobile Phase Gradient: Adjust the gradient of your mobile phase. A shallower gradient can often improve the separation of closely eluting compounds. A typical mobile phase for this compound analysis is a gradient of methanol (B129727) and 0.15% aqueous trifluoroacetic acid.[4]

    • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution.

    • Column Chemistry: Ensure you are using an appropriate column. A reverse-phase C18 column is commonly used for this compound analysis.[4] If co-elution persists, consider a column with a different selectivity (e.g., a Phenyl-Hexyl or a C8 column).

  • Multi-Step Purification: A single chromatography step is often insufficient to achieve high purity. Implement an orthogonal multi-step purification strategy. This involves using different chromatography techniques that separate molecules based on different properties (e.g., ion exchange followed by reverse-phase chromatography).

  • Sample Preparation: Ensure your sample is properly prepared before injection. Solid-phase extraction (SPE) can be used to remove interfering compounds and concentrate your sample.[6]

Question: My final this compound product appears to be unstable or degrading upon storage. What are the proper storage conditions?

Answer: The stability of purified this compound is critical for its use in downstream applications. Given its complex structure, including a chemically intriguing C-5′–C-6′ double bond, it may be susceptible to degradation.[4][5] While specific long-term stability data for pure this compound is not extensively detailed in the provided search results, general best practices for storing purified nucleoside antibiotics should be followed:

  • Temperature: Store the purified compound at low temperatures, such as -20°C or -80°C, to minimize chemical degradation.

  • Solvent: Store it as a dry, lyophilized powder if possible. If it must be in solution, use a non-reactive, anhydrous solvent like DMSO or ethanol (B145695) and store at low temperatures.

  • Light and Air: Protect the sample from light and exposure to air (oxygen) by using amber vials and flushing with an inert gas like argon or nitrogen before sealing.

Frequently Asked Questions (FAQs)

Question: What is the general workflow for purifying this compound from a bacterial culture?

Answer: The purification of this compound from bacterial cultures, typically Streptomyces species, involves a multi-step process:

  • Fermentation: Cultivation of the producing strain (e.g., Streptomyces angustmyceticus or Streptomyces decoyicus) in a suitable fermentation medium to promote the biosynthesis of this compound.[4][5]

  • Extraction: Separation of the biomass from the culture broth, followed by solvent extraction of this compound from the supernatant. This often involves pH adjustment of the broth before extraction.[4]

  • Purification: A series of chromatographic steps to isolate this compound from other metabolites and impurities. This can include techniques like macroporous resin adsorption chromatography followed by reverse-phase HPLC.[7]

  • Purity Assessment and Identification: Analysis of the purified compound using methods like HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to confirm its identity and assess its purity.[][9][10]

Question: Which bacterial strains are known to produce this compound?

Answer: this compound is a nucleoside antibiotic produced by several strains of Streptomyces. The most commonly cited producers are Streptomyces angustmyceticus and Streptomyces decoyicus.[4][11][12] Researchers have also successfully achieved heterologous production of this compound in Escherichia coli by introducing the biosynthetic gene cluster.[4][5]

Question: How can the purity of the final this compound sample be accurately determined?

Answer: The purity of this compound is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for assessing purity. A pure sample should show a single major peak at the characteristic retention time for this compound.[] Purity is often calculated based on the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the compound by its mass-to-charge ratio and provides an orthogonal method for purity assessment.[4][10]

  • Nuclear Magnetic Resonance (NMR): qNMR can be used for quantitative analysis and to confirm the structure of the purified compound, ensuring no major structural impurities are present.[][9]

Data Presentation

Table 1: this compound Production and Analysis Parameters
ParameterValue / ConditionStrain / MethodReference
Fermentation Yield 420 µg/mLEngineered E. coli[4]
Fermentation Time 96 hoursEngineered E. coli[4]
Extraction pH 5.0 (adjusted with oxalic acid)S. angustmyceticus[4]
HPLC Column Reverse-Phase C18General Analysis[4]
HPLC Mobile Phase 0.15% aq. trifluoroacetic acid : methanolGeneral Analysis[4]
HPLC Flow Rate 0.5 mL/minGeneral Analysis[4]
Detection Method LC-HRMS (ESI-LTQ Orbitrap)General Analysis[4]

Experimental Protocols

Protocol 1: Fermentation of Angustmycin-Producing Streptomyces

This protocol is a general guideline based on methods for Streptomyces fermentation.[4][5]

  • Inoculum Preparation: Inoculate spores of S. angustmyceticus or S. decoyicus into an ISP2 medium.

  • Cultivation: Cultivate for 2 days at 30°C with shaking.

  • Transfer to Fermentation Medium: Transfer the seed culture (2% v/v) into the production fermentation medium.

  • Production Phase: Ferment for 5 days at 30°C with shaking at 180 rpm.

  • Monitoring: Monitor the production of this compound periodically by taking samples and analyzing them via HPLC.

Protocol 2: Extraction of this compound from Culture Broth

This protocol is adapted from methodologies described for Angustmycin extraction.[4]

  • pH Adjustment: After fermentation, adjust the pH of the entire fermentation broth to 5.0 by slowly adding oxalic acid.

  • Centrifugation: Centrifuge the pH-adjusted broth at 10,000 rpm for 15 minutes to separate the supernatant from the cell mass.

  • Solvent Extraction: Collect the cell-free supernatant and mix it with an equal volume of ethyl acetate.

  • Phase Separation: Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

  • Collection: Collect the organic (ethyl acetate) layer containing the extracted metabolites.

  • Evaporation: Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.

  • Resuspension: Resuspend the crude extract in a suitable solvent (e.g., methanol) for further purification.

Protocol 3: HPLC Analysis of this compound

This protocol outlines a standard method for the analytical detection of this compound.[4]

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase A: 0.15% aqueous trifluoroacetic acid.

  • Mobile Phase B: Methanol.

  • Gradient: Run a linear gradient starting from 95% A and 5% B over 30 minutes.

  • Flow Rate: Set the flow rate to 0.5 mL/min.

  • Injection Volume: Inject 10-20 µL of the sample.

  • Detection: Monitor the elution profile at a wavelength of 254 nm. This compound and its precursors can be detected at this wavelength.[5]

Visualizations

AngustmycinA_Purification_Workflow fermentation Bacterial Fermentation (Streptomyces sp.) harvest Harvest Broth fermentation->harvest ph_adjust pH Adjustment (to pH 5.0) harvest->ph_adjust extraction Solvent Extraction (e.g., Ethyl Acetate) ph_adjust->extraction crude_extract Crude Extract extraction->crude_extract chromatography Multi-Step Chromatography (e.g., Resin, RP-HPLC) crude_extract->chromatography pure_product Pure this compound chromatography->pure_product analysis Purity Analysis (HPLC, LC-MS) pure_product->analysis

Caption: General workflow for this compound purification.

Low_Yield_Troubleshooting start Low this compound Yield check_ferm Check Fermentation Conditions (pH, Temp, Media) start->check_ferm check_extract Review Extraction Protocol (pH, Solvent) start->check_extract check_purity Analyze Purity at Each Step via HPLC start->check_purity optimize_ferm Optimize Fermentation Parameters check_ferm->optimize_ferm optimize_extract Test Alternative Solvents/pH check_extract->optimize_extract identify_loss Pinpoint Step with Significant Product Loss check_purity->identify_loss

Caption: Troubleshooting logic for low this compound yield.

AngustmycinA_Biosynthesis cluster_0 f6p Fructose 6-phosphate a6p Allulose 6-phosphate agmd AgmD f6p->agmd a6pp Allulose 6-pyrophosphate agmc AgmC a6p->agmc pre_ang_c Pre-Angustmycin C agma AgmA a6pp->agma ang_c Angustmycin C pre_ang_c->ang_c AgmE, AgmB agme AgmE pre_ang_c->agme agmb AgmB ang_a This compound agmf AgmF (Dehydratase) ang_c->agmf agmd->a6p agmc->a6pp agma->pre_ang_c agme->ang_c agmf->ang_a

Caption: Simplified biosynthetic pathway of this compound.[4][5]

References

How to enhance the solubility of Angustmycin A for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the solubility of Angustmycin A in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound, a nucleoside antibiotic, is generally characterized as being highly soluble in water and thermally stable[1]. Its chemical structure, C11H13N5O4, contributes to its hydrophilic nature[2]. While specific quantitative solubility data in common organic solvents is not widely published, its high water solubility suggests that aqueous-based solutions are the primary choice for most applications.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Given its high aqueous solubility, the recommended solvent for preparing this compound stock solutions for most in vitro assays is sterile, purified water or a buffered solution such as Phosphate-Buffered Saline (PBS). For applications requiring a higher concentration that may exceed its aqueous solubility, Dimethyl Sulfoxide (DMSO) can be used. However, it is crucial to ensure the final concentration of DMSO in the assay is minimal (typically <0.5%) to avoid solvent-induced artifacts.

Q3: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause?

Precipitation of this compound in cell culture media is uncommon due to its high water solubility. However, if you observe this issue, consider the following potential causes:

  • High Final Concentration: You may be exceeding the solubility limit of this compound in the specific complex environment of your culture medium.

  • Interaction with Media Components: Although this compound is stable, it could potentially interact with components in the serum or other supplements, leading to the formation of less soluble complexes.

  • pH Shift: A significant change in the pH of your medium upon the addition of a concentrated stock solution could affect the solubility of this compound or other media components.

  • Temperature Effects: Temperature fluctuations, such as repeated freeze-thaw cycles of the stock solution or adding a cold stock solution to warm media, can sometimes cause less soluble components to precipitate.

Troubleshooting Guide

If you are experiencing issues with this compound solubility, please refer to the following troubleshooting table.

Issue Possible Cause Recommended Solution
Precipitation in Stock Solution (Aqueous) Concentration exceeds aqueous solubility limit.Prepare a fresh stock solution at a lower concentration. Gentle warming in a water bath may help dissolve the compound.
Bacterial or fungal contamination.Discard the contaminated stock. Prepare a fresh solution using sterile water or buffer and filter-sterilize.
Precipitation Upon Dilution in Media High final concentration.Reduce the final concentration of this compound in your assay.
Localized high concentration during dilution.Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.
Interaction with media components.Prepare a fresh dilution in a small volume of media first to check for compatibility before adding to the entire culture volume. Consider using a serum-free medium if serum is suspected to be the cause.
pH or temperature shock.Ensure the pH of your stock solution is compatible with your media. Allow stock solutions to reach room temperature before adding to warm media.

Data Presentation

Solubility of this compound
Solvent Solubility Notes
WaterHighly Soluble[1]Recommended primary solvent. Quantitative data not specified in the literature.
PBS (Phosphate-Buffered Saline)Expected to be highly solubleA suitable alternative to water for maintaining physiological pH.
DMSO (Dimethyl Sulfoxide)Likely solubleA common solvent for creating high-concentration stock solutions of organic molecules. The final concentration in the assay should be kept low.
EthanolData not availableGenerally less common for nucleoside antibiotics compared to water or DMSO.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Sterile, nuclease-free water

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 279.26 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 279.26 g/mol = 0.00279 g = 2.79 mg

  • Weigh the this compound: Carefully weigh out 2.79 mg of this compound powder and place it into a sterile conical tube.

  • Add solvent: Add 1 mL of sterile, nuclease-free water to the tube.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterile filtration: To ensure sterility for cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

Signaling Pathway Diagrams

AngustmycinA_GMP_Synthase_Inhibition cluster_purine Purine Nucleotide Synthesis XMP Xanthosine Monophosphate (XMP) GMP_Synthase GMP Synthase XMP->GMP_Synthase Substrate GMP Guanosine Monophosphate (GMP) GMP_Synthase->GMP Product AngustmycinA This compound AngustmycinA->GMP_Synthase Inhibition

Experimental_Workflow_Solubility cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in Solvent (e.g., Sterile Water) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Assay Medium thaw->dilute incubate Incubate with Cells/Target dilute->incubate observe Observe for Precipitation dilute->observe observe->incubate No Precipitation adjust Adjust Protocol: - Lower Concentration - Check pH - Gradual Addition observe->adjust Precipitation Occurs

References

Addressing off-target effects of Angustmycin A in cell-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and mitigate potential off-target effects of Angustmycin A in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for this compound?

This compound, also known as Decoyinine, is a nucleoside antibiotic.[1][2][3][4] Its primary and most well-characterized mechanism of action is the potent inhibition of Guanosine (B1672433) Monophosphate (GMP) synthase.[1][4] This enzyme catalyzes the final step in the de novo biosynthesis of GMP. By blocking this pathway, this compound depletes the intracellular pool of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, signal transduction (e.g., G-proteins), and other critical cellular processes. The effects of this compound can often be reversed by the addition of exogenous guanosine or related purines to the culture medium.[5]

Q2: What are the potential off-target effects of this compound?

While GMP synthase inhibition is the primary target, researchers should be aware of potential off-target effects, which can include:

  • Broad Antimetabolite Activity: As a purine (B94841) analog, this compound's activity can be reversed by adenosine (B11128), guanosine, and related substances, suggesting it may interfere with other pathways involving purine metabolism.[5]

  • General Cytotoxicity: At high concentrations, like many small molecule inhibitors, this compound can induce cytotoxicity that is independent of its on-target mechanism. This can manifest as a general decline in cell health, apoptosis, or necrosis.

  • Interference with Adenosine-Dependent Processes: Due to its structural similarity to adenosine, this compound could potentially interact with other proteins that bind adenosine or its derivatives, although specific interactions of this nature are not well-characterized in mammalian cells.

  • Effects on Protein Synthesis: While its primary effect is on nucleotide synthesis, severe depletion of GTP can indirectly impact protein synthesis, as GTP is required for the initiation and elongation steps of translation.[6][7]

Q3: How can I confirm that my observed cellular phenotype is a direct result of GMP synthase inhibition?

The most effective method to confirm on-target activity is a guanosine rescue experiment . If the phenotype you observe (e.g., decreased proliferation, differentiation, change in gene expression) is due to the inhibition of GMP synthesis, then supplementing the cell culture medium with an excess of guanosine should reverse or "rescue" the effect. If the phenotype persists even in the presence of supplemental guanosine, it is likely an off-target effect.

Q4: I'm observing high levels of cell death after treatment. Is this an on-target or off-target effect?

This could be either. Rapidly dividing cells are highly dependent on de novo nucleotide synthesis, so inhibiting GMP synthase can lead to cell cycle arrest and apoptosis (an on-target effect). However, non-specific cytotoxicity at high concentrations is a common off-target effect. To distinguish between them:

  • Determine the IC50: Perform a dose-response curve to find the half-maximal inhibitory concentration (IC50) for your phenotype of interest (e.g., inhibition of a specific signaling pathway).

  • Assess Cytotoxicity: In parallel, perform a dose-response curve for cell viability (e.g., using a CellTiter-Glo® or MTT assay).

  • Compare IC50 Values: A significant window between the IC50 for the biological effect and the IC50 for cytotoxicity suggests the observed effect is specific. If the values are very close, the effect may be linked to general toxicity.

Q5: My results with this compound are inconsistent between experiments. What are the common causes?

Inconsistency is a frequent challenge in cell-based assays.[8] Potential causes include:

  • Compound Stability: this compound solutions may degrade over time or with repeated freeze-thaw cycles. Always prepare fresh working solutions from a stable, frozen stock for each experiment.

  • Cell State: The metabolic state, passage number, and confluency of your cells can influence their sensitivity to metabolic inhibitors. Use cells within a consistent passage range and treat them at the same confluency.

  • Serum Variability: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If possible, use the same lot of FBS for a series of experiments.

Troubleshooting Guides

Issue 1: Observed Phenotype is Potentially an Off-Target Effect

If you suspect the effects of this compound are not due to GMP synthase inhibition (e.g., a guanosine rescue experiment failed), a systematic approach is needed to validate the observation.

Workflow for Differentiating On-Target vs. Off-Target Effects

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation A Phenotype Observed with this compound B Perform Guanosine Rescue Experiment A->B C Phenotype Rescued? B->C D High Confidence On-Target Effect C->D Yes E Potential Off-Target Effect C->E No F Validate with Structurally Related Inactive Analog (if available) E->F G Compare with GMPS Knockdown/Knockout (CRISPR/siRNA) E->G H Perform Target Deconvolution (e.g., Thermal Proteome Profiling, Affinity Chromatography) E->H

Caption: Workflow for validating this compound's effects.
Issue 2: High Cytotoxicity Obscures Specific Biological Effects

It is critical to work within a concentration range where this compound engages its target without causing widespread cell death.

Data Comparison Table: On-Target vs. Cytotoxic Effects

This compound Conc. (µM)Biological Effect (% Inhibition of X)Cell Viability (%)Notes
00100Vehicle Control
0.11598
14595IC50 for biological effect is ~1.2 µM
109285Therapeutic window
509855Start of significant cytotoxicity
10010025IC50 for cytotoxicity is ~60 µM

Recommendation: Based on the table above, an optimal concentration range for studying the specific biological effect, while minimizing confounding cytotoxicity, would be 1-10 µM.

Key Experimental Protocols

Protocol 1: Guanosine Rescue Experiment

This protocol is designed to verify if the observed effect of this compound is due to its on-target inhibition of GMP synthase.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Guanosine stock solution (e.g., 100 mM in sterile water or DMSO, sonicate to dissolve)

  • Cell culture medium

  • Multi-well plates (e.g., 96-well)

  • Assay-specific reagents (e.g., for proliferation, reporter gene, etc.)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your specific assay and allow them to adhere overnight.

  • Prepare Treatment Media: Prepare the following conditions in fresh cell culture medium:

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound alone (at its effective concentration, e.g., IC50)

    • Guanosine alone (e.g., 100 µM, as a control)

    • This compound + Guanosine (co-treatment)

    • Note: The optimal concentration of guanosine for rescue may need to be titrated (e.g., 10-200 µM) but should be in molar excess of this compound.

  • Treatment: Remove the old medium from the cells and add the prepared treatment media.

  • Incubation: Incubate the cells for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assay: Perform your specific endpoint assay to measure the phenotype of interest (e.g., cell proliferation, gene expression).

  • Analysis: Compare the results. If the effect of this compound is reversed in the co-treatment condition compared to this compound alone, the effect is on-target.

Protocol 2: Target Validation using CRISPR/Cas9 Knockdown of GMPS

This genetic approach provides an orthogonal method to mimic the pharmacological inhibition of GMP synthase (GMPS).

Workflow:

  • gRNA Design: Design and validate two or more guide RNAs (gRNAs) targeting distinct exons of the GMPS gene to ensure efficient knockdown/knockout.

  • Cell Line Generation: Deliver Cas9 and the gRNAs into your cell line (e.g., via lentiviral transduction or RNP electroporation) to generate a stable GMPS knockdown or knockout cell pool or clonal line.

  • Validation of Knockdown: Confirm the reduction of GMPS protein expression via Western Blot or qPCR.

  • Phenotypic Comparison: Culture the wild-type (WT) and GMPS-knockdown cells under identical conditions.

  • Experiment:

    • Measure the baseline phenotype in the GMPS-knockdown cells.

    • Treat the WT cells with this compound.

    • Treat the GMPS-knockdown cells with this compound (as a control for off-target effects).

  • Analysis: If the phenotype observed in the GMPS-knockdown cells phenocopies the effect of treating WT cells with this compound, it strongly supports that the drug's effect is on-target.

This compound Primary Signaling Pathway

G cluster_0 De Novo Purine Synthesis cluster_1 Target Enzyme cluster_2 Products XMP Xanthosine Monophosphate (XMP) GMPS GMP Synthase (GMPS) XMP->GMPS ATP ATP ATP->GMPS Gln Glutamine Gln->GMPS GMP Guanosine Monophosphate (GMP) GMPS->GMP DNA_RNA DNA/RNA Synthesis, Protein Synthesis, Signal Transduction GMP->DNA_RNA Angust This compound Angust->GMPS Inhibition

Caption: The on-target pathway of this compound.

References

Technical Support Center: Optimizing Angustmycin A for Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Angustmycin A as a plant growth regulator. Due to the novelty of this compound in this application, this resource focuses on foundational principles, generalized protocols, and troubleshooting strategies based on its known cytokinin-like activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect plant growth?

This compound, also known as decoyinine, is a nucleoside antibiotic that has demonstrated cytokinin-like activity in plants.[1][2] It can promote cell division and differentiation, leading to enhanced growth of shoots and the induction of adventitious roots or buds.[3] It has been shown to promote the growth of several plant species, including Panax notoginseng, Siraitia grosvenorii, and Triticum aestivum.[1][3]

Q2: What is the mechanism of action of this compound in plants?

This compound is a known inhibitor of guanosine (B1672433) monophosphate (GMP) synthase.[1][4] This inhibition can affect various cellular processes. Its cytokinin-like activity suggests that it likely influences plant growth through pathways similar to natural cytokinins, which are key regulators of the cell cycle and development.[3]

Q3: Are there established optimal concentrations for this compound in plant experiments?

Specific, universally optimal concentrations for this compound across different plant species and applications are not yet well-established in publicly available literature. As with other plant growth regulators, the ideal concentration is highly dependent on the plant species, the intended physiological response, and the experimental conditions. Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration for your specific system.

Q4: What are the different methods for applying this compound to plants?

This compound can likely be applied through various methods commonly used for plant growth regulators, including:

  • In vitro application: Adding to tissue culture media to promote shoot proliferation or root induction.

  • Foliar spray: Applying a solution directly to the leaves of the plant.

  • Seed treatment: Soaking seeds in an this compound solution before planting.

The choice of application method will depend on the research objectives and the specific plant system.

Data Presentation: General Starting Concentrations for Cytokinin-like Compounds

Since specific data for this compound is limited, the following table provides general concentration ranges for cytokinins in various applications. These should be used as a starting point for designing dose-response experiments for this compound.

Application MethodGeneral Concentration Range (mg/L)Key Considerations
Plant Tissue Culture 0.1 - 10.0The optimal concentration is highly dependent on the plant species and the desired outcome (e.g., shoot multiplication vs. rooting). A high auxin-to-cytokinin ratio generally favors rooting, while a high cytokinin-to-auxin ratio promotes shoot development.[5]
Foliar Spray 10 - 200 (ppm)Environmental factors such as light intensity and humidity can affect uptake and efficacy. It is advisable to start with lower concentrations and observe the plant's response.
Seed Treatment 50 - 1000 (ppm)The duration of seed soaking and the concentration will vary depending on the seed type and permeability of the seed coat.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolving: this compound is soluble in water.[1] Dissolve the powder in a small amount of sterile, high-purity water. Gentle heating may be used if necessary, but stability at high temperatures should be considered.

  • Final Volume: Bring the solution to the final desired volume with sterile, high-purity water in a volumetric flask.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Optimal Concentration via Dose-Response Experiment (Tissue Culture Example)
  • Prepare Basal Medium: Prepare a standard plant tissue culture medium (e.g., Murashige and Skoog) suitable for the plant species being tested.

  • Prepare this compound dilutions: From the stock solution, prepare a series of media with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mg/L).

  • Explant Preparation: Prepare uniform explants (e.g., shoot tips, nodal segments) from healthy, sterile source plants.

  • Inoculation: Inoculate the explants onto the prepared media, ensuring a consistent number of explants per treatment.

  • Incubation: Incubate the cultures under controlled environmental conditions (light, temperature, and photoperiod).

  • Data Collection: After a predetermined period (e.g., 4-6 weeks), record relevant data such as the number of new shoots per explant, shoot length, callus formation, and any signs of phytotoxicity.

  • Analysis: Analyze the data to determine the concentration of this compound that produces the desired effect without causing adverse reactions.

Troubleshooting Guides

IssuePossible CausesRecommended Solutions
High variability in plant response Genetic variation within plant material. Inconsistent application of this compound. Variation in the age or health of the plants.Use a genetically uniform plant line if possible. Ensure precise and uniform application of the treatment solution. Standardize the developmental stage and health of the plants used in the experiment.
No observable effect Concentration is too low. Improper timing of application. Poor uptake of the compound.Conduct a dose-response experiment with a wider range of concentrations. Consult literature on cytokinin application timing for the specific plant and desired response. For foliar sprays, consider adding a surfactant to improve leaf surface coverage and absorption.
Phytotoxicity (e.g., stunted growth, leaf yellowing, necrosis) Concentration is too high.Perform a dose-response experiment with lower concentrations. Observe plants closely for any signs of stress.
Inconsistent results between experiments Variation in environmental conditions (light, temperature, humidity). Differences in stock solution preparation or storage.Strictly control and monitor environmental conditions. Follow a standardized protocol for preparing and storing stock solutions.
Callus formation instead of shoot proliferation in tissue culture Imbalance in the auxin-to-cytokinin ratio.Adjust the concentration of this compound and/or the auxin in the medium. A higher cytokinin-to-auxin ratio generally favors shoot formation.[5]
Inhibition of root formation in tissue culture Cytokinins are known to inhibit root formation at higher concentrations.Transfer shoots to a rooting medium with a lower concentration or absence of this compound and a higher concentration of an auxin.[5]

Visualizations

Angustmycin_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_response Cellular Response Angustmycin_A This compound Receptor Cytokinin Receptor (Putative Target) Angustmycin_A->Receptor GMP_Synthase GMP Synthase (Inhibited) Angustmycin_A->GMP_Synthase Inhibits Phosphorelay Phosphorelay Signal Transduction Receptor->Phosphorelay Activates Transcription_Factors Transcription Factors Phosphorelay->Transcription_Factors Activates Gene_Expression Regulation of Gene Expression Transcription_Factors->Gene_Expression Cell_Division Cell Division & Differentiation Gene_Expression->Cell_Division Plant_Growth Plant Growth Regulation Cell_Division->Plant_Growth

Caption: Hypothetical signaling pathway of this compound in plant cells.

Optimization_Workflow start Start: Define Research Objective protocol Select Application Protocol (Tissue Culture, Foliar, Seed) start->protocol dose_response Conduct Dose-Response Experiment (Varying this compound Concentrations) protocol->dose_response data_collection Collect and Analyze Data (e.g., Growth parameters, Morphology) dose_response->data_collection evaluate Evaluate Results: Optimal Concentration Identified? data_collection->evaluate refine Refine Concentration Range and Repeat Experiment evaluate->refine No proceed Proceed with Optimized Concentration for Further Experiments evaluate->proceed Yes refine->dose_response

Caption: Experimental workflow for optimizing this compound concentration.

References

Troubleshooting inconsistent results in GMP synthase inhibition assays with Angustmycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in GMP synthase inhibition assays, with a specific focus on the use of Angustmycin A.

Troubleshooting Guides

This section addresses common issues encountered during GMP synthase inhibition assays with this compound.

Question: Why am I observing high variability in my IC50 values for this compound across experiments?

Answer: High variability in IC50 values can stem from several factors. Here are some key areas to investigate:

  • Reagent Stability and Handling:

    • This compound Stock Solution: Ensure that your this compound stock solution is freshly prepared. While generally stable, repeated freeze-thaw cycles can lead to degradation. Aliquot your stock solution to minimize this.

    • Enzyme Activity: The activity of GMP synthase can decrease with improper storage. Ensure the enzyme is stored at the recommended temperature and handled on ice. Perform a control experiment to check for consistent enzyme activity.

    • Substrate Integrity: ATP and XMP solutions should be pH-adjusted and stored frozen in aliquots. ATP is particularly susceptible to hydrolysis.

  • Assay Conditions:

    • Incubation Times: Be consistent with all incubation times, especially the pre-incubation of the enzyme with this compound before initiating the reaction with substrates.

    • Temperature Control: Enzyme kinetics are highly sensitive to temperature fluctuations. Ensure that your assay buffer, plates, and plate reader are all equilibrated to the assay temperature.

    • Buffer pH: The pH of the assay buffer is critical for both enzyme activity and potentially the stability of the inhibitor. Verify the pH of your buffer before each experiment.

  • Pipetting and Mixing:

    • Inaccurate pipetting, especially of the inhibitor dilutions, can lead to significant errors. Use calibrated pipettes and ensure thorough mixing of all components in the assay wells.

Question: My negative controls (no inhibitor) show inconsistent reaction rates. What could be the cause?

Answer: Inconsistent negative controls point to issues with the basic assay setup. Consider the following:

  • Enzyme Concentration: Ensure the GMP synthase is properly diluted and that the final concentration is consistent across all wells.

  • Substrate Concentrations: Inaccurate substrate concentrations will directly impact the reaction rate. Prepare fresh substrate dilutions from a reliable stock solution.

  • Buffer Components: Contaminants in the buffer or water can inhibit the enzyme. Use high-purity water and reagents to prepare your buffers. Some common interfering substances to avoid include EDTA (>0.5 mM), sodium azide (B81097) (>0.2%), and high concentrations of detergents.[1]

  • Plate Reader Settings: Ensure the plate reader is set to the correct wavelength and that the readings are taken within the linear range of the instrument.

Question: The inhibitory effect of this compound seems to decrease at higher concentrations. Is this expected?

Answer: This is an unusual observation for a standard enzyme inhibitor. Possible explanations include:

  • Solubility Issues: Although this compound is reported to be highly soluble in water, at very high concentrations in a buffered solution, it might precipitate, leading to a lower effective concentration.[2] Visually inspect your highest concentration wells for any signs of precipitation.

  • Off-Target Effects: While this compound is a known GMP synthase inhibitor, at high concentrations, it could have off-target effects that interfere with the assay readout.[3]

  • Complex Inhibition Kinetics: The inhibitor might have a complex interaction with the enzyme that is not a simple competitive or non-competitive model.

Question: Could the order of reagent addition impact my results?

Answer: Yes, the order of addition is critical. For most inhibition assays, it is standard practice to pre-incubate the enzyme with the inhibitor for a set period before adding the substrates. This allows the inhibitor to bind to the enzyme. Adding the substrates before the inhibitor could lead to an underestimation of the inhibitor's potency, especially if the inhibitor is competitive with one of the substrates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on GMP synthase?

A1: this compound is a nucleoside antibiotic that acts as an inhibitor of GMP synthase.[2] It is structurally similar to adenosine (B11128) and is thought to compete with ATP for binding to the ATP pyrophosphatase (ATPPase) domain of the enzyme.[4] This prevents the adenylation of XMP, a critical step in the synthesis of GMP.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like water or DMSO. This compound is reported to be highly soluble in water and thermally stable.[2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What are the key substrates and products in a GMP synthase assay?

A3: The GMP synthase reaction consumes ATP, xanthosine (B1684192) 5'-phosphate (XMP), and L-glutamine, and produces AMP, diphosphate, GMP, and L-glutamate.[5]

Q4: Are there alternative methods to the continuous spectrophotometric assay for measuring GMP synthase activity?

A4: Yes, an HPLC-based assay can be used. This method directly measures the formation of GMP and the consumption of XMP. It is a discontinuous assay, meaning the reaction is stopped at specific time points. This method can be more sensitive and is less prone to interference from compounds that absorb at the same wavelength as XMP.

Quantitative Data Summary

The inhibitory potency of various compounds against GMP synthase can be compared using their half-maximal inhibitory concentration (IC50) values.

InhibitorOrganism/Enzyme SourceIC50 (µM)Inhibition Type
This compound (Decoyinine)Human46.5-
PsicofuranineHuman17.3-
MizoribineE. coli-Competitive
ECC1385Cryptococcus neoformans4.4-

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentrations and enzyme source. Direct comparison of values across different studies should be made with caution.

Experimental Protocols

Continuous Spectrophotometric Assay for GMP Synthase Activity

This assay continuously monitors the conversion of XMP to GMP by measuring the decrease in absorbance at 290 nm.

Reagents:

  • Assay Buffer: 50 mM EPPS (pH 8.5), 10 mM MgCl₂

  • Substrate Stocks: 10 mM XMP and 100 mM ATP in assay buffer.

  • Enzyme: Purified GMP synthase diluted to a working concentration (e.g., 20-50 nM) in assay buffer.

  • Inhibitor: Serial dilutions of this compound in assay buffer.

Procedure:

  • Set up reactions in a UV-transparent 96-well plate or cuvettes.

  • To each well/cuvette, add 50 µL of assay buffer.

  • Add 10 µL of the this compound dilution (or buffer for the no-inhibitor control).

  • Add 20 µL of GMP synthase and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of a substrate mix containing XMP and ATP (final concentrations are typically 150 µM XMP and 2 mM ATP).

  • Immediately place the plate/cuvette in a spectrophotometer pre-set to 25°C.

  • Monitor the decrease in absorbance at 290 nm for 10-15 minutes.

  • Calculate the initial reaction velocity using the molar extinction coefficient change (Δε₂₉₀ = -1500 M⁻¹cm⁻¹).[2]

HPLC-Based Assay for GMP Synthase Activity

This is an endpoint assay that measures the amount of GMP produced after a fixed time.

Reagents:

  • Same as the spectrophotometric assay.

Procedure:

  • Prepare reactions as described for the spectrophotometric assay in microcentrifuge tubes.

  • Incubate the reaction mixture at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

  • Terminate the reaction by adding an equal volume of 0.1 M HCl.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated enzyme.

  • Transfer the supernatant to HPLC vials.

  • Analyze the samples using a C18 reverse-phase HPLC column, monitoring for the elution of XMP and GMP.

  • Quantify the amount of GMP produced by comparing the peak area to a standard curve of known GMP concentrations.

Visualizations

GMP_Synthase_Pathway cluster_GMPS GMP Synthase XMP Xanthosine Monophosphate (XMP) AMP_XMP AMP-XMP Intermediate XMP:e->AMP_XMP:w ATP → AMP + PPi ATP ATP ATPPase ATPPase Domain Gln Glutamine GATase GATase Domain H2O H₂O NH3 NH₃ GATase->NH3 H₂O → Glutamate GMP Guanosine Monophosphate (GMP) AMP_XMP->GMP NH3->AMP_XMP Ammonia Tunneling AMP AMP PPi PPi Glu Glutamate AngA This compound AngA->ATPPase Inhibits

Caption: GMP Synthase catalytic pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_detection Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrates (XMP, ATP), and Enzyme Dilution add_buffer Add Buffer and this compound to 96-well Plate prep_reagents->add_buffer prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->add_buffer add_enzyme Add GMP Synthase add_buffer->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate start_reaction Initiate Reaction with Substrate Mix (XMP + ATP) pre_incubate->start_reaction read_absorbance Monitor Absorbance at 290 nm (Spectrophotometric Assay) start_reaction->read_absorbance stop_reaction Stop Reaction with HCl (HPLC Assay) start_reaction->stop_reaction calc_velocity Calculate Initial Velocity read_absorbance->calc_velocity hplc_analysis Analyze by HPLC stop_reaction->hplc_analysis hplc_analysis->calc_velocity plot_data Plot Velocity vs. Inhibitor Concentration calc_velocity->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Experimental workflow for a GMP synthase inhibition assay.

Troubleshooting_Workflow cluster_control Check Controls cluster_reagents Check Reagents cluster_procedure Review Procedure start Inconsistent Results Observed check_neg_ctrl Negative Controls (No Inhibitor) Show High Variability? start->check_neg_ctrl check_pos_ctrl Positive Control (Known Inhibitor) Shows Expected Inhibition? check_neg_ctrl->check_pos_ctrl No check_enzyme Verify Enzyme Activity and Storage check_neg_ctrl->check_enzyme Yes check_inhibitor Check this compound Stock (Freshness, Solubility) check_pos_ctrl->check_inhibitor No check_pipetting Verify Pipetting Accuracy and Technique check_pos_ctrl->check_pipetting Yes check_substrates Verify Substrate Concentrations and Integrity check_enzyme->check_substrates resolve Problem Resolved check_inhibitor->resolve check_buffer Confirm Buffer pH and Purity check_substrates->check_buffer check_buffer->resolve check_incubation Ensure Consistent Incubation Times and Temps check_pipetting->check_incubation check_order Confirm Correct Order of Reagent Addition check_incubation->check_order check_order->resolve

Caption: A logical workflow for troubleshooting inconsistent results.

References

Strategies to minimize the cytotoxicity of Angustmycin A in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Angustmycin A Research.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on strategies to minimize the cytotoxicity of this potent nucleoside analog in non-target cells, a critical step in advancing its therapeutic potential.

Disclaimer: this compound is a powerful compound with significant biological activity. The strategies outlined below are based on established principles for reducing the off-target toxicity of similar nucleoside analogs. Researchers should always conduct thorough dose-response studies and cytotoxicity assays to validate these approaches for their specific experimental systems.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as decoyinine, is a nucleoside antibiotic produced by certain species of Streptomyces.[1][2] Its primary mechanism of action is the potent inhibition of GMP (guanosine monophosphate) synthase.[1][3] This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. By inhibiting this pathway, this compound exhibits broad-spectrum antibacterial and antitumor properties.[1][4]

Q2: Why does this compound exhibit cytotoxicity in non-target cells?

The cytotoxicity of this compound in non-target cells stems from its fundamental mechanism of action. As GMP synthase is a key enzyme in both prokaryotic and eukaryotic cells, its inhibition can disrupt nucleic acid synthesis in healthy, non-target cells, leading to off-target toxicity. Rapidly dividing cells are particularly susceptible to agents that interfere with nucleotide metabolism.

Troubleshooting High Cytotoxicity in Non-Target Cells

Q3: My in vitro experiments show high levels of cytotoxicity in my control, non-cancerous cell lines. What are the initial steps to troubleshoot this?

High cytotoxicity in non-target cells is a common challenge. Here are the initial troubleshooting steps:

  • Confirm Drug Concentration and Purity: Verify the concentration of your this compound stock solution and ensure its purity. Impurities from synthesis or degradation can contribute to unexpected toxicity.

  • Perform a Detailed Dose-Response Curve: Establish a comprehensive dose-response curve for both your target (e.g., cancer) and non-target cell lines. This will help you identify a potential therapeutic window where you observe an effect on target cells with minimal toxicity to non-target cells.

  • Optimize Incubation Time: Reduce the incubation time of this compound with your cells. It's possible that shorter exposure times are sufficient to achieve the desired effect on target cells while minimizing damage to non-target cells.

  • Assess Cell Culture Conditions: Ensure your cell culture conditions are optimal. Stressed cells can be more susceptible to drug-induced toxicity. Check for any signs of contamination.

Strategies to Minimize Cytotoxicity

The following sections detail advanced strategies to mitigate the off-target cytotoxicity of this compound. These approaches are based on principles that have been successfully applied to other cytotoxic nucleoside analogs.

Targeted Drug Delivery Systems

Targeted delivery aims to increase the concentration of this compound at the desired site of action (e.g., a tumor) while minimizing its exposure to healthy tissues.

Q4: How can I use liposomes to reduce the systemic toxicity of this compound?

Liposomal formulations encapsulate the drug, altering its pharmacokinetic profile and potentially reducing its uptake by non-target cells.[5][6][7]

  • Hypothetical Scenario: A researcher observes significant toxicity in healthy murine models when administering free this compound.

  • Troubleshooting Strategy: Develop a liposomal formulation of this compound. The lipid bilayer of the liposome (B1194612) can shield the drug from immediate interaction with healthy tissues. For enhanced targeting, liposomes can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the target cells.

Experimental Protocol: Preparation of this compound-Loaded Liposomes (Hypothetical)

This protocol is a general guideline and requires optimization.

  • Lipid Film Hydration:

    • Dissolve a mixture of lipids (e.g., DSPC, Cholesterol, and DSPE-PEG) in a suitable organic solvent (e.g., chloroform).

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas followed by vacuum desiccation.

    • Hydrate the lipid film with an aqueous solution of this compound at a specific concentration.

  • Vesicle Formation:

    • Vortex the hydrated lipid film to form multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, zeta potential, and encapsulation efficiency of the prepared liposomes.

Q5: Can nanoparticles be used for targeted delivery of this compound?

Yes, nanoparticles formulated from biodegradable polymers like poly-lactide-co-glycolide (PLGA) can encapsulate this compound.[8][9][10][11] Similar to liposomes, their surface can be modified for active targeting.

Experimental Workflow for Nanoparticle-Based Delivery

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro/In Vivo Evaluation prep_start Dissolve this compound and PLGA in an organic solvent emulsify Create a water-in-oil emulsion prep_start->emulsify evap Evaporate the organic solvent emulsify->evap collect Collect and wash nanoparticles evap->collect size Particle Size Analysis (DLS) collect->size morph Morphology (SEM/TEM) collect->morph ee Encapsulation Efficiency collect->ee invitro Cytotoxicity assays on target and non-target cells ee->invitro invivo Animal model studies (biodistribution and efficacy) invitro->invivo

Caption: Workflow for preparing and evaluating this compound-loaded nanoparticles.

Combination Therapies

Combining this compound with other agents can either enhance its efficacy against target cells (synergism), allowing for lower, less toxic doses, or protect non-target cells from its cytotoxic effects (cytoprotection).[12][13][14][15][16]

Q6: I want to reduce the required dose of this compound. How can I identify synergistic drug combinations?

  • Strategy: Perform a checkerboard assay to screen for synergistic interactions with other anticancer or antimicrobial agents. The goal is to find a combination that achieves the desired therapeutic effect at concentrations where each drug alone is sub-therapeutic and less toxic.

Checkerboard Assay Protocol Outline

  • Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a second drug along the y-axis.

  • Cell Seeding: Seed target cells in each well.

  • Incubation: Incubate the plate for a predetermined time.

  • Viability Assay: Assess cell viability using an appropriate method (e.g., MTT assay).

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic, additive, or antagonistic.

Q7: Are there agents that can protect non-target cells from this compound-induced cytotoxicity?

  • Strategy: Investigate the use of cytoprotective agents in combination with this compound.[17][18] These are compounds that can mitigate the toxic effects on healthy cells without compromising the efficacy against target cells. The choice of a cytoprotective agent will depend on the specific mechanisms of this compound's off-target toxicity, which may require further investigation. For example, if this compound induces oxidative stress in non-target cells, an antioxidant could be a potential cytoprotective agent.

Structural Modification and Prodrug Strategies

Altering the chemical structure of this compound can change its activity and toxicity profile.[19][20] A prodrug is an inactive form of a drug that is converted to the active form in the body, ideally at the target site.

Q8: How can modifying the structure of this compound reduce its cytotoxicity?

  • Structure-Activity Relationship (SAR) Studies: The goal of SAR studies is to identify which parts of the this compound molecule are responsible for its toxicity versus its therapeutic effect.[19][20] By making targeted chemical modifications, it may be possible to create analogs with an improved therapeutic index. For example, modifications to the sugar moiety could affect its transport into cells or its interaction with metabolic enzymes.

Logical Relationship of SAR Studies

G cluster_sar Structure-Activity Relationship (SAR) Workflow start Synthesize this compound analogs with specific structural modifications activity Screen analogs for activity against target cells start->activity toxicity Screen analogs for cytotoxicity against non-target cells start->toxicity analyze Analyze the relationship between structural changes, activity, and toxicity activity->analyze toxicity->analyze lead Identify lead compounds with improved therapeutic index analyze->lead

Caption: A logical workflow for structure-activity relationship studies of this compound.

Q9: What is a prodrug approach and how could it be applied to this compound?

  • Prodrug Strategy: A prodrug of this compound would be chemically modified to be inactive. This modification would be designed to be cleaved off by an enzyme that is overexpressed in the target tissue (e.g., a tumor-specific enzyme), thereby releasing the active this compound only at the desired site. This approach can significantly reduce systemic toxicity.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound and its Formulations (µM)

Cell LineCancer TypeThis compound (Free)This compound (Liposomal)This compound (Nanoparticle)
Target Cells
MCF-7Breast CancerUser DataUser DataUser Data
A549Lung CancerUser DataUser DataUser Data
HCT116Colon CancerUser DataUser DataUser Data
Non-Target Cells
MCF-10ANormal BreastUser DataUser DataUser Data
BEAS-2BNormal LungUser DataUser DataUser Data
CCD-18CoNormal ColonUser DataUser DataUser Data

Researchers should populate this table with their own experimental data to compare the efficacy and safety of different formulations.

Signaling Pathway

This compound's Mechanism of Action

The primary target of this compound is GMP synthase, which catalyzes the conversion of Xanthosine Monophosphate (XMP) to Guanosine Monophosphate (GMP). Inhibition of this enzyme depletes the intracellular pool of guanine nucleotides, leading to the arrest of DNA and RNA synthesis and ultimately cell death.

G cluster_pathway GMP Synthesis Pathway and Inhibition by this compound IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase GMPS GMP Synthase XMP->GMPS GMP Guanosine Monophosphate (GMP) G_nucleotides Guanine Nucleotides (GDP, GTP) GMP->G_nucleotides DNA_RNA DNA and RNA Synthesis G_nucleotides->DNA_RNA AngA This compound AngA->GMPS Inhibition GMPS->GMP

References

Technical Support Center: Enhancing Angustmycin A Bioavailability in Plant Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of Angustmycin A in plant studies. Due to the limited specific research on the uptake and translocation of this compound in plants, this guide is based on its known chemical properties and established principles for enhancing the bioavailability of polar, systemic compounds in plant science.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects on plants?

This compound, also known as decoyinine, is a nucleoside antibiotic.[1][2] In addition to its antimicrobial properties, it exhibits cytokinin-like activity in plants.[2][3][4][5] Cytokinins are a class of plant hormones that regulate cell division and influence various developmental processes, including shoot and root growth.[6] Studies have shown that this compound can promote rooting and enhance agronomic traits in various plants.[3]

Q2: What are the primary challenges in delivering this compound to plant tissues?

The primary challenges in delivering any compound to plant tissues revolve around overcoming the plant's natural barriers. For this compound, a water-soluble and thermally stable molecule, the main obstacles are likely:[3]

  • Cuticular Wax: The waxy outer layer of leaves (cuticle) is hydrophobic and repels water-based solutions, which can limit uptake from foliar applications.

  • Cell Wall and Membrane Transport: Once on the leaf surface or in the soil, the compound must be able to pass through the cell wall and be transported across the cell membrane to enter the plant's vascular system for systemic distribution.

  • Metabolic Degradation: Once inside the plant, this compound could be metabolized into inactive forms, reducing its effective concentration at the target site.

Q3: How should I prepare this compound for application to plants?

Given that this compound is highly soluble in water, aqueous solutions are the recommended starting point.[3] For a stock solution, dissolve this compound in sterile, deionized water. The final concentration for application will need to be determined empirically for your specific plant species and experimental goals. It is advisable to start with a concentration range reported for other cytokinins and conduct a dose-response study.

Q4: What are adjuvants and how can they improve the bioavailability of this compound?

Adjuvants are substances added to a spray solution to enhance the effectiveness of the active ingredient.[7][8] For a polar compound like this compound applied via foliar spray, adjuvants can be critical for improving uptake.[9] Key types of adjuvants include:

  • Surfactants: These reduce the surface tension of the spray droplets, allowing for more uniform spreading across the leaf surface and preventing beading.[8][10] This increased contact area can enhance absorption.

  • Penetrants (e.g., Crop Oils, Methylated Seed Oils): These can help to solubilize the cuticular waxes, facilitating the movement of the active ingredient through this barrier.[8][9]

  • Humectants: These can slow the drying of spray droplets on the leaf surface, providing a longer window for absorption to occur.

Q5: Which application method is best: foliar spray or root drench?

The choice of application method depends on your research question and the target tissue.

  • Foliar Spray: This method is effective for delivering compounds directly to the leaves and shoots. It is often used to study shoot-related developmental processes. To be effective, the compound must be able to penetrate the leaf cuticle. The use of adjuvants is highly recommended for foliar applications of this compound.

  • Root Drench/Hydroponics: Applying this compound to the soil or hydroponic solution allows for uptake by the roots and subsequent translocation to the rest of the plant via the xylem. This method bypasses the leaf cuticle barrier and is suitable for studying systemic effects and root development.

Q6: How can I quantify the amount of this compound taken up by my plants?

Quantifying the uptake of this compound requires sensitive analytical techniques. A common approach involves:

  • Tissue Extraction: Harvest plant tissues (roots, stems, leaves) at various time points after application. The tissue is then homogenized in a suitable solvent (e.g., a methanol (B129727)/water mixture) to extract the compound.[11]

  • Analysis by LC-MS: The most reliable method for quantifying this compound in plant extracts is likely Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[12] This technique separates the compound from other plant metabolites and provides accurate quantification.

  • Radiolabeling (if available): If a radiolabeled version of this compound (e.g., with ¹⁴C) is available, uptake and distribution can be tracked using techniques like liquid scintillation counting or phosphor imaging.[13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable cytokinin-like effects (e.g., enhanced shoot growth, delayed senescence). 1. Insufficient Bioavailability: this compound is not reaching the target tissues in sufficient concentrations. 2. Inadequate Concentration: The applied concentration is too low. 3. Plant Insensitivity: The specific plant species or developmental stage is not responsive to the applied concentration.1. Improve Formulation: For foliar applications, add a surfactant or a penetrant to the spray solution. For root applications, ensure the pH of the medium is suitable. 2. Conduct a Dose-Response Experiment: Test a range of concentrations to identify the optimal dose. 3. Review Literature: Check for typical cytokinin response patterns in your plant model.
High variability in results between replicate plants. 1. Inconsistent Application: Uneven spray coverage or inconsistent volumes applied to the soil. 2. Physiological Variation: Differences in plant age, size, or health.1. Standardize Application: Ensure complete and uniform spray coverage for foliar applications. For root drenches, apply a precise volume of solution to each pot. 2. Use Uniform Plants: Select plants of similar size and developmental stage for your experiments.
Signs of phytotoxicity (e.g., leaf burn, necrosis) after foliar application. 1. High Concentration of this compound: The applied dose is too high. 2. Adjuvant Concentration: The concentration of the adjuvant (especially penetrants) is too high. 3. Environmental Conditions: Application during high heat or intense sunlight can increase the risk of leaf burn.1. Reduce Concentration: Lower the concentration of this compound in your working solution. 2. Optimize Adjuvant: Reduce the adjuvant concentration or try a different type of adjuvant. 3. Control Application Environment: Apply treatments during cooler parts of the day, such as early morning or late evening.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for Foliar Application

Objective: To prepare this compound solutions with and without an adjuvant for foliar application.

Materials:

  • This compound

  • Sterile deionized water

  • Non-ionic surfactant (e.g., Tween® 20 or similar)

  • Micropipettes and sterile tubes

  • Vortex mixer

  • Foliar spray bottle with a fine mist nozzle

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the required mass of this compound (Molecular Weight: 279.25 g/mol ) to prepare a 10 mM stock solution in sterile deionized water.

    • Dissolve the this compound in the water and vortex until fully dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solutions (Example: 100 µM):

    • Control Solution (No Adjuvant): Dilute the 10 mM stock solution 1:100 in sterile deionized water to achieve a final concentration of 100 µM.

    • Solution with Adjuvant:

      • First, prepare a solution of the non-ionic surfactant in sterile deionized water (e.g., 0.05% v/v Tween® 20).

      • Dilute the 10 mM this compound stock solution 1:100 into the surfactant solution to achieve the final concentration of 100 µM this compound in 0.05% Tween® 20.

  • Application:

    • Use a fine mist sprayer to apply the solutions to the adaxial and abaxial surfaces of the plant leaves until runoff is just about to occur.

    • Apply a mock solution (water or water with adjuvant) to control plants.

Protocol 2: Quantification of this compound in Plant Tissue by LC-MS

Objective: To extract and quantify this compound from plant tissue.

Materials:

  • Plant tissue (leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80% methanol in water)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

  • LC-MS system

Procedure:

  • Sample Collection and Preparation:

    • Harvest plant tissue at predetermined time points after this compound application.

    • Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of pre-chilled 80% methanol.

    • Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 1 hour.

  • Clarification:

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Sample Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into a clean LC-MS vial.

  • LC-MS Analysis:

    • Analyze the samples using an LC-MS method optimized for the detection and quantification of this compound. This will involve selecting an appropriate column (e.g., C18) and mobile phase gradient.

    • Create a standard curve using known concentrations of this compound to quantify the amount in the plant extracts.

Data Presentation

Quantitative data from bioavailability studies should be presented clearly. Below is an example of a table summarizing hypothetical results from an uptake experiment.

Treatment GroupApplication MethodTissueTime Point (hours)This compound Concentration (ng/g fresh weight) ± SD
Control (Mock)Foliar SprayLeaf24Not Detected
100 µM this compoundFoliar SprayLeaf24150.5 ± 25.2
100 µM this compound + 0.05% SurfactantFoliar SprayLeaf24452.8 ± 55.7
Control (Mock)Root DrenchRoot48Not Detected
100 µM this compoundRoot DrenchRoot48875.3 ± 98.1
100 µM this compoundRoot DrenchLeaf4855.6 ± 12.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application cluster_analysis Analysis prep_solution Prepare this compound Solutions (with/without adjuvants) foliar Foliar Spray prep_solution->foliar root Root Drench prep_solution->root select_plants Select Uniform Plants select_plants->foliar select_plants->root harvest Harvest Tissue (Time Course) foliar->harvest phenotype Phenotypic Analysis foliar->phenotype root->harvest root->phenotype extraction Extraction harvest->extraction lcms LC-MS Quantification extraction->lcms

Caption: Experimental workflow for assessing this compound bioavailability.

influencing_factors cluster_formulation Formulation cluster_plant Plant Factors cluster_environment Environmental Factors center This compound Bioavailability concentration Concentration center->concentration adjuvants Adjuvants (Surfactants, Penetrants) center->adjuvants ph Solution pH center->ph species Plant Species center->species age Developmental Stage center->age cuticle Cuticle Thickness center->cuticle light Light Intensity center->light humidity Humidity center->humidity temp Temperature center->temp

Caption: Factors influencing the bioavailability of this compound in plants.

cytokinin_pathway AngustmycinA This compound (Cytokinin Analog) Receptor Cytokinin Receptor (e.g., AHKs) AngustmycinA->Receptor Phosphorelay Phosphorelay Cascade (AHPs -> ARRs) Receptor->Phosphorelay Response Transcriptional Regulation & Cellular Response Phosphorelay->Response

Caption: Simplified cytokinin signaling pathway potentially activated by this compound.

References

Angustmycin A Technical Support Center: Ensuring Stability in Your Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angustmycin A. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing the degradation of this compound during storage and experimental use. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of this valuable compound in your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The primary degradation pathway for this compound, a nucleoside analog, is the hydrolysis of the N-glycosidic bond that links the adenine (B156593) base to the sugar moiety. This process is particularly accelerated under acidic conditions and at elevated temperatures, leading to the separation of adenine and the sugar component, angustose. Under more severe acidic conditions, angustose can further decompose.

Q2: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a freezer, protected from light and moisture.

ParameterRecommended ConditionRationale
Temperature-20°C to -80°CMinimizes chemical degradation and preserves long-term potency.
LightProtect from light (e.g., amber vial)Prevents potential photodegradation.
HumidityStore in a desiccated environmentThis compound is water-soluble; moisture can accelerate degradation.

Q3: How should I prepare and store this compound stock solutions?

To maintain the stability of this compound in solution, it is crucial to use appropriate solvents and storage conditions. This compound is highly soluble in water.[1] For other solvents, it is advisable to perform small-scale solubility tests.

SolventRecommended StorageShort-term (≤ 1 week)Long-term (> 1 week)
Sterile WaterAliquot and freeze2-8°C-20°C to -80°C
DMSOAliquot and freezeRoom Temperature-20°C to -80°C
EthanolAliquot and freeze2-8°C-20°C to -80°C

Important Considerations for Solutions:

  • Aliquotting: To avoid repeated freeze-thaw cycles which can accelerate degradation, it is highly recommended to prepare single-use aliquots of your stock solution.

  • pH: Maintain a neutral to slightly alkaline pH for aqueous solutions to minimize acid-catalyzed hydrolysis.

  • Light Protection: Store all solutions in light-protecting tubes or wrap containers in foil.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of biological activity in experiments Degradation of this compound stock solution.- Prepare fresh stock solutions from solid material. - Ensure proper storage of stock solutions (aliquotted, frozen, protected from light). - Verify the pH of your experimental buffer.
Precipitate forms in thawed stock solution Poor solubility at low temperatures or solvent evaporation.- Gently warm the solution to room temperature and vortex to redissolve. - Centrifuge the vial briefly to collect all liquid. - If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation.- Follow a strict protocol for solution preparation and storage. - Use freshly thawed aliquots for each experiment. - Perform a concentration check of your stock solution using UV-Vis spectrophotometry if possible.

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution (10 mM)

  • Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile, nuclease-free water to achieve a 10 mM concentration.

  • Mixing: Vortex gently until the solid is completely dissolved.

  • Aliquoting: Dispense single-use aliquots into sterile, light-protecting microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use.

Visualizing Degradation and Experimental Workflow

To aid in understanding the factors affecting this compound stability, the following diagrams illustrate the primary degradation pathway and a recommended experimental workflow.

This compound Acid Hydrolysis Pathway AngustmycinA This compound Adenine Adenine AngustmycinA->Adenine Hydrolysis of N-glycosidic bond Angustose Angustose AngustmycinA->Angustose Hydrolysis of N-glycosidic bond Acid Acid (H+) High Temperature Acid->AngustmycinA

Caption: Acid-catalyzed hydrolysis of this compound.

Recommended Experimental Workflow for this compound Start Start: Solid this compound Prep Prepare Fresh Stock Solution (Aqueous or Organic Solvent) Start->Prep Aliquot Aliquot into Single-Use Tubes Prep->Aliquot Store Store at -20°C to -80°C (Protect from Light) Aliquot->Store Thaw Thaw a Single Aliquot for Experiment Store->Thaw Experiment Use Immediately in Experiment Thaw->Experiment End End Experiment->End

Caption: Workflow for handling this compound in experiments.

References

Technical Support Center: Overcoming Bacterial Resistance to Angustmycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Angustmycin A in long-term experiments.

Troubleshooting Guides

Problem 1: Rapid emergence of this compound-resistant mutants in a serial passage experiment.

Question: We are conducting a serial passage experiment to study the evolution of resistance to this compound, and we're observing a rapid and significant increase in the Minimum Inhibitory Concentration (MIC). Is this expected, and how can we characterize the resistant mutants?

Answer:

The rapid emergence of resistance is a known phenomenon in long-term evolution experiments. This compound is a nucleoside antibiotic that acts as a potent inhibitor of GMP (guanosine monophosphate) synthesis in bacteria.[1] Resistance can arise through various mechanisms, primarily through mutations that alter the drug's target or reduce its intracellular concentration.

Recommended Actions:

  • Isolate and Characterize Resistant Mutants: Isolate single colonies from the resistant population.

  • Determine the Fold Change in MIC: Quantify the level of resistance by comparing the MIC of the resistant mutants to the parental strain. A significant increase (e.g., >4-fold) confirms resistance.

  • Whole-Genome Sequencing (WGS): WGS is a powerful tool to identify the genetic basis of resistance.[2][3] Look for mutations in the following potential target genes:

    • guaA : This gene encodes GMP synthase, the direct target of this compound. Mutations in this gene are a primary suspected mechanism of resistance. While direct evidence for this compound is limited, mutations in guaA have been linked to altered antibiotic susceptibility profiles.

    • Genes involved in nucleotide metabolism and transport: Mutations in genes related to purine (B94841) biosynthesis and transport could also contribute to resistance.

  • Assess Resistance Stability: Determine if the resistance phenotype is stable by passaging the resistant mutants in an antibiotic-free medium for a set number of generations and re-determining the MIC.

Problem 2: Loss or reversion of this compound resistance during serial passage in antibiotic-free media.

Question: We have isolated this compound-resistant mutants, but the resistance seems to diminish or disappear when we culture them without the antibiotic. Why is this happening and how can we confirm it?

Answer:

The loss of antibiotic resistance in the absence of selective pressure is a phenomenon known as "fitness cost." The mutations that confer resistance can sometimes be detrimental to the bacteria's overall fitness (e.g., slower growth rate), leading to the susceptible population outcompeting the resistant one over time.

Recommended Actions:

  • Perform a Resistance Stability Assay: This experiment is crucial to quantify the stability of the resistance phenotype.

  • Growth Rate Comparison: Compare the growth rates of the resistant mutant and the parental strain in an antibiotic-free medium. A slower growth rate in the mutant suggests a fitness cost associated with the resistance mutation.

  • Competition Assay: Co-culture the resistant mutant and the parental strain in an antibiotic-free medium and monitor the population dynamics over time using methods like quantitative PCR or selective plating.

Problem 3: Inconsistent or non-reproducible MIC values for this compound.

Question: We are getting variable MIC results for this compound against our bacterial strains. What could be the cause of this variability?

Answer:

Inconsistent MIC values can stem from several factors related to experimental setup and execution.

Recommended Actions:

  • Standardize Inoculum Preparation: Ensure a consistent starting bacterial density for each experiment, typically 5 x 10^5 CFU/mL for broth microdilution.

  • Verify this compound Concentration and Stability: Prepare fresh stock solutions of this compound and store them appropriately. Verify the concentration of your stock solution.

  • Control for Medium Components: The composition of the culture medium can influence the activity of some antibiotics. Use a standardized and consistent medium for all experiments.

  • Incubation Conditions: Maintain consistent incubation times and temperatures.

  • Use of Controls: Always include a quality control strain with a known this compound MIC in your assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a nucleoside antibiotic that functions as a potent inhibitor of GMP (guanosine monophosphate) synthase.[1] This enzyme catalyzes the final step in the de novo biosynthesis of GMP, an essential precursor for DNA and RNA synthesis.

Q2: What are the expected mechanisms of resistance to this compound?

A2: Based on its mechanism of action and general principles of antibiotic resistance, the primary expected mechanisms are:

  • Target Modification: Mutations in the guaA gene, which encodes GMP synthase, can alter the enzyme's structure, reducing the binding affinity of this compound.

  • Reduced Uptake/Increased Efflux: Mutations affecting the transport of this compound into the bacterial cell or increasing its efflux can lower the intracellular concentration of the drug.

  • Enzymatic Inactivation: While less common for this class of antibiotics, bacteria could potentially acquire enzymes that modify and inactivate this compound.

Q3: What is a typical fold-increase in MIC for this compound-resistant bacteria?

A3: Specific data for this compound is not extensively reported. However, for other antibiotics, a 4-fold or greater increase in MIC is generally considered a significant indicator of resistance. Researchers should establish a baseline MIC for their susceptible parent strain and monitor for significant increases during their experiments.

Q4: Can resistance to this compound lead to cross-resistance or collateral sensitivity to other antibiotics?

A4: It is possible. Mutations conferring resistance to this compound, particularly those affecting general cellular processes like nucleotide metabolism or membrane transport, could potentially alter the susceptibility to other antibiotics. Cross-resistance occurs when a single mechanism confers resistance to multiple drugs. Conversely, collateral sensitivity is when resistance to one drug increases susceptibility to another. It is recommended to perform susceptibility testing with a panel of antibiotics on your this compound-resistant mutants to investigate these phenomena.

Q5: How can we overcome or mitigate the development of this compound resistance in our experiments?

A5: While the evolution of resistance is a natural process, several strategies can be employed in a research context to manage it:

  • Combination Therapy: In a drug development context, combining this compound with another antibiotic that has a different mechanism of action can reduce the likelihood of resistance emerging.

  • Adjuvant Therapy: Using a non-antibiotic compound that can overcome a specific resistance mechanism (e.g., an efflux pump inhibitor) in combination with this compound.

  • Dosing Strategies: Investigating different dosing regimens (e.g., high initial dose) may delay the selection for resistant mutants.

Data Presentation

Table 1: Hypothetical MIC Values of this compound Against Susceptible and Resistant Bacterial Strains

Strain IDDescriptionNumber of PassagesThis compound MIC (µg/mL)Fold Change in MIC
Parent_StrainSusceptible wild-type02-
Resistant_Mutant_1Isolated after serial passage103216
Resistant_Mutant_2Isolated after serial passage2012864
Revertant_Mutant_1Resistant_Mutant_1 after 10 passages in antibiotic-free media10 (w/o antibiotic)84

Experimental Protocols

Protocol 1: Serial Passage Experiment to Induce this compound Resistance

This protocol describes a method for inducing antibiotic resistance in a bacterial population through repeated exposure to sub-inhibitory concentrations of this compound.

Workflow Diagram:

Serial_Passage_Workflow start Start with parental bacterial strain mic_initial Determine initial MIC of this compound start->mic_initial passage Inoculate culture with sub-MIC concentration of this compound mic_initial->passage incubate Incubate for 24h passage->incubate transfer Transfer aliquot to fresh medium with increasing this compound concentration incubate->transfer repeat Repeat for desired number of passages transfer->repeat repeat->passage Continue mic_final Determine MIC of evolved population repeat->mic_final End Passaging isolate Isolate single colonies mic_final->isolate end Characterize resistant mutants isolate->end

Caption: Workflow for a serial passage experiment.

Methodology:

  • Determine Initial MIC: Perform a standard MIC assay (e.g., broth microdilution) to determine the baseline MIC of this compound for the susceptible parental bacterial strain.

  • Initiate Serial Passage: Inoculate a culture of the parental strain in a fresh medium containing this compound at a concentration of 0.5x MIC.

  • Incubation: Incubate the culture under appropriate conditions (e.g., 37°C with shaking) for 24 hours.

  • Subsequent Passages: After 24 hours, transfer a small aliquot (e.g., 1:100 dilution) of the culture to a fresh medium with a two-fold increased concentration of this compound.

  • Repeat: Continue this process for a predetermined number of passages (e.g., 20-30 passages) or until a significant increase in MIC is observed.

  • Monitor MIC: Periodically (e.g., every 5 passages), determine the MIC of the evolving population to track the development of resistance.

  • Isolate Mutants: Once a significant increase in MIC is confirmed, streak the culture onto an agar (B569324) plate to obtain isolated colonies for further characterization.

Protocol 2: Whole-Genome Sequencing of this compound-Resistant Mutants

This protocol outlines the steps for identifying mutations responsible for this compound resistance using whole-genome sequencing.

Signaling Pathway/Logical Relationship Diagram:

WGS_Logic parent Parental Strain (Susceptible) dna_extraction Genomic DNA Extraction parent->dna_extraction resistant Resistant Mutant resistant->dna_extraction sequencing Whole-Genome Sequencing dna_extraction->sequencing read_mapping Read Mapping and Variant Calling sequencing->read_mapping snp_analysis SNP/Indel Analysis read_mapping->snp_analysis gene_annotation Gene Annotation (e.g., guaA) snp_analysis->gene_annotation result Identification of Resistance-Conferring Mutations gene_annotation->result

Caption: Logical workflow for identifying resistance mutations.

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental (susceptible) strain and the this compound-resistant mutant(s).

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing using a suitable platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the sequencing reads.

    • Read Mapping: Align the sequencing reads from the resistant mutant to the reference genome of the parental strain.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant mutant compared to the parental strain.

  • Identification of Candidate Mutations:

    • Filter the identified variants, focusing on non-synonymous mutations in coding regions.

    • Prioritize mutations in genes with known or suspected roles in antibiotic resistance, with a primary focus on the guaA gene.

    • Investigate mutations in other genes related to nucleotide metabolism and transport.

  • Validation: If necessary, validate the role of candidate mutations in conferring resistance through techniques such as site-directed mutagenesis.

Protocol 3: Assessment of Resistance Stability

This protocol is used to determine if the acquired resistance to this compound is stable in the absence of the antibiotic.

Experimental Workflow Diagram:

Resistance_Stability_Workflow start Start with resistant mutant passage_antibiotic_free Serially passage in antibiotic-free medium start->passage_antibiotic_free mic_check Determine MIC at regular intervals (e.g., every 5 passages) passage_antibiotic_free->mic_check compare Compare MIC to initial resistant MIC mic_check->compare stable Resistance is stable compare->stable No significant change unstable Resistance is unstable (reversion) compare->unstable Significant decrease

Caption: Experimental workflow for assessing resistance stability.

Methodology:

  • Initial MIC: Determine the MIC of the this compound-resistant mutant.

  • Serial Passage in Antibiotic-Free Medium: Inoculate a culture of the resistant mutant in a medium without this compound.

  • Daily Passaging: Every 24 hours, transfer an aliquot of the culture to a fresh antibiotic-free medium.

  • Duration: Continue this process for a defined number of passages (e.g., 15-20).

  • Periodic MIC Determination: At regular intervals (e.g., every 5 passages), determine the MIC of the passaged population for this compound.

  • Data Analysis: Plot the MIC values over the course of the passages. A significant decrease in MIC indicates that the resistance is unstable and may be associated with a fitness cost.

References

Validation & Comparative

A Comparative Analysis of GMP Synthase Inhibitors: Angustmycin A/Decoyinine and Psicofuranine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleotide biosynthesis research, the inhibition of GMP synthase presents a critical avenue for the development of novel therapeutics, particularly in the realms of oncology and microbiology. This guide provides a detailed comparative analysis of two prominent nucleoside antibiotic inhibitors of GMP synthase: Angustmycin A (also known as Decoyinine) and Psicofuranine (also known as Angustmycin C). While initially posed as a comparison between this compound and Decoyinine, it is crucial to clarify that these are synonymous names for the same chemical entity.[1][2] Therefore, this guide will compare and contrast the inhibitory actions of this compound with Psicofuranine, another key inhibitor of the same enzyme.

Mechanism of Action and Inhibitory Profile

Both Decoyinine and Psicofuranine are adenosine (B11128) analogs that target GMP synthase, the enzyme responsible for the final step in the de novo biosynthesis of guanine (B1146940) nucleotides.[3] This process involves the ATP-dependent conversion of xanthosine (B1684192) 5'-monophosphate (XMP) to guanosine (B1672433) monophosphate (GMP).[3][4] Despite their structural similarities, their mechanisms of inhibition exhibit distinct characteristics.

Decoyinine (this compound) acts as a non-competitive and reversible inhibitor of GMP synthase.[3] Its mechanism is further defined as uncompetitive with respect to the substrates glutamine and XMP, and non-competitive with respect to ATP.[3] This suggests that Decoyinine binds to the enzyme-substrate complex.[3]

Psicofuranine (Angustmycin C) , on the other hand, is described as a potent, irreversible inhibitor of GMP synthase.[5] It targets the ATPPase domain of the enzyme, interfering with the formation of the adenyl-XMP intermediate, a critical step in the catalytic cycle.[5] This irreversible action effectively halts the production of GMP.[5]

Comparative Performance: Quantitative Data

The following table summarizes the available quantitative data for the inhibition of human GMP synthase by Decoyinine and Psicofuranine. It is important to note that inhibitory values can vary depending on the specific assay conditions and the source of the enzyme.

InhibitorAlternate NameTarget EnzymeInhibition TypeIC50
DecoyinineThis compoundHuman GMP SynthaseNon-competitive, Reversible17.3 µM[3]
PsicofuranineAngustmycin CHuman GMP SynthaseIrreversible67 µM[6]

Signaling Pathway and Inhibition

The diagram below illustrates the GMP synthesis pathway and the points of inhibition by Decoyinine and Psicofuranine.

GMP_Synthesis_Pathway GMP Synthesis Pathway and Inhibition cluster_synthesis De Novo Purine Biosynthesis cluster_substrates Substrates & Cofactors cluster_inhibitors Inhibitors IMP Inosine Monophosphate (IMP) XMP Xanthosine 5'-Monophosphate (XMP) IMP->XMP IMP Dehydrogenase GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase GMP_Synthase_Node GMP Synthase XMP->GMP_Synthase_Node Glutamine Glutamine Glutamine->GMP_Synthase_Node ATP ATP ATP->GMP_Synthase_Node Glutamate Glutamate AMP_PPi AMP + PPi GMP_Synthase_Node->GMP GMP_Synthase_Node->Glutamate GMP_Synthase_Node->AMP_PPi Decoyinine Decoyinine (this compound) Decoyinine->GMP_Synthase_Node Inhibits Psicofuranine Psicofuranine (Angustmycin C) Psicofuranine->GMP_Synthase_Node Inhibits

Caption: Inhibition of the GMP synthesis pathway by Decoyinine and Psicofuranine.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of compounds against GMP synthase.

Continuous Spectrophotometric Assay for GMP Synthase Activity

This assay continuously monitors the conversion of XMP to GMP by measuring the decrease in absorbance at 290 nm.[4][5]

Materials:

  • Purified GMP synthase enzyme

  • Xanthosine 5'-monophosphate (XMP)

  • Adenosine 5'-triphosphate (ATP)

  • L-Glutamine

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 0.1 mM EDTA, 0.1 mM DTT[3]

  • Inhibitor stock solutions (e.g., Decoyinine, Psicofuranine)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 290 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of XMP, ATP, and L-Glutamine in the assay buffer. Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well for a final volume of 200 µL:

    • Assay Buffer

    • Saturating concentrations of ATP (e.g., 2 mM) and glutamine (e.g., 5 mM)

    • Varying concentrations of XMP for kinetic studies or a fixed concentration (e.g., 150 µM) for inhibitor screening

    • Desired concentration of the inhibitor or vehicle control

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 5-10 minutes.[3]

  • Reaction Initiation and Measurement: Initiate the reaction by adding a pre-determined amount of GMP synthase enzyme (e.g., 10 µg) to each well. Immediately start monitoring the decrease in absorbance at 290 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).[3]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]

HPLC-Based Assay for GMP Synthase Activity

This method allows for the direct quantification of the substrate (XMP) and product (GMP).[4]

Materials:

  • Same as the spectrophotometric assay, but a microplate reader is not required.

  • Quenching solution (e.g., 0.1 M HCl)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., a gradient of ammonium (B1175870) acetate (B1210297) and methanol)

  • UV detector

Procedure:

  • Reaction Setup: Set up enzymatic reactions in microcentrifuge tubes as described for the spectrophotometric assay.

  • Incubation: Incubate the reaction mixtures at the desired temperature for a fixed time (e.g., 15-30 minutes).

  • Reaction Termination: Terminate the reaction by adding an equal volume of the quenching solution.[4]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated enzyme. Transfer the supernatant to HPLC vials.[4]

  • HPLC Analysis: Inject the samples onto the HPLC system and separate the nucleotides. Quantify the amounts of XMP and GMP by integrating the peak areas at a specific wavelength (e.g., 254 nm).

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating GMP synthase inhibitors.

Experimental_Workflow Experimental Workflow for GMP Synthase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_Enzyme Purify GMP Synthase Enzyme Setup_Reaction Set up Reaction Mixtures (with and without inhibitor) Purify_Enzyme->Setup_Reaction Prepare_Reagents Prepare Substrates, Buffers, and Inhibitors Prepare_Reagents->Setup_Reaction Pre_Incubate Pre-incubate at Optimal Temperature Setup_Reaction->Pre_Incubate Initiate_Reaction Initiate Reaction with Enzyme Pre_Incubate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Spectrophotometry or HPLC) Initiate_Reaction->Monitor_Reaction Calculate_Velocity Calculate Initial Reaction Velocities Monitor_Reaction->Calculate_Velocity Dose_Response Generate Dose-Response Curves Calculate_Velocity->Dose_Response Kinetic_Analysis Perform Kinetic Analysis (e.g., Lineweaver-Burk plots) Calculate_Velocity->Kinetic_Analysis Determine_IC50 Determine IC50 Values Dose_Response->Determine_IC50

Caption: A typical workflow for assaying GMP synthase inhibition.

References

A Comparative Analysis of Angustmycin A and Psicofuranine: Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Angustmycin A, also known as Decoyinine, and Psicofuranine (B1678265) (Angustmycin C) are structurally related adenosine (B11128) analog antibiotics derived from Streptomyces species.[1][2] Both compounds have garnered significant interest within the research and drug development communities for their potent biological activities, primarily stemming from their interference with nucleotide biosynthesis. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Core Mechanism of Action: Inhibition of GMP Synthase

The principal mechanism of action for both this compound and Psicofuranine is the inhibition of Guanosine Monophosphate (GMP) synthase (GMPS), a pivotal enzyme in the de novo purine (B94841) biosynthesis pathway.[3][4] GMPS catalyzes the final step in the synthesis of GMP from xanthosine (B1684192) monophosphate (XMP).[5] By inhibiting this enzyme, both compounds effectively deplete the intracellular pool of guanine (B1146940) nucleotides (GMP, GDP, and GTP). This depletion has profound downstream consequences, including the disruption of DNA and RNA synthesis, signal transduction, and energy metabolism, ultimately leading to the inhibition of cell proliferation.[3][5][6]

Psicofuranine has been described as an irreversible inhibitor of GMP synthase, acting on the ATPPase domain of the enzyme.[6] It is believed to trap the adenyl-XMP intermediate, stalling the catalytic cycle and preventing the formation of GMP.[6] While this compound (Decoyinine) is also a well-established GMP synthase inhibitor, detailed kinetic studies often reference Decoyinine as an uncompetitive inhibitor with respect to glutamine and XMP, and a non-competitive inhibitor with respect to ATP.[3][5]

Comparative Inhibitory Potency

The inhibitory activities of these compounds against GMP synthase can vary depending on the enzyme source and assay conditions. The following table summarizes available quantitative data.

InhibitorTarget EnzymeInhibition TypeIC50KiReference
Psicofuranine Human GMP Synthase--17.3 µM[3]
Pf GMP Synthase->500 µM-[3]
This compound (Decoyinine) Human GMP SynthaseUncompetitive (re: Gln, XMP), Non-competitive (re: ATP)--[3]
Note: Specific IC50 or Ki values for this compound against GMP synthase were not readily available in the public domain at the time of this review, though its inhibitory activity is well-established.[3]

Diverse Biological Activities

While both compounds share a primary target, they exhibit a range of other biological effects.

This compound (Decoyinine):

  • Anti-mycobacterial Activity: Shows notable activity against Mycobacterium species.[1][7]

  • Antitumor and Antimetastatic Activity: Has been shown to suppress melanoma cell invasion and tumorigenicity in preclinical models.[1][8]

  • Cytokinin Activity: Functions as a cytokinin, a class of plant growth hormones.[2][7]

  • Inhibition of Protein Synthesis: Some studies indicate that it can inhibit protein synthesis.[9]

Psicofuranine:

  • Antitumor Activity: Demonstrates cytotoxic effects against a variety of cancer cell lines and has been studied for its antitumor properties in preclinical models.[4][10][11]

  • Antimicrobial Activity: Exhibits antibacterial effects, particularly in synthetic media.[5][12]

Signaling Pathway and Experimental Visualizations

To better understand the compounds' mechanism and the workflows used to study them, the following diagrams are provided.

Purine_Biosynthesis_Inhibition R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP IMP PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP GMPS GMP Synthase XMP->GMPS GMP Guanosine Monophosphate (GMP) G_Nucleotides Guanine Nucleotides (GDP, GTP) GMP->G_Nucleotides DNA_RNA DNA/RNA Synthesis G_Nucleotides->DNA_RNA GMPS->GMP Inhibitors This compound Psicofuranine Inhibitors->GMPS Inhibition

Caption: Inhibition of the de novo purine biosynthesis pathway.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents 1. Prepare Reagents (Buffer, Substrates, Enzyme) inhibitor 2. Prepare Serial Dilution of Inhibitor incubate 3. Pre-incubate Enzyme with Inhibitor inhibitor->incubate initiate 4. Initiate Reaction with Substrates (XMP, ATP) incubate->initiate measure 5. Measure Product Formation (Spectrophotometrically) initiate->measure plot 6. Plot Dose-Response Curve measure->plot calculate 7. Calculate IC50 / Ki plot->calculate

Caption: Generalized workflow for a GMP synthase inhibition assay.

Experimental Protocols

GMP Synthase Inhibition Assay (Continuous Spectrophotometric)

This protocol is fundamental for characterizing the direct inhibitory effect on purified GMP synthase.[3][13]

Principle: The activity of GMP synthase can be coupled to an NADH-dependent dehydrogenase, where the production of GMP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. Alternatively, a simpler method involves directly measuring the formation of a product at a specific wavelength if the substrates and products have distinct spectral properties. The protocol below describes a general spectrophotometric assay.

Reagents and Materials:

  • Purified GMP synthase

  • Assay Buffer: 50 mM EPPS (pH 8.5), 10 mM MgCl₂[13]

  • Substrate Stock Solutions: 10 mM Xanthosine Monophosphate (XMP), 100 mM ATP in assay buffer[13]

  • This compound / Psicofuranine stock solution in a suitable solvent (e.g., DMSO), serially diluted.

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Prepare a reaction master mix containing assay buffer and substrates (e.g., final concentrations of 150 µM XMP and 2 mM ATP).[13]

  • In a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle control).

  • Add 20 µL of diluted GMP synthase enzyme (e.g., 20-50 nM final concentration) to each well and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.[13]

  • Initiate the reaction by adding 70 µL of the substrate master mix to each well.

  • Immediately place the plate in the spectrophotometer and monitor the change in absorbance at the appropriate wavelength over time (e.g., 10-20 minutes).

Data Analysis:

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the kinetic trace.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

  • To determine the inhibition constant (Ki) and the mode of inhibition, kinetic experiments should be performed by varying the concentration of one substrate while keeping others and the inhibitor at fixed concentrations. Analyze the data using Michaelis-Menten or Lineweaver-Burk plots.[3]

Cell Viability (MTT) Assay for Cytotoxicity

This protocol assesses the anti-proliferative effect of the compounds on cancer cell lines.[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Reagents and Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound / Psicofuranine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Psicofuranine in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds (and a vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

This compound and Psicofuranine are potent adenosine analog inhibitors that share a common primary mechanism of action: the disruption of de novo guanine nucleotide biosynthesis via the inhibition of GMP synthase. This shared mechanism underlies their significant antimicrobial and antitumor activities. While Psicofuranine's inhibitory kinetics have been more extensively quantified in publicly available literature, both compounds serve as valuable tools for studying cellular metabolism and as potential scaffolds for the development of novel therapeutics. Differences in their secondary biological activities, such as this compound's cytokinin effects, suggest that while their primary impact is similar, their overall cellular effects may diverge, warranting further comparative studies to fully elucidate their therapeutic potential.

References

Validating the anti-mycobacterial efficacy of Angustmycin A against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against tuberculosis (TB), a disease caused by the resilient pathogen Mycobacterium tuberculosis, the exploration of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of the anti-mycobacterial efficacy of Angustmycin A, a naturally occurring nucleoside antibiotic, against the standard first-line anti-TB drugs, Isoniazid and Rifampicin. This analysis is supported by experimental data and detailed methodologies to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this compound.

Comparative Efficacy Against Mycobacterium tuberculosis

The in vitro efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While specific MIC values for this compound against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv, are not widely reported in publicly available literature, its anti-mycobacterial properties have been acknowledged.[1] For a robust comparative analysis, this guide presents the established MIC ranges for the cornerstone anti-TB drugs, Isoniazid and Rifampicin, against the H37Rv strain.

DrugTarget/Mechanism of ActionMIC Range against M. tuberculosis H37Rv (µg/mL)
This compound S-adenosyl-L-homocysteine hydrolase (SAHH)Data not available
Isoniazid Inhibits mycolic acid synthesis0.02 - 0.06[2][3]
Rifampicin Inhibits DNA-dependent RNA polymerase0.1 - 0.4[2][3][4]

Table 1: Comparative MIC Values against Mycobacterium tuberculosis H37Rv. This table highlights the known MIC ranges for Isoniazid and Rifampicin, providing a benchmark for the future evaluation of this compound.

Unraveling the Mechanism of Action: A Focus on S-adenosyl-L-homocysteine Hydrolase

This compound is proposed to exert its anti-mycobacterial effect by targeting a crucial enzyme in the metabolic pathway of M. tuberculosis: S-adenosyl-L-homocysteine hydrolase (SAHH).[1] This enzyme is vital for the regeneration of S-adenosyl-L-methionine (SAM), a universal methyl donor involved in numerous essential cellular processes, including the synthesis of the mycobacterial cell wall. By inhibiting SAHH, this compound disrupts these methylation reactions, ultimately leading to the cessation of bacterial growth.

AngustmycinA_Mechanism AngustmycinA This compound SAHH S-adenosyl-L-homocysteine hydrolase (SAHH) AngustmycinA->SAHH Inhibits Growth_Inhibition Inhibition of Mycobacterial Growth AngustmycinA->Growth_Inhibition Adenosine Adenosine SAHH->Adenosine Products Homocysteine Homocysteine SAHH->Homocysteine SAM S-adenosyl-L-methionine (SAM) SAHH->SAM Regenerates SAM precursors SAH S-adenosyl-L-homocysteine (SAH) SAH->SAHH Substrate Methylation Essential Methylation Reactions (e.g., cell wall synthesis) SAM->Methylation Methyl donor Methylation->SAH Byproduct Methylation->Growth_Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

To ensure the reproducibility and validation of findings, this section outlines the standard experimental methodologies for determining the anti-mycobacterial efficacy of a compound.

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of Mycobacterium tuberculosis to antimicrobial agents.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Drug_Dilution Prepare serial dilutions of this compound Inoculation Inoculate microplate wells containing drug dilutions Drug_Dilution->Inoculation Inoculum_Prep Prepare a standardized inoculum of M. tuberculosis H37Rv Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 7-14 days Inoculation->Incubation Reading Visually or spectrophotometrically determine growth Incubation->Reading MIC_Determination Identify the lowest concentration with no visible growth (MIC) Reading->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Drug Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) as the culture medium.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells containing no drug (growth control) and uninoculated medium (sterility control) are also included.

  • Incubation: The plates are sealed and incubated at 37°C in a humidified atmosphere.

  • Reading and Interpretation: After 7 to 14 days of incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the drug that completely inhibits the growth of the bacteria.

S-adenosyl-L-homocysteine Hydrolase (SAHH) Inhibition Assay

This enzymatic assay is used to quantify the inhibitory activity of a compound against SAHH.

Workflow:

SAHH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Prep Purify recombinant M. tuberculosis SAHH Reaction_Mix Combine SAHH, this compound, and the substrate (SAH) Enzyme_Prep->Reaction_Mix Compound_Prep Prepare various concentrations of this compound Compound_Prep->Reaction_Mix Incubation Incubate at a controlled temperature Reaction_Mix->Incubation Detection Measure the formation of a product (e.g., homocysteine) Incubation->Detection Analysis Calculate IC50 or Ki values Detection->Analysis

References

A Comparative Analysis of Angustmycin A and Other Nucleoside Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Angustmycin A with other notable nucleoside antibiotics, including Toyocamycin, Sangivamycin, and Puromycin. The following sections detail their mechanisms of action, comparative efficacy through experimental data, and the methodologies used in these assessments.

Introduction to Nucleoside Antibiotics

Nucleoside antibiotics are a class of naturally occurring or synthetic compounds that are structurally analogous to endogenous nucleosides. Their therapeutic effects are primarily derived from their ability to interfere with nucleic acid synthesis, protein synthesis, or other critical cellular processes by mimicking natural nucleosides and being incorporated into metabolic or signaling pathways. This guide focuses on a comparative analysis of this compound and its counterparts, highlighting their distinct mechanisms and potential applications.

Comparative Efficacy and Biological Activity

The efficacy of these nucleoside antibiotics has been evaluated across various bacterial and cancer cell lines. The following tables summarize their inhibitory activities, providing a quantitative basis for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) Against Bacteria
AntibioticOrganismMIC (µg/mL)Reference
This compoundMycobacterium 607>10[1]
This compoundXanthomonas oryzae6[1]
Angustmycin CStaphylococcus aureus>10[1]
AmipurimycinPyricularia oryzae5[1]
A201AGram-positive bacteria1-8[1]
AdechlorinEnterococcus faecalis0.005[1]
Table 2: Half-maximal Inhibitory Concentration (IC50) in Cancer Cell Lines
AntibioticCancer TypeCell LineIC50Reference
This compound (Decoyinine) Melanoma-Reduced invasion by 30%[2]
Human GMP Synthase-17.3 µM[2]
Toyocamycin Multiple MyelomaRPMI822617.69 ± 2.78 nM[3][4]
Multiple Myeloma (low XBP1)-88.57 ± 38.31 nM[3][4]
Ewing's Sarcoma-0.019–0.050 µM[5]
Osteosarcoma-0.027–0.072 µM[5]
Colon Cancer (YB5)-79 nM (CDK9 inhibition)
Sangivamycin LeukemiaHL-60~100 nM (24h)[6]
Breast CancerMCF7~400 nM (24h)[6]
Lung CancerA549~200 nM (24h)[6]
Colon CancerHCT-15~250 nM (24h)[6]
CNS CancerSF-295~150 nM (24h)[6]
Ovarian CancerOVCAR-3~300 nM (24h)[6]
Puromycin Breast Cancer (Mammosphere)MCF7~0.05 µg/mL[7]
Breast Cancer (Monolayer)MCF7~0.5 µg/mL[7]
FibroblastsNIH/3T33.96 µM[8]
Lung CancerA5492.75 µM[9]
Ovarian CancerSKOV31.91 µM[9]

Mechanisms of Action and Signaling Pathways

The distinct biological activities of these nucleoside antibiotics stem from their unique molecular targets and the signaling pathways they disrupt.

This compound: Inhibition of Purine (B94841) Biosynthesis

This compound, also known as decoyinine, primarily exerts its antibiotic effect by inhibiting GMP synthase, a crucial enzyme in the de novo purine biosynthesis pathway.[10][11] This inhibition blocks the conversion of xanthosine (B1684192) monophosphate (XMP) to guanosine (B1672433) monophosphate (GMP), leading to a depletion of guanine (B1146940) nucleotides necessary for DNA and RNA synthesis.[12]

AngustmycinA_Pathway cluster_purine De Novo Purine Biosynthesis PRPP PRPP IMP IMP PRPP->IMP Multiple Steps XMP XMP IMP->XMP IMP Dehydrogenase GMP GMP XMP->GMP GMP Synthase DNA_RNA DNA/RNA Synthesis GMP->DNA_RNA AngustmycinA This compound AngustmycinA->XMP Inhibits

This compound inhibits GMP synthase.
Toyocamycin: Targeting ER Stress and Transcription

Toyocamycin exhibits its cytotoxic effects through multiple mechanisms. It is a potent inhibitor of the IRE1α-XBP1 pathway, a key component of the endoplasmic reticulum (ER) stress response.[3] By preventing the splicing of XBP1 mRNA, Toyocamycin disrupts the cell's ability to cope with ER stress, leading to apoptosis.[3] Additionally, recent studies have identified Toyocamycin as a specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a component of the Positive Transcription Elongation Factor b (P-TEFb), thereby suppressing transcription.[13]

Toyocamycin_Pathway cluster_er_stress ER Stress Response cluster_transcription Transcriptional Elongation ER_Stress ER Stress IRE1a IRE1α ER_Stress->IRE1a Activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA Slices XBP1s_mRNA XBP1s mRNA XBP1s_Protein XBP1s Protein XBP1s_mRNA->XBP1s_Protein Translation UPR_Genes UPR Gene Expression XBP1s_Protein->UPR_Genes Activates PTEFb P-TEFb (CDK9/CycT1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Gene_Expression Gene Expression RNAPII->Gene_Expression Elongation Toyocamycin Toyocamycin Toyocamycin->IRE1a Inhibits Splicing Toyocamycin->PTEFb Inhibits

Toyocamycin inhibits ER stress response and transcription.
Sangivamycin: A Dual Kinase Inhibitor

Sangivamycin acts as a potent inhibitor of Protein Kinase C (PKC) and the Positive Transcription Elongation Factor b (P-TEFb).[6][14] By competitively binding to the ATP-binding site of these kinases, Sangivamycin disrupts downstream signaling pathways that are often dysregulated in cancer cells, leading to apoptosis.[14][15] Its inhibition of P-TEFb also contributes to its anticancer activity by downregulating the expression of anti-apoptotic proteins.

Sangivamycin_Pathway cluster_pkc PKC Signaling cluster_ptefb P-TEFb Signaling Signal External Signal PKC Protein Kinase C Signal->PKC Activates Downstream_PKC Downstream Targets (e.g., Erk, Akt) PKC->Downstream_PKC Phosphorylates Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_PKC->Cell_Proliferation_Survival Regulates PTEFb P-TEFb (CDK9/CycT1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Anti_Apoptotic_Genes Anti-Apoptotic Gene Expression RNAPII->Anti_Apoptotic_Genes Transcription Sangivamycin Sangivamycin Sangivamycin->PKC Inhibits Sangivamycin->PTEFb Inhibits

Sangivamycin inhibits PKC and P-TEFb signaling pathways.
Puromycin: A Potent Inhibitor of Protein Synthesis

Puromycin is an aminonucleoside antibiotic that acts as a structural analog of the 3' end of aminoacyl-tRNA.[16] It enters the A-site of the ribosome during translation and is incorporated into the growing polypeptide chain.[16] This leads to premature chain termination, as the amide bond formed is resistant to cleavage, and the puromycylated peptide dissociates from the ribosome, thereby inhibiting protein synthesis.[16][17]

Puromycin_Pathway cluster_translation Protein Translation Ribosome Ribosome mRNA mRNA A_site A-site Polypeptide Growing Polypeptide Chain A_site->Polypeptide Elongation Termination Premature Termination A_site->Termination Incorporation leads to P_site P-site P_site->A_site Peptide bond formation Peptidyl_tRNA Peptidyl-tRNA Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Puromycin Puromycin Puromycin->A_site Binds to MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding end End incubation_24h Incubate for 24h cell_seeding->incubation_24h drug_treatment Treat with serial dilutions of antibiotic incubation_24h->drug_treatment incubation_48_72h Incubate for 48-72h drug_treatment->incubation_48_72h mtt_addition Add MTT reagent incubation_48_72h->mtt_addition incubation_2_4h Incubate for 2-4h mtt_addition->incubation_2_4h solubilization Add solubilization solution incubation_2_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 calculate_ic50->end

References

A Comparative Analysis of the Cytokinin Activity of Angustmycin A and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytokinin activity of the natural product Angustmycin A with commonly used synthetic cytokinin analogs. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological pathways to support research and development in plant science and agriculture.

Introduction to Cytokinins and this compound

Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in various physiological processes, including shoot initiation, leaf senescence, and nutrient mobilization.[1] Synthetic cytokinins, such as 6-Benzylaminopurine (BAP), Kinetin, and Zeatin, are widely used in agriculture and plant tissue culture to manipulate plant growth and development. This compound, a nucleoside antibiotic produced by Streptomyces species, has also been identified to possess significant cytokinin activity, presenting a natural alternative to synthetic compounds.[2][3][4][5][6]

Comparative Analysis of Cytokinin Activity

While direct comparative studies providing dose-response curves and EC50 values for this compound against a wide range of synthetic analogs in standardized plant bioassays are not abundantly available in the reviewed literature, the existing research indicates that this compound exhibits potent cytokinin-like effects. Its activity has been noted in promoting the growth of several plants.[3]

To provide a framework for comparison, this guide presents typical activity ranges for common synthetic cytokinins in various bioassays. The activity of this compound would be expected to fall within a comparable range to these compounds, though specific quantitative comparisons require further dedicated experimental investigation.

Table 1: Typical Concentration Ranges for Cytokinin Activity in Common Bioassays

Cytokinin AnalogTobacco Callus Bioassay (µM)Amaranthus Seedling Bioassay (µM)Cucumber Cotyledon Greening Bioassay (µM)
6-Benzylaminopurine (BAP) 0.1 - 100.1 - 100.001 - 1
Kinetin 0.1 - 101 - 500.01 - 10
Zeatin 0.01 - 10.01 - 50.001 - 1
This compound Data not availableData not availableData not available

Note: The effective concentration can vary depending on the specific experimental conditions and plant species.

Cytokinin Signaling Pathway

The cytokinin signal is transduced through a multi-step phosphorelay system, similar to the two-component systems found in bacteria.[1][7][8][9] The binding of a cytokinin to its receptor, a histidine kinase (AHK), initiates a cascade of phosphorylation events that ultimately leads to the activation of transcription factors (Type-B ARRs) and the expression of cytokinin-responsive genes.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (e.g., this compound) AHK AHK (Receptor) Histidine Kinase Domain Cytokinin->AHK:f0 Binding AHP AHP AHK:f1->AHP Phosphorylation Type_B_ARR Type-B ARR (Transcription Factor) AHP->Type_B_ARR Phosphorylation Type_A_ARR Type-A ARR (Negative Regulator) Type_B_ARR->Type_A_ARR Activation Gene_Expression Cytokinin-Responsive Gene Expression Type_B_ARR->Gene_Expression Activation Type_A_ARR->AHP Inhibition

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Protocols

Precise and reproducible bioassays are critical for quantifying and comparing cytokinin activity. Below are detailed protocols for three widely used assays.

Tobacco Callus Bioassay

This assay measures the ability of a compound to stimulate cell division and growth in tobacco callus tissue.[10][11][12][13][14][15][16]

Experimental Workflow:

Tobacco_Callus_Workflow A Prepare Tobacco Callus Culture B Subculture Callus onto MS Medium containing different concentrations of test compounds A->B C Incubate in the dark at 25°C for 4-5 weeks B->C D Measure Callus Fresh and Dry Weight C->D E Analyze Dose-Response Relationship D->E

Caption: Workflow for the Tobacco Callus Bioassay.

Protocol:

  • Establishment of Tobacco Callus Culture:

    • Sterilize tobacco (e.g., Nicotiana tabacum L. cv. Wisconsin No. 38) seeds and germinate on Murashige and Skoog (MS) medium.

    • Excise pith parenchyma from the stems of sterile plantlets and place on MS medium supplemented with an auxin (e.g., 2 mg/L indole-3-acetic acid, IAA) and a cytokinin (e.g., 0.2 mg/L kinetin) to induce callus formation.

    • Maintain callus cultures on this medium, subculturing every 4-6 weeks.

  • Bioassay Procedure:

    • Prepare MS medium without cytokinins.

    • Prepare stock solutions of this compound and synthetic cytokinin analogs in an appropriate solvent (e.g., DMSO or ethanol).

    • Add the test compounds to the molten MS medium at various concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

    • Transfer uniform pieces of tobacco callus (approximately 50-100 mg) to the prepared media.

    • Incubate the cultures in the dark at 25 ± 2°C for 4-5 weeks.

    • After the incubation period, remove the callus from the medium and measure the fresh weight.

    • Dry the callus at 60-70°C to a constant weight and record the dry weight.

    • Plot the increase in fresh or dry weight against the concentration of the test compound to determine the dose-response curve and EC50 value.

Amaranthus Seedling Bioassay

This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.[17][18][19][20]

Experimental Workflow:

Amaranthus_Seedling_Workflow A Germinate Amaranthus seeds in the dark B Excise cotyledons and hypocotyls A->B C Incubate explants in solutions with different concentrations of test compounds B->C D Extract Betacyanin pigment C->D E Measure Absorbance at 542 nm D->E F Analyze Dose-Response Relationship E->F

Caption: Workflow for the Amaranthus Seedling Bioassay.

Protocol:

  • Plant Material Preparation:

    • Sow seeds of Amaranthus tricolor or a similar species on moist filter paper in petri dishes.

    • Germinate the seeds in complete darkness at 25°C for 72 hours.

  • Bioassay Procedure:

    • Under a green safe light, excise the cotyledons with the upper part of the hypocotyls from the seedlings.

    • Prepare test solutions containing various concentrations of this compound and synthetic cytokinin analogs in a suitable buffer (e.g., 2 mM phosphate (B84403) buffer, pH 6.8) supplemented with 1% sucrose.

    • Place a specified number of explants (e.g., 10) in each vial containing the test solution.

    • Incubate the vials in the dark at 25°C for 18-24 hours.

    • After incubation, add distilled water and freeze the samples to disrupt the cells.

    • Thaw the samples and centrifuge to pellet the cell debris.

    • Measure the absorbance of the supernatant at 542 nm to quantify the amount of betacyanin produced.

    • Plot the absorbance against the concentration of the test compound to determine the dose-response relationship.

Cucumber Cotyledon Greening Bioassay

This assay relies on the ability of cytokinins to promote chlorophyll (B73375) synthesis in cucumber cotyledons grown in the dark.[21][22][23][24][25]

Experimental Workflow:

Cucumber_Cotyledon_Workflow A Germinate cucumber seeds in the dark B Excise cotyledons A->B C Incubate cotyledons in solutions with different concentrations of test compounds in the dark B->C D Expose to light for a defined period C->D E Extract Chlorophyll D->E F Measure Absorbance at 665 nm E->F G Analyze Dose-Response Relationship F->G

Caption: Workflow for the Cucumber Cotyledon Greening Bioassay.

Protocol:

  • Plant Material Preparation:

    • Sow cucumber (Cucumis sativus) seeds in vermiculite (B1170534) or on moist filter paper and grow in complete darkness at 28°C for 5-7 days.

  • Bioassay Procedure:

    • Under a dim green light, excise the cotyledons from the seedlings.

    • Prepare test solutions with a range of concentrations of this compound and synthetic cytokinin analogs in a buffer solution (e.g., 10 mM phosphate buffer, pH 6.0).

    • Float the cotyledons in the test solutions in petri dishes.

    • Incubate the petri dishes in the dark at 28°C for a specified period (e.g., 20 hours).

    • Following the dark incubation, expose the cotyledons to light (e.g., cool white fluorescent light) for 3-4 hours.

    • Extract the chlorophyll from the cotyledons using a solvent such as 80% ethanol (B145695) or acetone.

    • Measure the absorbance of the chlorophyll extract at 665 nm using a spectrophotometer.

    • Plot the absorbance values against the cytokinin concentrations to establish a dose-response curve.

Conclusion

This compound demonstrates notable cytokinin activity, positioning it as a potential natural alternative to synthetic analogs in various applications. To fully elucidate its comparative efficacy, further research employing standardized bioassays with direct, side-by-side comparisons against a panel of synthetic cytokinins is essential. The protocols and pathway information provided in this guide offer a foundational framework for conducting such comparative studies.

References

Cross-resistance studies of Angustmycin A with other classes of antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cross-resistance patterns of Angustmycin A, a nucleoside antibiotic with a unique mechanism of action. As the threat of antimicrobial resistance grows, understanding the potential for cross-resistance between novel and existing antibiotics is critical for effective stewardship and future therapeutic development.

Currently, there is a notable absence of published studies specifically detailing the cross-resistance of this compound with other antibiotic classes. This guide aims to fill that gap by providing detailed experimental protocols and a theoretical framework based on its known mechanism of action.

This compound exhibits its antimicrobial effect, particularly against mycobacteria, by inhibiting GMP synthase, a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2][3] This mode of action is distinct from the majority of clinically used antibiotics, which primarily target cell wall synthesis, protein synthesis, or DNA replication. This distinction suggests a lower likelihood of cross-resistance with antibiotics that have different cellular targets.

Hypothetical Cross-Resistance Profile of this compound

Based on its unique target, the following hypotheses can be formulated for guiding experimental investigation:

  • Low Potential for Cross-Resistance with Major Antibiotic Classes: Due to its specific inhibition of GMP synthase, it is unlikely that resistance mechanisms targeting cell wall synthesis (e.g., β-lactams, vancomycin), protein synthesis (e.g., macrolides, aminoglycosides, tetracyclines), or DNA gyrase (e.g., fluoroquinolones) would confer resistance to this compound.

  • Potential for Cross-Resistance with other Nucleoside Analogs: While this compound is a nucleoside antibiotic, cross-resistance with other nucleoside analogs would depend on the specific mechanisms of resistance.[4] If resistance arises from modifications in uptake or activation pathways common to multiple nucleoside analogs, cross-resistance could be observed.

  • Lack of Synergy with GMP Synthase Pathway Inhibitors: Co-administration with other agents that might indirectly affect the GMP synthesis pathway could potentially lead to synergistic or antagonistic effects, which warrants investigation.

Experimental Protocols for Assessing Cross-Resistance

To systematically evaluate the cross-resistance profile of this compound, a combination of standard antimicrobial susceptibility testing methods should be employed.

Minimum Inhibitory Concentration (MIC) Determination

The foundational step is to determine the MIC of this compound and a panel of comparator antibiotics against a diverse set of bacterial strains, including both susceptible and resistant isolates.

Methodology:

  • Bacterial Strains: A panel of clinically relevant bacteria, including Gram-positive and Gram-negative species, as well as mycobacteria, should be used. It is crucial to include strains with known resistance mechanisms to other antibiotic classes.

  • Antibiotic Preparation: Prepare stock solutions of this compound and comparator antibiotics in appropriate solvents.

  • Broth Microdilution: Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines. In a 96-well plate, serially dilute each antibiotic in cation-adjusted Mueller-Hinton broth (or other appropriate media for specific organisms).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial species.

  • MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy, Additivity, and Antagonism

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[5][6]

Methodology:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the y-axis and the comparator antibiotic along the x-axis.

  • Inoculation and Incubation: Inoculate and incubate the plate as described for MIC determination.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination. The FICI is calculated as follows: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additivity/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assays

Time-kill assays provide a dynamic view of the antimicrobial effect and can confirm synergistic or bactericidal activity.[7][8]

Methodology:

  • Culture Preparation: Grow bacterial cultures to the logarithmic phase and dilute to a standardized concentration in fresh broth.

  • Antibiotic Exposure: Add this compound alone, the comparator antibiotic alone, and the combination of both at concentrations corresponding to their MICs (e.g., 1x MIC). Include a growth control without any antibiotic.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate on appropriate agar (B569324) to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Data Presentation

All quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical MIC Data for this compound and Comparator Antibiotics

Bacterial StrainThis compound MIC (µg/mL)Antibiotic X (Cell Wall Inhibitor) MIC (µg/mL)Antibiotic Y (Protein Synthesis Inhibitor) MIC (µg/mL)Antibiotic Z (DNA Gyrase Inhibitor) MIC (µg/mL)
Strain 1 (Susceptible)
Strain 2 (Resistant to X)
Strain 3 (Resistant to Y)
Strain 4 (Resistant to Z)

Table 2: Hypothetical FICI Values from Checkerboard Assays with this compound

CombinationBacterial StrainFICIInterpretation
This compound + Antibiotic XStrain 1
This compound + Antibiotic YStrain 1
This compound + Antibiotic ZStrain 1

Visualizing Workflows and Pathways

To further clarify the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

AngustmycinA_Pathway XMP Xanthosine Monophosphate (XMP) GMPS GMP Synthase XMP->GMPS GMP Guanosine Monophosphate (GMP) Guanine_Nucleotides Guanine Nucleotides GMP->Guanine_Nucleotides DNA_RNA_Synthesis DNA/RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis AngustmycinA This compound AngustmycinA->GMPS GMPS->GMP Cross_Resistance_Workflow cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay Start_MIC Prepare Bacterial Strains & Antibiotics Microdilution Broth Microdilution Start_MIC->Microdilution Incubate_MIC Incubate Plates Microdilution->Incubate_MIC Read_MIC Determine MICs Incubate_MIC->Read_MIC Start_CB Prepare 2D Antibiotic Dilutions Read_MIC->Start_CB Inform Concentration Selection Start_TK Prepare Cultures & Antibiotics Read_MIC->Start_TK Inform Concentration Selection Inoculate_CB Inoculate Plates Start_CB->Inoculate_CB Incubate_CB Incubate Plates Inoculate_CB->Incubate_CB Calc_FICI Calculate FICI Incubate_CB->Calc_FICI Sampling Time-course Sampling Start_TK->Sampling Plating Plate for CFU Count Sampling->Plating Analyze_TK Analyze Kill Curves Plating->Analyze_TK

References

A Comparative Guide to the Antiviral Efficacy of Angustmycin A and Aristeromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral properties of two nucleoside analogues: Angustmycin A and Aristeromycin. While both compounds are of interest in the field of drug discovery, the available experimental data on their antiviral efficacy differs significantly. This document summarizes the current state of knowledge, presents available quantitative data, details experimental methodologies, and visualizes the mechanism of action for Aristeromycin.

Executive Summary

Aristeromycin and its derivatives have demonstrated broad-spectrum antiviral activity against a range of RNA viruses. This efficacy is primarily attributed to the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions essential for viral replication. In contrast, while this compound is a nucleoside antibiotic with known anti-bacterial and cytokinin activities, there is a notable lack of published data specifically detailing its antiviral efficacy in peer-reviewed literature. Therefore, a direct quantitative comparison of antiviral potency is not currently feasible. This guide will present the robust data available for Aristeromycin and highlight the existing knowledge gap regarding the antiviral potential of this compound, suggesting an avenue for future research.

Aristeromycin: A Potent Inhibitor of Viral Replication

Aristeromycin is a carbocyclic nucleoside analogue that has been extensively studied for its antiviral properties. Its mechanism of action is well-established and revolves around the potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase.

Mechanism of Action

SAH hydrolase is a crucial cellular enzyme that catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and homocysteine. The inhibition of this enzyme by Aristeromycin leads to the intracellular accumulation of SAH. Elevated levels of SAH, in turn, competitively inhibit S-adenosylmethionine (SAM)-dependent methyltransferases. These methyltransferases are vital for the methylation of the 5'-cap of viral mRNAs, a process essential for viral RNA stability, translation, and evasion of the host's innate immune response. By disrupting this process, Aristeromycin effectively halts viral replication.

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Aristeromycin_Mechanism cluster_host Host Cell Machinery Viral_RNA Viral RNA Capped_Viral_RNA Capped Viral mRNA Viral_RNA->Capped_Viral_RNA Capping & Methylation Viral_Proteins Viral Proteins Capped_Viral_RNA->Viral_Proteins Translation SAM S-adenosylmethionine (SAM) (Methyl Donor) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Methyltransferases Methyltransferases Adenosine_Homocysteine Adenosine + Homocysteine SAH->Adenosine_Homocysteine SAH->Methyltransferases Inhibits (Accumulation) SAH_Hydrolase SAH Hydrolase Adenosine_Homocysteine->SAH Aristeromycin Aristeromycin Aristeromycin->SAH_Hydrolase Inhibits

Caption: Mechanism of action of Aristeromycin.

Antiviral Efficacy Data

Numerous studies have demonstrated the antiviral activity of Aristeromycin and its more recent derivatives, such as 6',6'-difluoro-aristeromycin (DFA), against a variety of RNA viruses. The following table summarizes some of the available quantitative data.

CompoundVirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
6',6'-difluoro-aristeromycin (DFA)MERS-CoVVeroCPE Reduction0.2>10>50[1]
6',6'-difluoro-aristeromycin (DFA)MERS-CoVHuh7Viral Yield Reduction~0.8>25>31.25[1]
6',6'-difluoro-aristeromycin (DFA)SARS-CoVVeroCPE Reduction0.5>10>20[1]

This compound: An Area for Antiviral Research

This compound, also known as Decoyinine, is a nucleoside antibiotic produced by certain species of Streptomyces. Its primary established biological activity is the inhibition of GMP synthetase, which imparts it with anti-bacterial properties. It has also been noted for its cytokinin-like activity in plants.

Mechanism of Action (as an Antibiotic)

As an inhibitor of GMP synthetase, this compound disrupts the biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis in bacteria.

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AngustmycinA_Mechanism cluster_bacterial_synthesis Bacterial Guanine Nucleotide Synthesis XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GMP_Synthetase GMP Synthetase Angustmycin_A This compound Angustmycin_A->GMP_Synthetase Inhibits

Caption: Antibacterial mechanism of this compound.

Antiviral Efficacy Data

Despite being a nucleoside analogue, a class of compounds known for antiviral activity, there is a significant lack of published, peer-reviewed studies demonstrating the antiviral efficacy of this compound against any specific virus. Searches for such data, including IC₅₀ or EC₅₀ values from antiviral assays, have not yielded any concrete results. This represents a critical knowledge gap and an opportunity for future research to explore the potential antiviral applications of this molecule.

Experimental Protocols

The following are generalized protocols for key experiments typically used to evaluate the antiviral efficacy of nucleoside analogues.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: Seed 96-well plates with a suitable host cell line (e.g., Vero, Huh-7) at a density that ensures logarithmic growth during the assay. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or Aristeromycin) in cell culture medium. Add the dilutions to the cells and incubate for a period that mirrors the antiviral assay (typically 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques.

  • Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.

  • Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the 50% effective concentration (EC₅₀), the concentration that reduces the number of plaques by 50%.

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the compound.

  • Cell Seeding and Infection: Seed cells in appropriate culture vessels and infect with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: After viral adsorption, wash the cells and add fresh medium containing different concentrations of the test compound.

  • Incubation: Incubate for a single replication cycle (e.g., 24-48 hours).

  • Virus Quantification: Harvest the cell supernatant and determine the viral titer using a plaque assay or TCID₅₀ (50% tissue culture infective dose) assay.

  • Data Analysis: Calculate the EC₅₀, the concentration of the compound that reduces the viral yield by 50%.

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Caption: General experimental workflow for antiviral evaluation.

Conclusion

Aristeromycin and its derivatives stand out as promising antiviral candidates with a well-defined mechanism of action and supporting quantitative efficacy data against a range of RNA viruses. The inhibition of SAH hydrolase presents a viable strategy for broad-spectrum antiviral drug development. In contrast, the antiviral potential of this compound remains largely unexplored. While its role as a GMP synthetase inhibitor is established in the context of its antibacterial activity, further research is imperative to determine if it possesses any antiviral properties and to elucidate its potential mechanism of action in viral systems. The lack of data on this compound's antiviral efficacy underscores the need for comprehensive screening and mechanistic studies to fully assess its therapeutic potential.

References

Head-to-Head Comparison of Angustmycin A and Other GMP Synthase Inhibitors in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The enzyme Guanosine (B1672433) Monophosphate Synthase (GMPS) plays a pivotal role in the de novo biosynthesis of purine (B94841) nucleotides, which are essential for DNA and RNA synthesis.[1][2] This pathway is frequently upregulated in rapidly proliferating cancer cells to meet the high demand for nucleic acids, making GMPS an attractive target for anticancer therapies.[1][3] This guide provides a head-to-head comparison of Angustmycin A and other notable GMPS inhibitors, supported by experimental data, to aid in the selection and evaluation of these compounds in cancer models.

Mechanism of Action of GMP Synthase Inhibitors

GMPS catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP) from xanthosine (B1684192) monophosphate (XMP).[4] This process is crucial for producing the building blocks of DNA and RNA. Inhibitors of GMPS disrupt this pathway, leading to a depletion of guanine (B1146940) nucleotides. This, in turn, hampers DNA and RNA synthesis, ultimately inhibiting cell proliferation and inducing cell death in cancer cells that are highly dependent on this pathway.[2]

Quantitative Comparison of Inhibitor Potency

The efficacy of GMP synthase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity by 50%. The following tables summarize the available IC50 data for this compound (also known as Decoyinine), Psicofuranine, and the novel inhibitor BGS2019 across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay duration.[5]

Table 1: In Vitro IC50 Values of GMP Synthase Inhibitors in Human Cancer Cell Lines

InhibitorCancer TypeCell LineIC50 (µM)Reference
This compound (Decoyinine) Human-46.5[6]
Psicofuranine Human-17.3[6]
Breast CancerMCF-75 - 20[7]
Cervical CancerHeLa10 - 30[7]
Lung CancerA54915 - 40[7]
BGS2019 VariousSeveral Cancer Cell Lines0.03 - 0.1[8]

Note: The IC50 values for this compound and Psicofuranine from reference[6] are for the inhibition of human GMP synthase enzyme activity, not cell growth. The IC50 for BGS2019 in various cancer cell lines represents the range of growth inhibition.

Table 2: Enzymatic Inhibition of GMP Synthase

InhibitorTarget EnzymeInhibition TypeIC50EC50Reference
BGS2019 GMP SynthaseCovalent6 nM15.6 nM[8]

Signaling Pathways and Experimental Workflows

De Novo Purine Synthesis Pathway and GMPS Inhibition

The diagram below illustrates the de novo purine synthesis pathway, highlighting the crucial role of GMP synthase and the point of inhibition by the discussed compounds.

DeNovoPurineSynthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS Guanine_Nucleotides Guanine Nucleotides (GDP, GTP) GMP->Guanine_Nucleotides DNA_RNA DNA & RNA Synthesis Guanine_Nucleotides->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation IMPDH IMPDH GMPS GMP Synthase Inhibitors This compound Psicofuranine BGS2019 Inhibitors->GMPS

Inhibition of the de novo purine synthesis pathway by GMPS inhibitors.
Experimental Workflow for Determining IC50

The following diagram outlines a typical workflow for determining the IC50 value of a GMP synthase inhibitor using a cell viability assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding DrugDilution 2. Serial Dilution of Inhibitor Treatment 4. Treat Cells with Inhibitor DrugDilution->Treatment CellSeeding->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation MTT 6. Add MTT Reagent Incubation->MTT Solubilization 7. Solubilize Formazan (B1609692) MTT->Solubilization Absorbance 8. Measure Absorbance Solubilization->Absorbance Calculation 9. Calculate % Viability Absorbance->Calculation Curve 10. Generate Dose-Response Curve Calculation->Curve IC50 11. Determine IC50 Value Curve->IC50

Workflow for determining the IC50 value of a GMP synthase inhibitor.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of a GMP synthase inhibitor on adherent cancer cells.[9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • GMP synthase inhibitor (e.g., this compound)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to approximately 80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of the GMP synthase inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding inhibitor dilutions. Include wells with vehicle control (medium with the solvent at the same concentration as the highest inhibitor dose) and untreated control cells.

  • Incubation:

    • Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of a GMP synthase inhibitor in a mouse xenograft model.[13][14][15][16][17]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • GMP synthase inhibitor

  • Vehicle solution

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the GMP synthase inhibitor in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the inhibitor to the treatment group according to the planned dosing schedule and concentration.

    • Administer the vehicle solution to the control group.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and the general health of the mice throughout the study.

    • At the end of the study (e.g., after a specific number of treatment days or when tumors in the control group reach a certain size), euthanize the mice.

    • Excise, weigh, and photograph the tumors for further analysis.

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the in vivo efficacy of the inhibitor.

References

Validating the In Vivo Antitumor Efficacy of Angustmycin A in Mouse Models of Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Standard Chemotherapy

For researchers and drug development professionals exploring novel therapeutic avenues for melanoma, Angustmycin A has emerged as a promising candidate. This nucleoside antibiotic demonstrates significant antitumor activity by selectively inhibiting guanosine (B1672433) monophosphate synthase (GMPS), a key enzyme in the de novo purine (B94841) biosynthesis pathway, which is often upregulated in cancer cells to sustain rapid proliferation. This guide provides a comprehensive comparison of the in vivo antitumor effects of this compound against the standard chemotherapeutic agent, Dacarbazine, in mouse models of melanoma, supported by experimental data and detailed protocols.

Comparative Antitumor Activity

The in vivo efficacy of this compound was evaluated in a xenograft mouse model utilizing human melanoma cell lines, SK-Mel-103 (NRAS Q61R mutant) and SK-Mel-28 (BRAF V600E mutant). The results demonstrate that this compound effectively hinders tumor growth.[1] For a comprehensive comparison, data from a separate in vivo study on Dacarbazine, a standard of care for melanoma, is presented.

Compound Mouse Model Cell Line Dosage and Administration Tumor Growth Inhibition Reference
This compound Xenograft (Immunocompromised Mice)SK-Mel-103, SK-Mel-28Specific dosage and administration details from the full text of the primary study are pending acquisition.Hinders tumor growth[1]
Dacarbazine (DTIC) B16-F10 Murine Melanoma Model in C57BL/6 miceB16-F1010 mg/kgThe median survival rate was extended to 7.5 days compared to 6 days for the control group.

Note: A direct head-to-head comparison of this compound and Dacarbazine within the same study is not yet available in the public domain. The data presented is a compilation from separate studies to provide a preliminary comparative perspective.

Mechanism of Action: Inhibition of GMP Synthase

This compound exerts its antitumor effect by targeting and inhibiting GMP synthase (GMPS). This enzyme catalyzes the conversion of xanthosine (B1684192) monophosphate (XMP) to guanosine monophosphate (GMP), a critical step in the synthesis of guanine (B1146940) nucleotides. These nucleotides are essential for DNA and RNA synthesis, signal transduction, and energy metabolism. In melanoma cells with high proliferative rates, the demand for nucleotides is significantly increased, making them particularly vulnerable to the inhibition of this pathway. By blocking GMPS, this compound depletes the intracellular pool of guanine nucleotides, leading to the suppression of melanoma cell invasion and tumorigenicity.[1][2]

GMP_Synthase_Pathway This compound Mechanism of Action cluster_Purine_Biosynthesis De Novo Purine Biosynthesis cluster_Cellular_Processes Cellular Processes IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS Guanine_Nucleotides Guanine Nucleotides (GDP, GTP) GMP->Guanine_Nucleotides DNA_RNA_Synthesis DNA/RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Invasion_Metastasis Invasion & Metastasis Cell_Proliferation->Invasion_Metastasis Angustmycin_A This compound Angustmycin_A->GMP Inhibits

Figure 1: this compound inhibits GMP synthase, disrupting purine biosynthesis and subsequent cancer cell proliferation.

Experimental Protocols

In Vivo Antitumor Activity of this compound in a Xenograft Mouse Model

This protocol is based on the methodology described in the study by Bianchi-Smiraglia et al., 2015.[1]

1. Cell Culture:

  • Human melanoma cell lines SK-Mel-103 and SK-Mel-28 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Animal Model:

  • Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of the human tumor xenografts.

3. Tumor Cell Implantation:

  • A suspension of cultured melanoma cells (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The tumor volume is calculated using the formula: (length × width²) / 2.

5. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

  • This compound is administered to the treatment group. The specific dosage, route of administration (e.g., intraperitoneal, oral), and frequency of administration need to be determined based on the full text of the primary study.

  • The control group receives a vehicle control solution following the same administration schedule.

6. Endpoint and Data Analysis:

  • The experiment is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.

Experimental_Workflow In Vivo Xenograft Model Workflow start Start cell_culture Culture Melanoma Cells (SK-Mel-103 / SK-Mel-28) start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle (Control) randomization->treatment monitoring Continue Monitoring Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision, Weight Measurement & Data Analysis endpoint->analysis end End analysis->end

Figure 2: General workflow for assessing the in vivo antitumor activity of this compound in a mouse xenograft model.

Conclusion

The available preclinical data strongly suggest that this compound holds significant potential as a therapeutic agent for melanoma. Its targeted mechanism of action, the inhibition of GMP synthase, offers a clear rationale for its antitumor effects. While the current evidence is promising, further studies are warranted to establish a complete profile of its in vivo efficacy, including optimal dosing and administration strategies. A direct, controlled comparison with standard-of-care agents like Dacarbazine in the same experimental setting would be invaluable for definitively positioning this compound in the landscape of melanoma therapeutics. Researchers are encouraged to build upon these foundational studies to fully elucidate the clinical potential of this promising compound.

References

Comparative transcriptomics of Angustmycin A treatment in bacteria and plants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the transcriptomic impact of Angustmycin A in bacteria and plants reveals distinct mechanisms of action, reflecting its dual role as a bacterial growth inhibitor and a plant growth promoter. While direct comparative transcriptomic studies are currently unavailable, this guide synthesizes existing research on the compound's biosynthesis, its effects on bacterial gene regulation, and its cytokinin-like activities in plants to provide a cohesive overview for researchers, scientists, and drug development professionals.

This compound, a nucleoside antibiotic produced by Streptomyces species, presents a fascinating case of divergent biological activity. In bacteria, it acts as a potent inhibitor of protein synthesis, while in plants, it mimics the effects of cytokinins, a class of hormones that promote cell division and growth. This guide delves into the transcriptomic underpinnings of these disparate effects, offering insights into the compound's mode of action in both domains.

Data Presentation: A Comparative Overview

Due to the absence of head-to-head comparative transcriptomic studies, this section provides a summary of related transcriptomic data. Table 1 outlines the known effects of this compound and related compounds on gene expression in bacteria and plants, drawing from studies on its biosynthesis and cytokinin activity.

Table 1: Summary of Transcriptomic Effects Related to this compound

Organism KingdomKey Findings from Related Transcriptomic StudiesPutative Affected Pathways by this compound
Bacteria Transcriptomic analysis of the gvmR regulator in Streptomyces (a producer of the related guvermectin) showed extensive influence on genes outside the biosynthetic cluster.[1][2] This includes genes involved in purine (B94841) biosynthesis and oxidative phosphorylation.[1][2]- Purine Metabolism- Oxidative Phosphorylation- Protein Synthesis
Plants Transcriptomic studies of cytokinin treatment in Arabidopsis thaliana reveal organ-specific gene expression changes.[3] A higher cytokinin status in roots activates genes normally expressed in shoots, particularly those encoding plastid proteins.[3] In potato, cytokinin-related genes are upregulated during microtuber sprouting.- Cytokinin Signaling- Auxin Signaling- Cell Cycle Regulation- Brassinosteroid Synthesis- Flavonol Synthesis

Experimental Protocols

While specific protocols for this compound transcriptomics are not available, the following methodologies from a study on cytokinin action in Arabidopsis thaliana provide a representative experimental workflow.

Experimental Protocol: Transcriptome Profiling of Cytokinin Action in Arabidopsis thaliana

  • Plant Growth and Treatment: Arabidopsis thaliana seedlings were grown hydroponically. For cytokinin treatment, a final concentration of 5 µM 6-benzylaminopurine (B1666704) (BAP) was added to the hydroponic medium. Control plants received a mock treatment. Samples were harvested at various time points post-treatment.

  • RNA Extraction and Sequencing: Total RNA was extracted from root and shoot tissues using a commercial kit. RNA quality and integrity were assessed using a bioanalyzer. mRNA was isolated using oligo(dT) magnetic beads, followed by library preparation for RNA sequencing (RNA-seq). Sequencing was performed on an Illumina platform.

  • Data Analysis: Raw sequencing reads were quality-filtered and mapped to the Arabidopsis thaliana reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated in response to cytokinin treatment compared to the control. Gene Ontology (GO) and pathway enrichment analyses were conducted to identify the biological processes and pathways affected by cytokinin.

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway of this compound in bacteria and the generalized cytokinin signaling pathway in plants, which this compound is known to activate.

Angustmycin_A_Biosynthesis cluster_0 This compound Biosynthesis Pathway in Streptomyces F6P D-Fructose 6-phosphate P6P D-Psicose 6-phosphate F6P->P6P GvmD A6P D-Allulose 6-phosphate P6P->A6P AgmD PPAP 6-O-pyrophospho- D-allulose A6P->PPAP AgmC Ang_C_Phos Angustmycin C 5'-phosphate PPAP->Ang_C_Phos Ang_C Angustmycin C Ang_C_Phos->Ang_C AgmE Ang_A This compound Ang_C->Ang_A AgmF Adenine Adenine Adenine->Ang_C_Phos AgmA

Caption: Biosynthetic pathway of this compound in Streptomyces.

Cytokinin_Signaling_Pathway cluster_1 Generalized Cytokinin Signaling in Plants cluster_nucleus CK Cytokinin (or this compound) Receptor AHK (Histidine Kinase Receptor) CK->Receptor AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorylation ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylation ARR_A Type-A ARR (Negative Regulator) ARR_B->ARR_A Activates Response Cytokinin Response Genes (e.g., cell cycle, development) ARR_B->Response Activates ARR_A->AHP Inhibits Nucleus Nucleus

References

Assessing the Target Specificity of Angustmycin A in Eukaryotic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Angustmycin A and other common protein synthesis inhibitors, focusing on their target specificity in eukaryotic cells. The information is intended to assist researchers in selecting the appropriate tool for their studies and in understanding the potential on- and off-target effects of these compounds.

Introduction

This compound, also known as Decoyinine, is a nucleoside antibiotic produced by Streptomyces hygroscopicus. It is structurally similar to adenosine (B11128) and has been identified as a potent inhibitor of GMP synthase, a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides[1][2]. By depleting the cellular pool of guanine nucleotides, this compound can indirectly affect major cellular processes, including DNA and RNA synthesis, as well as protein synthesis. This guide compares the known target specificity of this compound with that of other widely used protein synthesis inhibitors: Cycloheximide, Puromycin, and Anisomycin (B549157).

Comparative Analysis of Inhibitor Potency

The following table summarizes the available quantitative data for the half-maximal inhibitory concentration (IC50) of this compound and its alternatives against their primary targets or overall protein synthesis in various eukaryotic cell lines. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and the specific assay used.

InhibitorPrimary Target(s)Cell LineIC50Reference
This compound (Decoyinine) GMP SynthaseHuman46.5 µM[3]
Cycloheximide Eukaryotic Ribosome (E-site of the 60S subunit)HeLa532 nM[4]
HepG26.6 µM[4]
Puromycin Eukaryotic Ribosome (A-site)NIH/3T33.96 µM[5]
HepG21.6 µM[4]
Anisomycin Eukaryotic Ribosome (Peptidyl transferase center)U2510.233 µM[6]
U870.192 µM[6]

Note: While this compound's primary target is GMP synthase, its direct IC50 for overall protein synthesis inhibition in eukaryotic cells is not well-documented in publicly available literature. The provided IC50 reflects its activity against its known enzymatic target.

Target Specificity and Off-Target Effects

A critical aspect of using any chemical inhibitor is understanding its potential for off-target effects. The following sections discuss the known on- and off-target activities of this compound and its comparators.

This compound (Decoyinine)
  • On-Target: this compound is a selective inhibitor of GMP synthase[1]. It acts as an uncompetitive inhibitor with respect to glutamine and XMP, and a non-competitive inhibitor with respect to ATP[1].

Cycloheximide
  • On-Target: Cycloheximide specifically targets the E-site of the eukaryotic 80S ribosome, thereby inhibiting the translocation step of elongation.

  • Off-Target: While generally considered a specific inhibitor of eukaryotic protein synthesis, high concentrations or prolonged exposure can have other cellular effects. It does not inhibit prokaryotic or mitochondrial ribosomes.

Puromycin
  • On-Target: Puromycin is an aminonucleoside antibiotic that mimics the 3' end of aminoacyl-tRNA. It enters the A-site of both prokaryotic and eukaryotic ribosomes, leading to premature chain termination.

  • Off-Target: Puromycin is not specific to eukaryotic cells and will also inhibit protein synthesis in prokaryotes. At high concentrations, it can induce cellular stress responses, including the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress[7].

Anisomycin
  • On-Target: Anisomycin binds to the peptidyl transferase center of the 60S ribosomal subunit, inhibiting peptide bond formation.

  • Off-Target: A well-documented off-target effect of anisomycin is the potent activation of the stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). This activation occurs independently of its effect on protein synthesis and can have significant downstream consequences on cellular signaling.

Impact on Cellular Signaling Pathways

The inhibition of protein synthesis or specific enzymes can have profound effects on various signaling pathways.

GMP Synthase Inhibition by this compound

The primary mechanism of this compound leads to the depletion of GTP, a crucial molecule for numerous cellular processes, including signal transduction mediated by G-proteins and the synthesis of RNA and proteins. The downstream effects on major signaling pathways like mTOR and MAPK have not been extensively characterized.

cluster_GMP_Pathway De Novo GMP Synthesis cluster_Downstream Downstream Effects XMP XMP GMPS GMP Synthase XMP->GMPS Substrate GMP GMP GTP GTP Pool GMP->GTP GMPS->GMP Product AngustmycinA This compound AngustmycinA->GMPS Inhibition Protein_Synthesis Protein Synthesis GTP->Protein_Synthesis RNA_Synthesis RNA Synthesis GTP->RNA_Synthesis Signaling G-protein Signaling GTP->Signaling

Caption: this compound inhibits GMP synthase, leading to reduced GMP and consequently GTP levels.

Signaling Pathways Modulated by Alternative Inhibitors

In contrast to the specific enzymatic inhibition by this compound, other protein synthesis inhibitors can have broader or distinct effects on signaling pathways. For instance, Anisomycin is a known activator of the JNK and p38 MAPK pathways.

cluster_Ribosome Protein Synthesis cluster_MAPK MAPK Signaling Anisomycin Anisomycin Ribosome Ribosome Anisomycin->Ribosome Inhibition JNK JNK Anisomycin->JNK Activation p38 p38 MAPK Anisomycin->p38 Activation

Caption: Anisomycin inhibits protein synthesis and independently activates JNK and p38 MAPK signaling.

Experimental Protocols for Target Specificity Assessment

To rigorously assess the target specificity of a compound like this compound, several experimental approaches can be employed.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate drug-target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein, leading to an increased melting temperature.

Protocol Outline:

  • Cell Culture and Treatment: Culture eukaryotic cells to 80-90% confluency. Treat cells with this compound or a vehicle control for a defined period.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Protein Precipitation and Separation: Centrifuge the samples to pellet aggregated proteins.

  • Protein Analysis: Collect the supernatant containing soluble proteins. Analyze the amount of the target protein (e.g., GMP synthase) and potential off-targets remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.

cluster_workflow CETSA Workflow A Treat cells with This compound or Vehicle B Lyse cells and heat aliquots A->B C Centrifuge to pellet aggregated proteins B->C D Collect supernatant (soluble proteins) C->D E Analyze protein levels (Western Blot / MS) D->E F Plot melting curves to determine thermal shift E->F

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics

Chemical proteomics approaches can be used for unbiased identification of small molecule targets. This often involves synthesizing a tagged version of the compound of interest.

Protocol Outline:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (for covalent capture) and/or a tag (e.g., biotin (B1667282) or an alkyne for click chemistry).

  • Cell Treatment and Lysis: Treat eukaryotic cells with the this compound probe. Lyse the cells under conditions that preserve protein-ligand interactions.

  • Affinity Purification: Use the tag on the probe to enrich for probe-bound proteins (e.g., using streptavidin beads for a biotin tag).

  • Protein Identification by Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the probe-treated sample to those from a control sample (e.g., treated with a structurally similar but inactive compound) to identify specific binding partners.

cluster_workflow Chemical Proteomics Workflow A Synthesize tagged This compound probe B Treat cells with probe A->B C Lyse cells B->C D Affinity purify probe-bound proteins C->D E Digest proteins and analyze by LC-MS/MS D->E F Identify specific binding partners E->F

Caption: Workflow for Chemical Proteomics-based target identification.

Conclusion

This compound is a well-established inhibitor of GMP synthase, a critical enzyme for nucleotide metabolism. While this primary target is known, a comprehensive understanding of its broader target specificity in eukaryotic cells is currently lacking in the scientific literature. In contrast, other protein synthesis inhibitors such as Cycloheximide, Puromycin, and Anisomycin have more extensively characterized mechanisms and, in some cases, known off-target effects that can significantly influence experimental outcomes. For researchers considering the use of this compound, it is crucial to be aware of its specific mechanism of action and the current gaps in our knowledge regarding its off-target profile. The experimental protocols outlined in this guide provide a framework for further investigation into the target specificity of this compound and other small molecule inhibitors.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Angustmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. Angustmycin A, a nucleoside antibiotic with potential therapeutic applications, requires meticulous handling and disposal to mitigate risks and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard safety protocols for hazardous chemical waste.

Understanding the Hazards

This compound is classified with specific hazard statements that necessitate careful handling. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, adherence to personal protective equipment (PPE) protocols is the first line of defense.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves incineration by a licensed waste disposal facility.[2] This ensures the complete destruction of the compound, preventing its release into the environment.

Workflow for this compound Disposal:

cluster_prep Preparation cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Wear appropriate PPE B Work in a designated, well-ventilated area A->B C Collect this compound waste in a dedicated, properly labeled hazardous waste container B->C D Container must be securely sealed C->D E Store the sealed container in a designated hazardous waste accumulation area D->E F Ensure storage area is secure and away from incompatible materials E->F G Arrange for pickup by a licensed hazardous waste disposal company F->G H Provide Safety Data Sheet (SDS) to the disposal company G->H

Figure 1: A stepwise workflow for the safe disposal of this compound.

Detailed Experimental Protocol for Disposal:

  • Preparation: Before handling this compound waste, ensure you are wearing the appropriate PPE as detailed in the table above. All handling of the compound, including preparation for disposal, should occur in a chemical fume hood or other designated ventilated area to minimize inhalation risks.

  • Waste Collection:

    • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, filter paper), and contaminated PPE in a clearly labeled, sealable hazardous waste container.

    • Solutions: For solutions containing this compound, it is recommended to absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand) and dispose of it as solid waste. Alternatively, collect in a sealed, leak-proof container labeled as hazardous liquid waste. Stock antibiotic solutions are considered hazardous chemical waste and should be collected for disposal.[3]

  • Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant").

  • Interim Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and segregated from incompatible chemicals.

  • Final Disposal: Arrange for a licensed and approved hazardous waste disposal company to collect the waste. Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound. The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Emergency Procedures

In the event of accidental exposure or spill, follow these procedures:

Exposure TypeProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up solid material or absorb liquid with an inert material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

By adhering to these detailed procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.

References

Essential Safety and Operational Protocols for Handling Angustmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Angustmycin A. Adherence to these guidelines is critical to ensure personnel safety and proper disposal. This compound is a nucleoside antibiotic and a metabolite from Streptomyces bacteria.[1] It is classified as an irritant and can be harmful if swallowed, causing skin, eye, and respiratory irritation.[2][3]

Hazard Identification and Classification

This compound presents several health hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]
Acute Toxicity (Oral)4H302: Harmful if swallowed[3]
Skin Sensitization1H317: May cause an allergic skin reaction[3]
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[3]

Signal Word: Danger[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk. All PPE should be disposed of as contaminated waste after a single use.

PPE ComponentSpecificationRationale
Gloves Two pairs of powder-free, chemical-resistant nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.Provides a robust barrier against dermal absorption. Double gloving offers additional protection in case of a tear or puncture in the outer glove.[4]
Gown Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.Protects the skin from splashes and contamination.[4]
Eye/Face Protection Safety goggles and a full-face shield.Protects the eyes and face from accidental splashes of this compound.[4]
Respiratory Protection A NIOSH-approved N95 or higher respirator.Prevents inhalation of airborne particles, especially when handling the powdered form or when there is a risk of aerosolization.[4]
Shoe Covers Disposable shoe covers.Prevents the spread of contamination outside of the designated handling area.[4]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh Weigh this compound in a Ventilated Enclosure gather_materials->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Proceed to cleanup dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, gowns, shoe covers), disposable labware (pipette tips, tubes), and any absorbent materials used for spills, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, clearly labeled, and sealed hazardous waste container.

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.

Final Disposal:

  • Stock solutions and unused this compound should be treated as hazardous chemical waste.[5]

  • A common method for the disposal of chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[5]

Experimental Protocols

While specific experimental protocols will vary, any procedure involving this compound should be conducted within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure. For in vivo studies in animal models, such as those investigating its anti-melanoma efficacy, daily intraperitoneal injections have been used.[6] In such cases, all handling and preparation of the this compound solution must adhere to the PPE and safety guidelines outlined above. Any manipulation of the pure compound, such as weighing or preparing stock solutions, should be performed in a designated area to prevent contamination.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.